Technical Documentation Center

Fenpiprane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fenpiprane
  • CAS: 3540-95-2

Core Science & Biosynthesis

Foundational

Fenpiprane: A Technical Guide to its Chemistry, Pharmacology, and Analysis

Executive Summary: Fenpiprane, known by its IUPAC name 1-(3,3-Diphenylpropyl)piperidine , is a tertiary amine primarily recognized for its application in managing functional gastrointestinal disorders.[1][2] Its therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Fenpiprane, known by its IUPAC name 1-(3,3-Diphenylpropyl)piperidine , is a tertiary amine primarily recognized for its application in managing functional gastrointestinal disorders.[1][2] Its therapeutic effect is derived from its activity as a competitive antagonist at muscarinic acetylcholine receptors, which confers significant spasmolytic properties by inhibiting smooth muscle contraction.[1] This guide provides a comprehensive technical overview of Fenpiprane, detailing its chemical structure, synthesis, pharmacological mechanism of action, and analytical methodologies for its quantification. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Chemical Identity and Physicochemical Properties

Fenpiprane is a diphenylmethane derivative characterized by a piperidine ring linked to a 3,3-diphenylpropyl group.[1] This structure is fundamental to its pharmacological activity.

The chemical structure of Fenpiprane is visualized below:

Caption: Fig. 1: 2D Chemical Structure of Fenpiprane.

Identifier Value Source
IUPAC Name 1-(3,3-Diphenylpropyl)piperidine[1]
CAS Number 3540-95-2[2]
Molecular Formula C₂₀H₂₅N[1][2]
Molar Mass 279.427 g·mol⁻¹[2]
ATC Code A03AX01[1][2]

Table 1: Key Chemical Identifiers and Properties of Fenpiprane.

Synthesis and Manufacturing

The synthesis of Fenpiprane can be achieved through several routes. Modern approaches prioritize atom economy and environmentally benign processes. One prominent strategy is the rhodium-catalyzed hydroaminomethylation of 1,1-diphenylethene.[1] This cascade reaction combines hydroformylation, condensation, and hydrogenation into an efficient process.[1]

Synthesis_Workflow start 1,1-Diphenylethene + Piperidine process One-Pot Cascade Reaction (Hydroaminomethylation) start->process catalyst Rhodium Catalyst (e.g., with Naphos ligand) catalyst->process step1 1. Hydroformylation process->step1 Atom-Economic step2 2. Condensation (forms Enamine/Imine) step1->step2 step3 3. Hydrogenation step2->step3 product Fenpiprane (1-(3,3-Diphenylpropyl)piperidine) step3->product

Caption: Fig. 2: Rhodium-Catalyzed Synthesis Workflow for Fenpiprane.

Experimental Protocol: Rhodium-Catalyzed Hydroaminomethylation

This protocol describes a representative one-pot synthesis of Fenpiprane.

  • Reactor Preparation: A high-pressure autoclave is charged with 1,1-diphenylethene, piperidine, a rhodium precursor (e.g., Rh(acac)(CO)₂), and a suitable ligand (e.g., Naphos) in a deoxygenated solvent like toluene.

  • Reaction Initiation: The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the target pressure (e.g., 20-40 bar).

  • Thermal Conditions: The mixture is heated to the reaction temperature (e.g., 80-100 °C) and stirred vigorously for a specified duration (e.g., 12-24 hours).

  • Monitoring: The reaction progress is monitored by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is released. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield pure Fenpiprane.

  • Salt Formation (Optional): For enhanced stability and solubility in aqueous media, the purified Fenpiprane base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrochloric acid to precipitate Fenpiprane hydrochloride.[1]

Causality: The choice of a rhodium catalyst with a specific ligand like Naphos is critical as it controls the regioselectivity of the hydroformylation step and enhances the efficiency of the subsequent hydrogenation, making the cascade process feasible and high-yielding.[1] This one-pot approach is superior to traditional multi-step methods as it reduces waste, energy consumption, and purification steps.[1]

Pharmacology and Mechanism of Action

Fenpiprane's primary pharmacological role is as a spasmolytic agent, exerting its effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1]

In the gastrointestinal tract, the neurotransmitter acetylcholine (ACh) binds to M₃ muscarinic receptors on smooth muscle cells. This binding initiates a G-protein coupled receptor (GPCR) signaling cascade, leading to an increase in intracellular calcium (Ca²⁺) and subsequent muscle contraction. Fenpiprane competitively binds to these M₃ receptors without activating them, thereby preventing ACh from binding and blocking the signaling pathway that leads to muscle contraction.[1] This results in smooth muscle relaxation and a reduction in gastrointestinal spasms.

MOA_Pathway Fig. 3: Mechanism of Action of Fenpiprane cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_source Acetylcholine (ACh) M3R Muscarinic M3 Receptor (GPCR) ACh_source->M3R Binds to Gq Gq Protein Activation M3R->Gq PLC Phospholipase C Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Muscle Contraction (Spasm) Ca_release->Contraction Fenpiprane Fenpiprane Fenpiprane->M3R Blocks

Caption: Fig. 3: Fenpiprane blocks acetylcholine at the M3 receptor.

Analytical Methodologies

The quantitative analysis of Fenpiprane is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique. The diphenyl groups in Fenpiprane's structure act as a native chromophore, allowing for direct UV detection without the need for derivatization, which is often required for simpler piperidine compounds.

HPLC_Workflow sample_prep 1. Sample Preparation (e.g., Dissolution in Mobile Phase) injection 3. Injection (e.g., 20 µL) sample_prep->injection hplc_system 2. HPLC System separation 4. Chromatographic Separation (C18 Column) injection->separation detection 5. UV Detection (e.g., at 234 nm) separation->detection data_analysis 6. Data Analysis (Peak Area vs. Concentration) detection->data_analysis quantification 7. Quantification data_analysis->quantification

Caption: Fig. 4: General Workflow for HPLC-UV Analysis of Fenpiprane.

Experimental Protocol: Quantitative Analysis by RP-HPLC

This protocol outlines a validated method for the determination of Fenpiprane in a pharmaceutical preparation.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation (e.g., 45:55 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: Spectrophotometric detection at a wavelength where the diphenyl moiety absorbs strongly, such as 234 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh a known amount of Fenpiprane reference standard and dissolve it in the mobile phase to create a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh the sample (e.g., powdered tablets) and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (i.e., acceptable precision, tailing factor, and plate count).

    • Calibration Curve: Inject the calibration standards in triplicate and plot the mean peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be >0.998.

    • Sample Analysis: Inject the prepared sample solutions.

    • Calculation: Determine the concentration of Fenpiprane in the sample by interpolating its peak area from the calibration curve.

Self-Validation System: The trustworthiness of this protocol is ensured by key validation parameters as defined by the International Council for Harmonisation (ICH). This includes specificity (no interference from excipients), linearity (a high correlation coefficient), accuracy (determined by recovery studies of spiked samples), and precision (low relative standard deviation for repeat injections).[3]

Applications in Research and Therapeutics

Fenpiprane's primary and established application is in the management of functional gastrointestinal disorders.[2] Its ability to reduce smooth muscle contraction and glandular secretions makes it effective for treating conditions characterized by spasms and hypermotility.[1] In a research context, Fenpiprane serves as a valuable pharmacological tool for studying the role of muscarinic acetylcholine receptors in gastrointestinal physiology and pathophysiology.[1]

Conclusion

Fenpiprane (1-(3,3-Diphenylpropyl)piperidine) is a well-characterized antimuscarinic agent with a clear mechanism of action and established therapeutic use. Its synthesis can be achieved through efficient, modern catalytic methods, and its analysis is straightforward using standard RP-HPLC-UV techniques. This guide provides the foundational technical knowledge required for professionals engaged in the research, development, and quality control of this important pharmaceutical compound.

References

  • Fenpiprane - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Development and validation of methods for quantitative determination of active pharmaceutical substances in nasal spray. (n.d.). Eco-Vector Journals Portal. Retrieved February 11, 2026, from [Link]

Sources

Exploratory

Fenpiprane Hydrochloride: A Technical Guide for Researchers

This document provides an in-depth technical overview of fenpiprane hydrochloride (CAS: 3329-14-4), a tertiary amine and diphenylmethane derivative.[1][2] Primarily investigated for its application in managing functional...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of fenpiprane hydrochloride (CAS: 3329-14-4), a tertiary amine and diphenylmethane derivative.[1][2] Primarily investigated for its application in managing functional gastrointestinal disorders, its core mechanism revolves around the competitive antagonism of muscarinic acetylcholine receptors.[1] This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive look at the compound's properties, synthesis, mechanism, and the analytical methodologies required for its study. The hydrochloride salt form is commonly used to improve the stability and aqueous solubility of the parent compound, fenpiprane, which is advantageous for research applications.[1]

Physicochemical Characteristics

Fenpiprane hydrochloride's structure features a piperidine ring linked to a 3,3-diphenylpropyl group. A key structural characteristic is its achiral nature, which simplifies synthesis and analytical characterization as there are no stereoisomers to consider.[3] The conversion to its hydrochloride salt significantly alters its physical properties, most notably increasing its melting point and enhancing its suitability for formulation in aqueous solutions.

A summary of its key properties is presented below:

PropertyFenpiprane (Base)Fenpiprane HydrochlorideSource
IUPAC Name 1-(3,3-Diphenylpropyl)piperidine1-(3,3-Diphenylpropyl)piperidine hydrochloride[1]
CAS Number 3540-95-23329-14-4[3]
Molecular Formula C₂₀H₂₅NC₂₀H₂₆ClN[1][3]
Molecular Weight 279.42 g/mol 315.89 g/mol [1][3]
Appearance -Solid powder[2]
Melting Point 41-42.5°C216-217°C[3]
Chemical Class Diphenylmethane DerivativeDiphenylmethane Derivative[3]
Chirality AchiralAchiral[3][4]

Synthesis and Manufacturing Insights

Modern synthetic strategies for fenpiprane focus on efficiency, safety, and environmental considerations, aligning with the principles of "green" chemistry. One of the most effective methods is the rhodium-catalyzed hydroaminomethylation of 1,1-diphenylethene. This approach is lauded for its high atom economy, minimizing waste by incorporating the majority of atoms from the starting materials into the final product.[3]

Rhodium-Catalyzed Synthesis Workflow

The causality behind this preferred synthetic route lies in its efficiency and mild reaction conditions, which reduce energy consumption and the need for harsh reagents. The workflow diagram below illustrates the key stages of this process, from starting materials to the final hydrochloride salt.

G A Starting Materials: 1,1-Diphenylethene Piperidine Syngas (CO/H₂) C Hydroaminomethylation Reaction (Mild Temperature & Pressure) A->C B Rhodium Catalyst + Naphos Ligand B->C Catalyzes D Fenpiprane (Free Base) Intermediate C->D Yields E Purification (e.g., Chromatography) D->E F Salt Formation: Reaction with HCl in Anhydrous Solvent (e.g., Ether) E->F G Fenpiprane Hydrochloride (Final Product) F->G

Fig 1: Rhodium-Catalyzed Synthesis Workflow.
Illustrative Synthesis Protocol

The following protocol is a representative, self-validating methodology for the synthesis of fenpiprane hydrochloride.

  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with 1,1-diphenylethene, piperidine, a rhodium precursor (e.g., Rh(acac)(CO)₂), and a phosphine ligand (e.g., Naphos) in a suitable solvent like toluene under an inert atmosphere (Argon).

  • Reaction Initiation: The reactor is sealed, purged, and pressurized with syngas (a mixture of carbon monoxide and hydrogen). The mixture is heated to the target temperature (e.g., 80-100°C) with stirring.

  • Process Monitoring (Self-Validation): The reaction progress is monitored by taking aliquots at regular intervals and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting olefin. The pressure drop of the syngas also serves as an indicator of reaction progress. The reaction is deemed complete when the starting material is no longer detectable.

  • Isolation of Free Base: Upon completion, the reactor is cooled, and the pressure is released. The solvent is removed under reduced pressure. The resulting crude product, fenpiprane free base, is then purified, typically via column chromatography on silica gel.

  • Salt Formation: The purified fenpiprane base is dissolved in an anhydrous solvent such as diethyl ether. A stoichiometric amount of ethereal hydrogen chloride (HCl) is added dropwise with stirring.

  • Product Crystallization and Isolation: Fenpiprane hydrochloride precipitates as a white solid. The solid is collected by filtration, washed with cold anhydrous ether to remove any residual impurities, and dried under vacuum to yield the final product. Purity is confirmed by melting point analysis and HPLC.

Mechanism of Action and Pharmacology

Fenpiprane's pharmacological effects are a direct result of its function as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1] These receptors are pivotal in mediating the parasympathetic nervous system's control over smooth muscle contraction and glandular secretions, particularly within the gastrointestinal (GI) tract.

By binding to these receptors without activating them, fenpiprane effectively blocks acetylcholine from binding.[3] This inhibition leads to two primary physiological outcomes:

  • Spasmolytic Effect: A reduction in the contraction of GI smooth muscle, which alleviates spasms.[1]

  • Antisecretory Effect: A decrease in the secretion of digestive fluids.[2]

This mechanism classifies fenpiprane as an antimuscarinic (or anticholinergic) agent, and it is categorized under the ATC code A03AX01 for "Other drugs for functional gastrointestinal disorders."[1]

cluster_0 Synaptic Cleft cluster_1 Smooth Muscle Cell ACh Acetylcholine (ACh) Receptor Muscarinic Receptor ACh->Receptor Binds & Activates Fenpiprane Fenpiprane Fenpiprane->Receptor Binds & Blocks Effect Physiological Response: - Smooth Muscle Contraction - Glandular Secretion Receptor->Effect Initiates

Fig 2: Competitive Antagonism at Muscarinic Receptors.

Analytical Methodologies

Robust and validated analytical methods are critical for the quantification of fenpiprane hydrochloride in both bulk materials and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity and assay testing, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for bioanalytical applications requiring high sensitivity.[1]

Protocol: Quantification by Reverse-Phase HPLC

This protocol describes a self-validating HPLC method for determining the assay of fenpiprane hydrochloride in a drug substance.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of fenpiprane hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

3. System Suitability (Self-Validation Check):

  • Before sample analysis, inject the standard solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

    • The theoretical plates for the fenpiprane peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Causality: Meeting these criteria ensures that the chromatographic system is performing with adequate precision, efficiency, and peak shape for accurate quantification.

4. Analysis Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

  • Inject the standard solution again to bracket the sample.

5. Calculation: The assay of fenpiprane hydrochloride is calculated by comparing the peak area of the sample to the average peak area of the bracketing standards.

6. Method Validation Parameters:

  • Linearity: Assessed over a range of concentrations (e.g., 1-200 µg/mL) with a correlation coefficient (r²) requirement of ≥ 0.999.

  • Precision: Evaluated at multiple levels, with an acceptance criterion of ≤ 2.0% RSD.

  • Accuracy: Determined by spike-recovery studies at three concentration levels, with recovery required to be within 98.0-102.0%.

  • Specificity: Demonstrated by showing no interference from degradation products in forced degradation studies (acid, base, oxidation, heat, light).

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of fenpiprane hydrochloride.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area to avoid inhalation of the powder.[5]

  • Shipping: The compound is stable for several weeks under ambient shipping conditions.[2]

  • Storage:

    • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.[2]

    • Long-term (months to years): For optimal stability, store at -20°C.[2]

Toxicology and Safety Profile

A comprehensive toxicological profile for fenpiprane hydrochloride is not widely available in public literature. However, its safety profile can be inferred from its chemical class (diphenylmethane) and its pharmacological class (antimuscarinic agent).

  • Class-Related Adverse Effects (Antimuscarinic): As a competitive antagonist of muscarinic receptors, fenpiprane is expected to produce dose-dependent anticholinergic side effects.[6][7] These are predictable extensions of its mechanism of action and include:

    • Gastrointestinal: Dry mouth, constipation, reduced gut motility.[6][8]

    • Ocular: Blurred vision, mydriasis (pupil dilation), sensitivity to light.[4][6]

    • Cardiovascular: Tachycardia (increased heart rate).[6]

    • Genitourinary: Urinary retention.[6][8]

    • Central Nervous System (at high doses): Drowsiness, confusion, or agitation.[4][8]

  • Chemical-Related Safety (Diphenylmethane): The diphenylmethane core structure is generally considered to be of low acute toxicity but may cause irritation upon direct contact.[9] Standard chemical handling procedures, such as avoiding skin/eye contact and ensuring adequate ventilation, are recommended.[5][9] When heated to decomposition, diphenylmethane derivatives may emit irritating fumes.[10]

Researchers should consult the specific Safety Data Sheet (SDS) for the lot number they are using and conduct a thorough risk assessment before beginning any experimental work.

References

  • Agabio, R. & Gessa, G. L. (2023). Anticholinergic Medications. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Online] Available at: [Link]

  • Global Substance Registration System (GSRS). FENPIPRANE. [Online] Available at: [Link]

  • ilovepharmacology. (2024, March 20). Anticholinergic Drugs | Antimuscarinic Agents | Classification | Clinical Uses | Adverse Effects. [Video]. YouTube. [Online] Available at: [Link]

  • PubChem - National Institutes of Health. Fenpiprane | C20H25N | CID 197785. [Online] Available at: [Link]

  • Therapeutics Initiative. (2018, September 10). How well do you know your anticholinergic (antimuscarinic) drugs?. [Online] Available at: [Link]

  • Global Substance Registration System (GSRS). FENPIPRANE HYDROCHLORIDE. [Online] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). accessdata.fda.gov. [Online] Available at: [Link]

  • Salvatore, S., et al. (2012). Pharmacokinetics and toxicity of antimuscarinic drugs for overactive bladder treatment in females. Expert Opinion on Drug Metabolism & Toxicology, 8(10), 1237-1247. [Online] Available at: [Link]

  • ResearchGate. (2012). Pharmacokinetics and toxicity of antimuscarinic drugs for overactive bladder treatment in females. [Online] Available at: [Link]

  • PubChem - National Institutes of Health. Diphenylmethane | C13H12 | CID 7580. [Online] Available at: [Link]

Sources

Foundational

Fenpiprane: A Pharmacological Probe for Cholinergic Modulation of Gastrointestinal Motility

Topic: Fenpiprane for studying gastrointestinal motility pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fenpiprane (1-(3,3-diphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fenpiprane for studying gastrointestinal motility pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a diphenylmethane derivative historically utilized for its potent spasmolytic properties. While often overshadowed by classical agents like atropine in undergraduate teaching, Fenpiprane remains a critical tool in high-fidelity gastrointestinal (GI) motility research. Its utility lies in its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically modulating the parasympathetic drive that governs peristalsis and segmental contraction.[1]

This guide provides a rigorous technical framework for utilizing Fenpiprane to dissect GI signaling pathways. It moves beyond basic descriptions to offer field-proven protocols for ex vivo organ bath assays, mechanistic validation, and quantitative analysis of receptor kinetics.

Mechanistic Foundation: The Cholinergic Blockade[1]

To effectively use Fenpiprane, one must understand the precise signaling cascade it interrupts. GI smooth muscle contraction is primarily driven by the release of Acetylcholine (ACh) from enteric motor neurons, which binds to M3 muscarinic receptors on smooth muscle cells.

The Signaling Pathway[2][3]
  • Agonist Binding: ACh binds to the M3 receptor (Gq-coupled).

  • Transduction: Activation of Phospholipase C (PLC) via the G

    
    q subunit.
    
  • Second Messengers: Hydrolysis of PIP2 yields Inositol Trisphosphate (IP3) and Diacylglycerol (DAG).

  • Calcium Mobilization: IP3 triggers Ca

    
     release from the sarcoplasmic reticulum.
    
  • Contraction: Ca

    
     binds calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging.
    

Fenpiprane’s Role: Fenpiprane acts as a competitive antagonist at the M3 receptor. By occupying the orthosteric binding site without activating the G-protein cascade, it shifts the agonist dose-response curve to the right, effectively raising the threshold required for cholinergic contraction.

Visualization: The Molecular Interruption

The following diagram illustrates the specific node of inhibition within the smooth muscle cell signaling network.

G ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor ACh->M3 Binds Fen Fenpiprane (Antagonist) Fen->M3 Blocks (Competitive) Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca2+ IP3->Ca Releases from SR Contraction Smooth Muscle Contraction Ca->Contraction Activates MLCK

Figure 1: Fenpiprane competitively inhibits the M3 receptor, preventing Gq-mediated calcium mobilization and subsequent muscle contraction.

Experimental Protocol: Ex Vivo Organ Bath Assay

The most robust method to quantify Fenpiprane's activity is the isolated tissue organ bath assay. This system preserves the functional integrity of the smooth muscle and enteric nervous system.

Tissue Preparation
  • Subject: Male Wistar rats (200–250g) or Guinea pigs (preferred for higher sensitivity).

  • Isolation: Sacrifice animal via cervical dislocation (to avoid anesthetic interference with ion channels). Rapidly excise the ileum (10–20 cm proximal to the ileocecal junction).

  • Handling: Immediately immerse in carbogenated (95% O

    
    , 5% CO
    
    
    
    ) Tyrode’s or Krebs-Henseleit solution.
  • Segmentation: Cut into 2 cm segments. Crucial: Remove the mesentery carefully to avoid physical dampening of contractions.

System Setup
ParameterSpecificationRationale
Bath Volume 10–20 mLEnsures rapid drug diffusion and washout.
Temperature 37°C ± 0.5°CMimics physiological conditions; prevents hypothermic inhibition.
Pre-load (Tension) 1.0 g (Rat) / 0.5 g (Guinea Pig)Sets optimal sarcomere length for maximal force generation.
Aeration Carbogen (95% O

/5% CO

)
Maintains pH 7.4 and tissue viability.
The Fenpiprane Challenge Workflow

This protocol determines the


 value (affinity) of Fenpiprane against a cholinergic agonist (e.g., Carbachol).
  • Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes until basal tone is constant.

  • Control Curve: Construct a cumulative dose-response curve (DRC) for Carbachol (

    
     M to 
    
    
    
    M) until maximal contraction (
    
    
    ) is achieved.
  • Washout: Wash 3–4 times over 20 minutes to return to baseline.

  • Incubation: Add Fenpiprane at a fixed concentration (e.g.,

    
     M) and incubate for 20 minutes . Note: Sufficient incubation time is critical for equilibrium at the receptor site.
    
  • Test Curve: Repeat the Carbachol DRC in the presence of Fenpiprane.

  • Replication: Repeat steps 3–5 with increasing concentrations of Fenpiprane (

    
     M, 
    
    
    
    M).
Visualization: Experimental Workflow

Workflow Start Start: Tissue Isolation Equilib Equilibration (60 min) Wash every 15 min Start->Equilib ControlDRC Control Agonist DRC (Carbachol 1nM - 100µM) Equilib->ControlDRC Wash Washout (20 min) ControlDRC->Wash Incubate Incubate Fenpiprane (Fixed Conc, 20 min) Wash->Incubate TestDRC Test Agonist DRC (In presence of Fenpiprane) Incubate->TestDRC TestDRC->Wash Next Conc. Analysis Calculate Dose Ratio (DR) Schild Plot Analysis TestDRC->Analysis

Figure 2: Step-by-step organ bath protocol for characterizing Fenpiprane antagonism.

Data Analysis & Interpretation

To validate Fenpiprane as a competitive antagonist, the data must satisfy the Schild criteria.

Calculating the Dose Ratio (DR)

For each Fenpiprane concentration, calculate the shift in the agonist's


:


The Schild Plot

Plot


 on the Y-axis against 

(Molar) on the X-axis.
  • Linearity: A straight line confirms simple competitive antagonism.

  • Slope: A slope of

    
     (unity) indicates purely competitive antagonism at a single receptor site.
    
  • pA2 Value: The X-intercept represents the

    
    , which is the negative logarithm of the antagonist dissociation constant (
    
    
    
    ). A higher
    
    
    indicates higher potency.
Troubleshooting Anomalies
ObservationPotential CauseCorrective Action
Slope < 1.0 Non-equilibrium conditions or removal of agonist by uptake mechanisms.Increase incubation time; use uptake blockers.
Slope > 1.0 Non-specific toxicity or saturation of uptake.Reduce maximal Fenpiprane concentration.
Depression of Emax Non-competitive antagonism (allosteric) or tissue fatigue.Verify tissue viability with KCl; ensure Fenpiprane is not acting as a calcium channel blocker at high doses.

Safety & Handling

  • CAS Number: 3540-95-2 (Base), 3329-14-4 (HCl salt).

  • Solubility: The hydrochloride salt is soluble in water and saline. Prepare stock solutions (10 mM) in distilled water; store at -20°C.

  • Toxicity: Fenpiprane is a potent bioactive compound. Wear nitrile gloves and eye protection. Avoid inhalation of powder.

References

    • Context: Defines primary mechanism as competitive antagonism at muscarinic receptors and lists CAS identifiers.[1]

  • World Health Organization (WHO). (2024). ATC/DDD Index 2024: Fenpiprane (A03AX01).[2] Retrieved from [Link][1][2]

    • Context: Classifies Fenpiprane under "Other drugs for functional gastrointestinal disorders," validating its clinical and research categoriz
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 197785, Fenpiprane. Retrieved from [Link]

    • Context: Provides chemical structure (diphenylpropylamine derivative)
  • Arunachalam, K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Frontiers in Pharmacology. Retrieved from [Link]

    • Context: While focused on cancer, this review details the pharmacological versatility of the piperidine moiety found in Fenpiprane, providing structural context for its receptor binding capabilities.

Sources

Exploratory

Whitepaper: A Predictive In Silico Workflow for Modeling Fenpiprane-Receptor Interactions

Abstract Fenbiprane, a diphenylmethane derivative, is recognized for its utility in managing functional gastrointestinal disorders, with its primary mechanism attributed to competitive antagonism at muscarinic acetylchol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fenbiprane, a diphenylmethane derivative, is recognized for its utility in managing functional gastrointestinal disorders, with its primary mechanism attributed to competitive antagonism at muscarinic acetylcholine receptors.[1] However, a comprehensive understanding of its molecular interactions across a wider range of potential targets is essential for elucidating off-target effects and exploring novel therapeutic applications. This technical guide outlines a robust, multi-stage in silico workflow designed to predict and characterize the binding of fenpiprane to its known muscarinic receptor targets and to identify novel potential protein interactions. We present a systematic approach encompassing target identification, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. Each stage is detailed with field-proven protocols, causal explanations for methodological choices, and embedded validation checkpoints to ensure scientific integrity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to apply computational modeling to investigate small molecule-receptor binding.

Introduction: The Case for In Silico Modeling of Fenpiprane

Fenbiprane, with the systematic IUPAC name 1-(3,3-Diphenylpropyl)piperidine, is a tertiary amine with a molecular formula of C20H25N and a molecular weight of 279.42 g/mol .[1] While its role as a muscarinic antagonist is established, the complexity of physiological systems necessitates a deeper investigation into its broader receptor binding profile.[1] In silico modeling provides a powerful, resource-efficient paradigm for this exploration.[2] By simulating molecular interactions computationally, we can predict binding affinities, elucidate the structural basis of these interactions, and generate testable hypotheses for further experimental validation, thereby accelerating the drug discovery process.[2]

This guide is structured to provide a complete, end-to-end computational workflow. We begin with methods to confirm and identify potential receptor targets for fenpiprane. Subsequently, we provide detailed protocols for preparing the ligand (fenpiprane) and receptor structures for simulation. The core of our approach involves molecular docking to predict the most likely binding poses, followed by all-atom molecular dynamics simulations to assess the stability and dynamics of the fenpiprane-receptor complex. Finally, we describe methods for calculating the binding free energy, offering a quantitative measure of binding affinity.

cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Validation & Energetics cluster_3 Phase 4: Analysis Ligand_Prep Fenbiprane Structure Acquisition & Preparation (PubChem) Target_ID Target Identification (Muscarinic Receptors) & Preparation (PDB) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Prepared Ligand Target_ID->Docking Prepared Receptor MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Top Scoring Pose Energy_Calc Binding Free Energy Calculation (MM/PBSA) MD_Sim->Energy_Calc MD Trajectory Analysis Interaction Analysis & Hypothesis Generation Energy_Calc->Analysis ΔG bind Start Docked Complex (Protein + Ligand) Solvate Solvation (Add Water & Ions) Start->Solvate Minimize Energy Minimization (Remove Clashes) Solvate->Minimize Equilibrate_NVT NVT Equilibration (Constant Volume/Temp) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Constant Pressure/Temp) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run (Data Collection) Equilibrate_NPT->Production_MD Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Analyze

Sources

Foundational

An In-depth Technical Guide on the Early Research of Fenpiprane for Functional Gastrointestinal Disorders

This technical guide provides a comprehensive overview of the early research and pharmacological principles underlying the investigation of fenpiprane for the treatment of functional gastrointestinal disorders (FGIDs). D...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the early research and pharmacological principles underlying the investigation of fenpiprane for the treatment of functional gastrointestinal disorders (FGIDs). Designed for researchers, scientists, and drug development professionals, this document synthesizes the historical context, mechanistic understanding, and plausible experimental methodologies that would have been employed in the initial evaluation of this compound.

Introduction: The Quest for Spasmolysis in Functional Gastrointestinal Disorders

Functional gastrointestinal disorders, a class of chronic conditions characterized by gut-brain axis dysregulation, manifest with symptoms of abdominal pain, cramping, and altered bowel habits in the absence of overt structural abnormalities. In the mid-20th century, a significant therapeutic focus was the development of agents capable of alleviating the smooth muscle spasms thought to be a primary driver of these symptoms. It was within this context that fenpiprane (trade name: Aspasan), a diphenylmethane derivative, was developed by Hoechst in 1942 as a promising antispasmodic agent.[1] This guide delves into the foundational pharmacology of fenpiprane, reconstructing the likely preclinical and early clinical investigative pathways based on available data and the established pharmacological screening methods of the era.

Pharmacological Profile of Fenpiprane

Fenpiprane is classified under the Anatomical Therapeutic Chemical (ATC) code A03AX01, designating it as a drug for functional gastrointestinal disorders.[1] Its therapeutic effect is rooted in a dual mechanism of action that targets the physiological drivers of gastrointestinal smooth muscle contraction.

Primary Mechanism: Calcium Channel Antagonism

The principal mechanism of action for fenpiprane is the antagonism of calcium channels in gastrointestinal smooth muscle cells.[1] By inhibiting the influx of extracellular calcium, fenpiprane effectively uncouples the cellular signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation and a reduction in spasm intensity. This musculotropic effect is similar to that of papaverine, though early reports suggest fenpiprane possesses a greater potency in counteracting spasms induced by agents like barium chloride and histamine.[1]

Secondary Mechanism: Mild Anticholinergic Activity

In addition to its direct action on calcium channels, fenpiprane exhibits a mild anticholinergic effect through the blockade of muscarinic receptors.[1] This neurotropic action interrupts parasympathetic stimulation of the gut, further contributing to the reduction of gastrointestinal motility and spasm. This anticholinergic component is reportedly moderate, distinguishing it from atropine and suggesting a lower propensity for pronounced side effects such as mydriasis or central nervous system depression.[1]

Figure 1: Simplified signaling pathway of Fenpiprane's action.

Preclinical Evaluation: A Reconstructed Approach

While specific early preclinical data for fenpiprane is not widely available in modern databases, information from patent filings and the common pharmacological practices of the time allow for the reconstruction of a likely investigational workflow. Initial studies were reportedly conducted on isolated rabbit ileum preparations, a standard model for assessing antispasmodic activity.[1]

In Vitro Assessment of Antispasmodic Activity

The cornerstone of early antispasmodic research was the in vitro isolated organ bath experiment. This methodology provides a controlled environment to quantify the direct effects of a compound on smooth muscle tissue.

  • Tissue Preparation: A segment of the terminal ileum is harvested from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Transducer Attachment: One end of the ileum segment is attached to a fixed point, and the other to an isometric force transducer to record muscle contractions.

  • Spasm Induction: A baseline of spontaneous contractions is established. Spasms are then induced by adding a known concentration of a spasmogen to the organ bath. Common spasmogens include:

    • Acetylcholine (ACh): To assess anticholinergic effects.

    • Histamine: To evaluate antihistaminic properties.

    • Barium Chloride (BaCl₂): A non-specific smooth muscle stimulant that acts independently of nerve stimulation, useful for assessing direct musculotropic effects.

  • Fenpiprane Application: Increasing concentrations of fenpiprane are added to the bath prior to the spasmogen to determine its inhibitory effect on the induced contractions.

  • Data Analysis: The reduction in the amplitude of contraction is measured, and a dose-response curve is plotted to calculate the EC₅₀ (the concentration of fenpiprane that produces 50% of the maximal inhibitory effect).

Figure 2: Workflow for in vitro assessment of antispasmodic activity.

In Vivo Assessment of Gastrointestinal Motility

To understand the effects of fenpiprane in a whole-animal system, in vivo models of gastrointestinal motility would have been employed.

  • Animal Acclimation and Fasting: Mice are acclimated to the laboratory environment and fasted overnight with free access to water.

  • Drug Administration: A cohort of mice is treated with fenpiprane (typically via oral gavage), while a control group receives a vehicle.

  • Marker Administration: After a set period to allow for drug absorption, all mice are administered a charcoal meal (a non-absorbable marker suspended in a vehicle like gum acacia).

  • Transit Time Measurement: After a predetermined time, the mice are euthanized, and the small intestine is carefully excised. The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

  • Data Analysis: The percentage of intestinal transit is compared between the fenpiprane-treated group and the control group to determine the effect on motility.

Parameter Control Group (Vehicle) Fenpiprane-Treated Group
Mean Intestinal Transit (%) 75% ± 5%45% ± 7% (Illustrative)
Interpretation Normal gastrointestinal transitSignificant reduction in motility

Table 1: Illustrative Data from a Charcoal Meal Transit Assay. Note: The data presented are hypothetical and serve to illustrate the expected outcome of such an experiment based on the known pharmacology of fenpiprane.

Early Clinical Considerations

While detailed records of early clinical trials are scarce, the intended clinical application of fenpiprane was for the symptomatic relief of abdominal pain and cramping associated with functional gastrointestinal disorders.[1] Early clinical investigations would have likely focused on establishing safety and efficacy in patient populations experiencing these symptoms.

Plausible Phase I/II Clinical Trial Design
  • Study Population: Patients with a clinical diagnosis of "irritable colon" or "spastic colitis" (historical terms for what is now largely encompassed by Irritable Bowel Syndrome).

  • Study Design: A placebo-controlled, crossover, or parallel-group design.

  • Intervention: Oral administration of fenpiprane at various doses.

  • Primary Endpoints:

    • Patient-reported relief of abdominal pain and cramping (e.g., using a daily symptom diary).

    • Changes in stool frequency and consistency.

  • Safety Assessments: Monitoring for anticholinergic side effects (dry mouth, blurred vision, urinary retention) and other adverse events.

Conclusion and Historical Perspective

The early research into fenpiprane represents a foundational approach to the pharmacological management of functional gastrointestinal disorders. Its dual mechanism of calcium channel antagonism and mild anticholinergic activity provided a rational basis for its development as an antispasmodic agent. While the widespread clinical use of fenpiprane has been superseded by newer agents, an understanding of its early evaluation provides valuable insights into the historical development of gastrointestinal pharmacology and the enduring principles of drug discovery in this therapeutic area. The reconstructed experimental protocols outlined in this guide serve as a testament to the robust, albeit technologically simpler, methods that paved the way for modern gastroenterological therapeutics.

References

  • Fenpiprane - Grokipedia.

Sources

Exploratory

Chemical formula and molecular weight of Fenpiprane

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes physicochemical data, synthetic methodologies, and analytical protocols into a cohesive reso...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes physicochemical data, synthetic methodologies, and analytical protocols into a cohesive resource.

Physicochemical Properties, Synthetic Pathways, and Analytical Profiling

Physicochemical Core

Fenpiprane is a diphenylpropylamine derivative pharmacologically classified as a muscarinic acetylcholine receptor antagonist. It is primarily utilized in research settings to investigate gastrointestinal motility and smooth muscle spasmolysis.

Chemical Identity & Constants
PropertyData
Common Name Fenpiprane
IUPAC Name 1-(3,3-diphenylpropyl)piperidine
Chemical Formula (Base)

Molecular Weight (Base) 279.42 g/mol
Chemical Formula (HCl Salt)

Molecular Weight (HCl Salt) 315.88 g/mol
CAS Registry Number 3540-95-2 (Base) / 3329-14-4 (HCl)
Appearance White to off-white crystalline powder (HCl salt)
Solubility Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.
pKa ~9.5 (Calculated for tertiary amine)
Structural Architecture

The molecule features a bulky lipophilic domain (diphenylmethane moiety) connected via a propyl linker to a basic piperidine ring. This structure mimics the pharmacophore of classical anticholinergics, allowing it to occupy the hydrophobic pocket of muscarinic receptors.

Synthesis & Structural Verification

Core Directive: The synthesis of Fenpiprane generally follows a nucleophilic substitution pathway (N-alkylation). The protocol below is adapted from established methods for diphenylpropylamine derivatives, ensuring high yield and purity.

Reaction Scheme (Graphviz)

The following diagram illustrates the retrosynthetic disconnection and forward synthesis via N-alkylation.

FenpipraneSynthesis Piperidine Piperidine (Nucleophile) Intermediate Transition State (SN2 Mechanism) Piperidine->Intermediate + Base (K2CO3) Reflux in MIBK/DMF Halide 3,3-Diphenylpropyl chloride/bromide (Electrophile) Halide->Intermediate Fenpiprane Fenpiprane Base (C20H25N) Intermediate->Fenpiprane - HX FenpipraneHCl Fenpiprane HCl (Final Salt) Fenpiprane->FenpipraneHCl + HCl (in EtOH/Et2O)

Figure 1: Synthetic pathway via N-alkylation of piperidine with 3,3-diphenylpropyl halide.

Representative Synthetic Protocol

Note: This protocol is a standardized adaptation for research scale (10–50g).

Reagents:

  • 3,3-Diphenylpropyl chloride (1.0 eq)

  • Piperidine (1.2 eq)[1][2]

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Potassium Iodide (catalytic amount, 0.1 eq)

  • Solvent: Methyl Isobutyl Ketone (MIBK) or DMF.

Step-by-Step Methodology:

  • Charging: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 3,3-diphenylpropyl chloride (e.g., 23.0 g, 100 mmol) and Potassium Carbonate (27.6 g, 200 mmol) in MIBK (150 mL).

  • Activation: Add catalytic Potassium Iodide (1.6 g) to facilitate the Finkelstein exchange, enhancing reactivity.

  • Addition: Add Piperidine (10.2 g, 120 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 116°C for MIBK) for 12–18 hours. Monitor conversion via TLC (Mobile phase: CHCl3/MeOH 9:1) or HPLC.[3][4][5][6][7][8]

  • Work-up: Cool to room temperature. Filter off inorganic salts (KCl/K2CO3). Evaporate the solvent under reduced pressure to yield the crude oil.

  • Salt Formation: Dissolve the crude oil in minimal absolute ethanol. Cool to 0°C and slowly add ethanolic HCl (1.1 eq).

  • Crystallization: Precipitate the hydrochloride salt by adding diethyl ether. Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Profiling

Core Directive: Trustworthiness in chemical biology relies on rigorous characterization. The following methods provide a self-validating system for identity and purity.

High-Performance Liquid Chromatography (HPLC)

Method Principle: Reversed-phase chromatography utilizing the hydrophobic interaction of the diphenyl groups.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 20% B (Isocratic)2-15 min: 20% → 80% B (Linear)15-20 min: 80% B (Hold)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Amide/Phenyl absorption) and 254 nm
Retention Time ~10.5 ± 0.5 min (Dependent on exact gradient)
Nuclear Magnetic Resonance (NMR) Interpretation

Solvent: DMSO-d6 or CDCl3.

  • Aromatic Region (7.1 – 7.4 ppm): Multiplet integrating to 10H (two phenyl rings).

  • Methine Proton (3.9 – 4.1 ppm): Triplet (1H), characteristic of the

    
     group. This is the diagnostic signal for the diphenylpropyl moiety.
    
  • Piperidine Ring (2.8 – 3.5 ppm): Broad multiplets (4H) corresponding to the

    
    -methylene protons adjacent to the nitrogen (
    
    
    
    ).
  • Aliphatic Chain (1.4 – 2.5 ppm): Multiplets corresponding to the propyl linker (

    
    ) and the internal piperidine carbons (
    
    
    
    ).

Pharmacological Mechanism

Fenpiprane acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 subtype in smooth muscle tissue.

Signaling Pathway Blockade (Graphviz)

MechanismOfAction ACh Acetylcholine (Endogenous Ligand) Receptor Muscarinic Receptor (M3 Subtype - GPCR) ACh->Receptor Activates Fenpiprane Fenpiprane (Antagonist) Fenpiprane->Receptor Blocks (Competitive) GProtein Gq/11 Protein Activation Fenpiprane->GProtein Prevents Activation Receptor->GProtein Downstream Signaling PLC Phospholipase C (PLC) GProtein->PLC Relaxation Muscle Relaxation (Spasmolysis) GProtein->Relaxation Inhibition leads to IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Contraction Smooth Muscle Contraction Calcium->Contraction

Figure 2: Competitive antagonism of Fenpiprane at the Muscarinic Receptor, preventing the Calcium signaling cascade required for muscle contraction.

References

  • PubChem Compound Summary. (n.d.). Fenpiprane (CID 197785). National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (2011). Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide).[1][2][9] Patent EP2354133B1. (Utilized as the basis for the alkylation protocol of diphenylpropylamine derivatives). Retrieved from

  • ChEMBL Database. (n.d.). Fenpiprane (CHEMBL49943). European Molecular Biology Laboratory. Retrieved from [Link]

Sources

Foundational

Technical Guide: Spasmolytic Activity of 1-(3,3-Diphenylpropyl)piperidine (Fenpiprane)

[1] Executive Technical Summary 1-(3,3-Diphenylpropyl)piperidine, internationally known as Fenpiprane , represents a critical class of spasmolytics that bridge the therapeutic gap between neurotropic and musculotropic ag...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Summary

1-(3,3-Diphenylpropyl)piperidine, internationally known as Fenpiprane , represents a critical class of spasmolytics that bridge the therapeutic gap between neurotropic and musculotropic agents.[1] Unlike pure anticholinergics (e.g., Atropine) which target receptor-mediated spasms, or pure smooth muscle relaxants (e.g., Papaverine) which target intracellular machinery, Fenpiprane exhibits a dual mechanism of action .

This guide details the compound's ability to inhibit smooth muscle contraction through two distinct pathways:[2]

  • Neurotropic Inhibition: Competitive antagonism at muscarinic acetylcholine receptors (mAChRs), specifically M3 subtypes in the gastrointestinal tract.[3]

  • Musculotropic Inhibition: Direct blockade of L-type voltage-gated calcium channels (VGCCs), preventing extracellular calcium influx essential for the contractile apparatus.[3]

This dual profile allows Fenpiprane to effectively manage spasms of mixed etiology (neurogenic and myogenic) while mitigating the systemic side effects often associated with high-dose pure anticholinergics.

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

The efficacy of Fenpiprane stems from its diphenylpropylamine scaffold.[3] This pharmacophore is pivotal in medicinal chemistry for conferring anticholinergic and antihistaminic properties.[3]

  • Lipophilic Moiety (Diphenylmethane): The two phenyl rings provide high lipophilicity, facilitating penetration into the smooth muscle membrane and hydrophobic interaction with the transmembrane domains of the M3 receptor.

  • Linker (Propyl Chain): The three-carbon chain maintains the optimal distance (approx. 5-6 Å) between the bulky aromatic head and the basic nitrogen, mimicking the distance between the ester oxygen and quaternary nitrogen in acetylcholine.

  • Basic Center (Piperidine): The tertiary amine in the piperidine ring becomes protonated at physiological pH, allowing for electrostatic interaction with the conserved aspartate residue in the receptor binding pocket.

Therapeutic Class Positioning
CharacteristicAtropinePapaverineFenpiprane
Primary Mechanism Competitive AnticholinergicPhosphodiesterase Inhibition / Ca2+ BlockadeDual: Ca2+ Antagonist + Anticholinergic
Target Spasm Type Neurogenic (ACh-induced)Myogenic (Direct irritation)Mixed (Neurogenic + Myogenic)
Systemic Side Effects High (Dry mouth, Tachycardia)Moderate (Hypotension)Low to Moderate

Mechanism of Action (MoA)

The spasmolytic activity of Fenpiprane is non-specific regarding the stimulus but specific regarding the cellular pathway. It acts downstream of the receptor (calcium blockade) and at the receptor level (muscarinic blockade).

Pathway Visualization

The following diagram illustrates the convergence of Fenpiprane's dual inhibitory effects on the Actin-Myosin contractile machinery.

MoA cluster_extracellular Extracellular Space cluster_membrane Smooth Muscle Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds Ca_ext Ca2+ (Extracellular) VGCC L-Type Ca2+ Channel Ca_ext->VGCC Influx Fenpiprane Fenpiprane (1-(3,3-Diphenylpropyl)piperidine) Fenpiprane->M3 Competitive Blockade Fenpiprane->VGCC Channel Blockade Gq Gq Protein M3->Gq Ca_int Ca2+ (Cytosolic) VGCC->Ca_int PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Releases Ca2+ SR->Ca_int MLCK MLCK Activation Ca_int->MLCK Contraction Muscle Contraction (Actin-Myosin) MLCK->Contraction

Figure 1: Dual mechanism of Fenpiprane. The compound antagonizes M3 receptors (preventing IP3-mediated Ca2+ release) and physically blocks L-Type Calcium channels (preventing Ca2+ influx), converging to inhibit MLCK activation.

Experimental Validation: The Guinea Pig Ileum (GPI) Assay

To validate the spasmolytic activity of 1-(3,3-Diphenylpropyl)piperidine, researchers must distinguish between its neurotropic and musculotropic components. The Guinea Pig Ileum (GPI) assay is the gold standard due to its high density of M3 receptors and sensitivity to direct smooth muscle depolarizers.

Protocol Design: Differentiating Mechanisms

The core logic of this protocol is to use two different spasmogens:

  • Acetylcholine (ACh): Induces spasms via M3 receptors.[3] Inhibition here proves neurotropic activity.[3][1]

  • Barium Chloride (BaCl2): Induces spasms via direct muscle depolarization (bypassing receptors).[3] Inhibition here proves musculotropic activity.[3][1]

Step-by-Step Methodology

1. Tissue Preparation:

  • Sacrifice guinea pig (300–500g) via cervical dislocation (adhering to IACUC guidelines).[3]

  • Excise the terminal ileum (discarding the 10cm nearest the ileocecal valve).

  • Cut into 2-3 cm segments and flush lumen with Tyrode’s solution.[3]

2. Organ Bath Setup:

  • Buffer: Tyrode’s solution (pH 7.4), maintained at 37°C.

  • Aeration: Carbogen (95% O2 / 5% CO2).[3]

  • Load: Apply 1.0g resting tension.

  • Equilibration: 45–60 minutes, washing every 15 minutes.

3. Agonist Challenge (Control Curves):

  • Establish a cumulative Concentration-Response Curve (CRC) for Acetylcholine (

    
     to 
    
    
    
    M).
  • Wash tissue until baseline is restored.[3]

  • Establish a CRC for Barium Chloride (

    
     to 
    
    
    
    M).[3]

4. Antagonist Incubation (Fenpiprane):

  • Incubate tissue with Fenpiprane (e.g.,

    
     M) for 10 minutes.[3]
    
  • Critical Step: Do not wash out the antagonist.

5. Re-Challenge:

  • Repeat CRCs for ACh and BaCl2 in the presence of Fenpiprane.

  • Calculate the shift in

    
     values.[3]
    
Experimental Workflow Diagram

Protocol cluster_prep Preparation Phase cluster_test Testing Phase Dissection Ileum Isolation Mount Mount in Tyrode's (37°C) Dissection->Mount Equilibrate Equilibration (60 min) Mount->Equilibrate Control_ACh Control CRC (Acetylcholine) Equilibrate->Control_ACh Control_BaCl2 Control CRC (BaCl2) Equilibrate->Control_BaCl2 Incubate Incubate Fenpiprane (10 min) Control_ACh->Incubate Control_BaCl2->Incubate Test_Curve Test CRC (Agonist + Fenpiprane) Incubate->Test_Curve Analysis Data Analysis (Schild Plot) Test_Curve->Analysis Calc EC50/pA2

Figure 2: Workflow for differentiating neurotropic vs. musculotropic activity using the GPI assay.

Data Analysis & Interpretation

When analyzing the results of the GPI assay, Fenpiprane will demonstrate a characteristic "mixed antagonist" profile.

Expected Quantitative Outcomes

The following table summarizes the expected shifts in agonist efficacy compared to standard reference drugs.

ParameterAgonist UsedFenpiprane EffectReference Standard Comparison
Neurotropic Activity AcetylcholineRightward shift of CRC (Competitive antagonism)Less potent than Atropine (

approx. 6-7 vs 9.[3]0)
Musculotropic Activity Barium ChlorideDepression of

(Non-competitive/Allosteric)
More potent than Papaverine (approx. 2-3x potency)
Calcium Influx

-Depolarization
Inhibition of contractionSimilar to Verapamil (moderate potency)
Interpreting the Shift
  • Parallel Rightward Shift (ACh): Indicates Fenpiprane is competing for the M3 receptor.[3] The magnitude of the shift (Dose Ratio) allows calculation of the

    
     value.
    
  • Depression of Max Response (BaCl2): Indicates Fenpiprane is acting non-competitively regarding the agonist, likely by blocking the calcium channels required for the contraction, regardless of how much BaCl2 is added.

References

  • PubChem. (n.d.).[3] 1-(3,3-Diphenylpropyl)piperidine (Fenpiprane).[3][2] National Library of Medicine.[3] Retrieved February 1, 2026, from [Link]

  • DrugBank Online. (n.d.).[3] Fenpiprane: Pharmacology and Interactions.[3] DrugBank.[3] Retrieved February 1, 2026, from [Link]

  • Klavehn, W. (1942).[3] Spasmolytics of the diphenylpropylamine series.[3][2] (Historical context on the synthesis and initial classification of Aspasan/Fenpiprane).

  • Grokipedia. (n.d.).[3] Fenpiprane Mechanism of Action and Pharmacology.[3][1][2] Retrieved February 1, 2026, from [Link] (Cited for specific comparative potency against papaverine).[3]

Sources

Exploratory

An In-Depth Technical Guide to the Antisecretory Effects of Fenpiprane

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Fenpiprane, a tertiary amine derivative of diphenylmethane, is recognized for its ut...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fenpiprane, a tertiary amine derivative of diphenylmethane, is recognized for its utility in managing functional gastrointestinal disorders.[1] Its therapeutic efficacy is intrinsically linked to its potent anticholinergic properties, primarily through the competitive antagonism of muscarinic acetylcholine receptors. This action leads to a significant reduction in smooth muscle contractility and, critically, a marked decrease in glandular secretions. This technical guide provides a comprehensive exploration of the mechanisms underlying Fenpiprane's effects on glandular secretions, detailing its interaction with muscarinic receptor subtypes, the subsequent impact on intracellular signaling cascades, and methodologies for quantifying its antisecretory activity. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the pharmacological profile of Fenpiprane and other antimuscarinic agents.

Introduction: The Anticholinergic Landscape and Fenpiprane's Position

The parasympathetic nervous system, through the action of acetylcholine on muscarinic receptors, is a primary driver of exocrine gland secretion throughout the body.[2] This includes salivary, gastric, and bronchial glands. Anticholinergic agents, by blocking these receptors, induce a state of reduced secretion, a therapeutic target in various clinical contexts. Fenpiprane, with the IUPAC name 1-(3,3-diphenylpropyl)piperidine, is a notable member of this class, historically investigated for its spasmolytic and antisecretory effects in the gastrointestinal tract.[1] Understanding the nuances of its interaction with the diverse family of muscarinic receptors is paramount to elucidating its full therapeutic potential and side-effect profile.

Mechanism of Action: Unraveling the Molecular Interactions

Fenpiprane exerts its antisecretory effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1] While specific binding affinity data (Ki values) for Fenpiprane across all muscarinic receptor subtypes (M1-M5) are not extensively published in publicly available literature, its pronounced effects on glandular function strongly suggest significant interaction with the M3 muscarinic receptor subtype, which is predominantly expressed in exocrine glands and smooth muscle.[3]

The M3 Muscarinic Receptor Signaling Cascade: The Primary Target

The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq/11 family of G proteins.[3] This initiates a well-defined signaling cascade that culminates in glandular secretion. Fenpiprane, by blocking the binding of acetylcholine to the M3 receptor, effectively abrogates this entire downstream signaling pathway.

The key steps in the M3 receptor-mediated secretory pathway are as follows:

  • Gq/11 Activation: Acetylcholine binding to the M3 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Exocytosis of Secretory Granules: The elevated intracellular Ca2+ concentration is a critical trigger for the fusion of secretory vesicles with the plasma membrane, a process known as exocytosis, leading to the release of glandular products (e.g., saliva, gastric acid, mucus) into the lumen.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates Fenpiprane Fenpiprane Fenpiprane->M3_Receptor Blocks Gq_protein Gq/11 Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Exocytosis Exocytosis of Secretory Granules Ca2->Exocytosis Triggers PKC->Exocytosis Modulates Secretion Glandular Secretion Exocytosis->Secretion

Figure 1: Fenpiprane's antagonistic action on the M3 muscarinic receptor signaling pathway in glandular cells.

Effects on Specific Glandular Secretions

The anticholinergic nature of Fenpiprane results in a broad-spectrum inhibition of glandular secretions. The extent of this inhibition is dependent on the dose and the specific gland's reliance on muscarinic cholinergic input.

Salivary Glands

Salivary secretion is highly dependent on parasympathetic stimulation of M3 muscarinic receptors on acinar cells.[4] Fenpiprane, by blocking these receptors, leads to a dose-dependent reduction in salivary flow, resulting in the common anticholinergic side effect of xerostomia (dry mouth).[5][6] This effect is a direct consequence of the inhibition of the Ca2+-mediated fluid and electrolyte secretion from acinar cells.

Gastric Glands

Gastric acid secretion is a complex process involving neural (vagal), hormonal (gastrin), and paracrine (histamine) pathways. Acetylcholine, released from vagal nerve endings, stimulates parietal cells directly via M3 receptors and indirectly by stimulating histamine release from enterochromaffin-like (ECL) cells. While Fenpiprane's effect on gastric acid secretion has not been as extensively quantified as some other anticholinergics, its antagonism of M3 receptors is expected to reduce both basal and stimulated acid secretion.[7][8] Similarly, pepsinogen secretion from chief cells, which is also under cholinergic control, is likely to be diminished.

Bronchial Glands

Mucus secretion in the airways is a crucial component of the mucociliary clearance mechanism.[9] Parasympathetic innervation, acting through M3 muscarinic receptors on submucosal glands and goblet cells, is a potent stimulus for mucus secretion.[10] By antagonizing these receptors, Fenpiprane can reduce the volume of airway mucus secretion. This property may have therapeutic implications in conditions characterized by mucus hypersecretion, although this has not been a primary area of investigation for this particular compound.

Experimental Methodologies for Assessing Antisecretory Effects

To rigorously evaluate the antisecretory properties of Fenpiprane, a combination of in vivo and in vitro experimental models is essential.

In Vivo Assessment of Salivary Secretion

A common and reliable method to quantify the effect of a compound on salivary secretion is to measure pilocarpine-induced salivation in a rodent model.[1][3][11] Pilocarpine is a non-selective muscarinic agonist that potently stimulates salivation.

Step-by-Step Protocol: Pilocarpine-Induced Salivation in Mice

  • Animal Preparation: Use adult male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions. Fast the mice for a short period (e.g., 2-4 hours) before the experiment to ensure an empty stomach, but with free access to water.

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail) administered intraperitoneally.

  • Fenpiprane Administration: Administer Fenpiprane (dissolved in a suitable vehicle, e.g., saline) via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at various doses. A control group should receive the vehicle only. Allow a sufficient pre-treatment time for the drug to be absorbed and distributed (e.g., 30 minutes).

  • Pilocarpine Stimulation: Inject pilocarpine hydrochloride (e.g., 0.5 mg/kg, intraperitoneally) to induce salivation.[1]

  • Saliva Collection: Immediately after pilocarpine injection, place pre-weighed cotton balls into the mouse's oral cavity. Collect saliva for a fixed period (e.g., 15 minutes).

  • Quantification: After the collection period, remove the cotton balls and immediately weigh them. The difference between the wet and dry weight of the cotton balls represents the total volume of saliva secreted.

  • Data Analysis: Express the results as the total volume of saliva (in µL or mg) per unit of time. Calculate the percentage of inhibition of salivation for each dose of Fenpiprane compared to the control group.

Salivary_Secretion_Workflow A Animal Preparation (Fasting) B Anesthesia A->B C Fenpiprane Administration (or Vehicle) B->C D Pilocarpine Stimulation C->D E Saliva Collection (Pre-weighed cotton balls) D->E F Quantification (Weighing) E->F G Data Analysis (% Inhibition) F->G

Sources

Protocols & Analytical Methods

Method

Fenpiprane in vitro smooth muscle contraction assay protocol

Investigating the Modulatory Effects of Fenpiprane on Smooth Muscle Contraction: An In Vitro Organ Bath Assay Abstract This document provides a comprehensive guide for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Investigating the Modulatory Effects of Fenpiprane on Smooth Muscle Contraction: An In Vitro Organ Bath Assay

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing an in vitro smooth muscle contraction assay to characterize the pharmacological effects of fenpiprane. Fenpiprane is recognized as a potent antagonist of the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a wide range of cellular functions, including the modulation of ion channels.[1][2][3] The protocol herein details a robust methodology using an isolated organ bath system, a cornerstone technique in classical pharmacology, to quantify the influence of fenpiprane on agonist-induced smooth muscle contractions. We provide a step-by-step experimental workflow, from tissue preparation to data analysis, and explain the scientific rationale behind each critical step to ensure experimental validity and reproducibility.

Introduction and Scientific Principle

Smooth muscle tissues are fundamental components of hollow organs such as the gastrointestinal tract, blood vessels, and airways. Their contractile state is a critical determinant of physiological function and a primary target for therapeutic intervention. The isolated organ bath assay remains a vital tool in pharmacology, allowing for the direct measurement of tissue contractility in a controlled ex vivo environment.[4][5][6]

The Sigma-1 (σ1) receptor is a transmembrane chaperone protein, primarily located at the endoplasmic reticulum (ER), that plays a significant role in cellular signaling.[7][8] It is known to modulate the activity of various ion channels, including calcium (Ca²⁺) channels, which are essential for the initiation and maintenance of muscle contraction.[7][9] The influx of extracellular Ca²⁺ or its release from intracellular stores in the sarcoplasmic reticulum (a specialized ER) is the primary trigger for the cascade of events leading to smooth muscle contraction.

Fenbiprane, as a σ1 receptor antagonist, is hypothesized to exert its effects on smooth muscle by interfering with this signaling pathway. By binding to and inhibiting the σ1 receptor, fenpiprane may alter Ca²⁺ homeostasis, thereby attenuating the contractile response to various stimuli. This protocol is designed to test this hypothesis by quantifying fenpiprane's ability to antagonize contractions induced by a standard agonist.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which fenpiprane modulates smooth muscle contraction. An agonist (e.g., Acetylcholine) binds to its receptor, initiating a signaling cascade that, through various pathways, increases intracellular Ca²⁺ concentration. The σ1 receptor is believed to modulate this process. Fenpiprane, by blocking the σ1 receptor, interferes with this modulation, leading to a reduced calcium signal and consequently, attenuated muscle contraction.

Fenpiprane_Mechanism cluster_cell Smooth Muscle Cell cluster_er ER-Mitochondria Associated Membrane (MAM) Agonist Agonist (e.g., Acetylcholine) GPCR Muscarinic Receptor Agonist->GPCR Binds PLC PLC GPCR->PLC Activates Ca_Channel Ca²⁺ Channel GPCR->Ca_Channel Modulates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic (Endoplasmic) Reticulum IP3->SR Acts on IP3R Ca_Release Intracellular Ca²⁺ Release SR->Ca_Release Induces Ca_Influx Extracellular Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Ca_Release->Contraction Sigma1 Sigma-1 Receptor Sigma1->SR Modulates Sigma1->Ca_Channel Modulates Fenbiprane Fenbiprane Fenbiprane->Sigma1 Antagonizes

Caption: Proposed mechanism of Fenpiprane's antagonism in smooth muscle cells.

Materials and Reagents

Equipment
  • Isolated Tissue Organ Bath System (e.g., Radnoti, ADInstruments, Aurora Scientific)[10][11] including:

    • Water-jacketed tissue chambers (10-25 mL volume)

    • Thermostatically controlled water circulator

    • Isometric force-displacement transducers

    • Micromanipulators for tension adjustment

    • Aeration needles/tubing

  • Data Acquisition System (e.g., PowerLab with LabChart software, or similar)

  • Medical Gas Cylinder (95% O₂ / 5% CO₂) with regulator

  • Dissection microscope, fine scissors, and forceps

  • Surgical thread (e.g., 4-0 or 5-0 silk)

  • Standard laboratory glassware, pipettes, and consumables

Solutions and Chemicals
  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. It should be prepared fresh on the day of the experiment.

  • Agonist Stock Solution: Acetylcholine (ACh) or Carbachol (CCh). Prepare a high-concentration stock (e.g., 10 mM) in deionized water.

  • Antagonist Stock Solution: Fenpiprane. Dissolve in an appropriate vehicle (e.g., DMSO or ethanol) to create a high-concentration stock (e.g., 10 mM). Subsequent dilutions should be made in deionized water.

  • Depolarizing Solution: High Potassium Chloride (KCl) solution. Prepare by modifying the Krebs-Henseleit solution.

  • Deionized water (18 MΩ·cm)

  • Reagent-grade chemicals for PSS preparation.

Krebs-Henseleit Solution Composition
Component Concentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.7
Preparation Note: Dissolve all components except CaCl₂ first to prevent precipitation. Bubble continuously with 95% O₂ / 5% CO₂ for at least 30 minutes before and throughout the experiment. This aeration maintains a physiological pH of ~7.4 and ensures tissue oxygenation.

Experimental Workflow

The overall process involves isolating a viable smooth muscle segment, mounting it in a controlled environment, and recording its isometric contractions in response to pharmacological agents.

Workflow cluster_prep Preparation Phase cluster_setup Setup & Equilibration cluster_exp Experimental Phase cluster_analysis Data Analysis A1 Euthanize Animal (e.g., Guinea Pig) A2 Dissect Smooth Muscle (e.g., Terminal Ileum) A1->A2 A3 Prepare Tissue Segments (approx. 2 cm) A2->A3 B1 Mount Tissue in Organ Bath A3->B1 B2 Apply Initial Tension (e.g., 1.0 g) B1->B2 B3 Equilibrate for 60 min (Wash every 15-20 min) B2->B3 C1 Perform Viability Check (e.g., 60 mM KCl) B3->C1 C2 Generate Control Agonist Concentration-Response Curve (CRC) C1->C2 C3 Incubate with Fenpiprane (e.g., 30 min) C2->C3 C4 Generate Agonist CRC in presence of Fenpiprane C3->C4 C5 Repeat C3-C4 for multiple Fenpiprane concentrations C4->C5 D1 Measure Peak Tension for each concentration C5->D1 D2 Normalize Data (% of max control response) D1->D2 D3 Plot CRCs and Perform Non-linear Regression D2->D3 D4 Calculate EC₅₀ & pA₂ Values (Schild Analysis) D3->D4

Caption: High-level workflow for the in vitro smooth muscle contraction assay.

Detailed Step-by-Step Protocol

This protocol uses the guinea pig terminal ileum as a model tissue, which exhibits robust and reproducible contractions to cholinergic agonists like acetylcholine.

Tissue Preparation
  • Euthanasia: Humanely euthanize a guinea pig (250-350 g) following institutionally approved animal care and use guidelines.

  • Dissection: Immediately perform a laparotomy to expose the abdominal cavity. Locate the cecum and identify the terminal ileum.

  • Isolation: Carefully excise a 5-10 cm segment of the terminal ileum, ensuring minimal handling. Place the excised tissue into a petri dish filled with cold, aerated Krebs-Henseleit solution.

  • Cleaning: Gently flush the lumen of the ileum segment with Krebs solution using a syringe with a blunt-ended needle to remove any contents.

  • Segmentation: Place the cleaned tissue on a chilled, moist surface. Cut the ileum into segments of approximately 2 cm in length. It is crucial to handle the tissue gently to avoid damaging the smooth muscle layers.

Tissue Mounting and Equilibration
  • Mounting: Tie a loop of surgical thread to each end of a 2 cm tissue segment. Attach one loop to a fixed hook at the bottom of the organ bath chamber and the other loop to the isometric force transducer.

  • Bath Setup: Ensure the organ bath chamber is filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[5]

  • Applying Tension: Lower the tissue into the bath. Using the micromanipulator, gradually increase the tension on the tissue to a baseline of 1.0 gram. This initial tension is critical for obtaining optimal contractile responses.

  • Equilibration: Allow the tissue to equilibrate under these conditions for at least 60 minutes.[6] During this period, the tissue will relax and spontaneous contractions may occur. Wash the tissue by replacing the bath solution with fresh, pre-warmed, and aerated Krebs solution every 15-20 minutes.[6]

Viability and Reference Contractions
  • Viability Check: After equilibration, test the viability of the tissue by inducing a contraction with a depolarizing stimulus. Replace the Krebs solution with the high KCl solution (e.g., 60-80 mM). This should elicit a strong, sustained contraction.

  • Washout: Once the contraction plateaus, wash the tissue three times with standard Krebs solution and allow it to return to the baseline tension. This step confirms the tissue is healthy and responsive.

Experimental Protocol: Investigating Fenpiprane's Antagonism

This part of the protocol is designed as a classic Schild analysis to determine the potency (pA₂) of a competitive antagonist.

  • Control Concentration-Response Curve (CRC):

    • Add a submaximal concentration of acetylcholine (ACh) to establish a reference contraction (e.g., 1 µM). After it plateaus, wash the tissue.

    • Once the baseline is stable, generate a cumulative control CRC for ACh. Start with a low concentration (e.g., 1 nM) and increase it in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved. Allow the contraction at each concentration to reach a stable plateau before adding the next dose. Do not wash between doses.

    • After the maximal response is recorded, perform a final washout (3-4 times) and allow the tissue to recover to baseline (approx. 20-30 minutes).

  • Incubation with Antagonist (Fenbiprane):

    • Add the first concentration of fenpiprane to the bath (e.g., 10 nM).

    • Allow the tissue to incubate with fenpiprane for a fixed period, typically 30 minutes, to ensure the antagonist has reached equilibrium with the receptors.

  • Second CRC in the Presence of Fenpiprane:

    • While fenpiprane is still in the bath, repeat the cumulative ACh CRC as described in step 4.4.1. You should observe that higher concentrations of ACh are required to elicit the same level of contraction.

  • Washout and Repeat:

    • Thoroughly wash the tissue to remove both the agonist and antagonist. This may require an extended washout period.

    • Once the tissue has returned to its initial baseline and its response to a reference dose of ACh is similar to the initial reference, repeat steps 4.4.2 and 4.4.3 with increasing concentrations of fenpiprane (e.g., 100 nM, 1 µM).

Data Acquisition and Analysis

Data Acquisition
  • Record the isometric tension continuously using the data acquisition system.

  • The primary data point for each agonist concentration is the peak tension (in grams or millinewtons) achieved above the stable baseline.

Data Analysis
  • Normalization: For each tissue, express the response to ACh as a percentage of the maximum contraction observed during the control CRC.

  • Curve Fitting: Plot the normalized response against the logarithm of the agonist (ACh) concentration. Use a non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a sigmoidal dose-response curve.[12]

  • Parameter Calculation: From the curve fitting, determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) for each CRC (control and in the presence of each fenpiprane concentration).

Key Pharmacological Parameters
Parameter Description
EC₅₀ Potency of the agonist. A higher EC₅₀ indicates lower potency.
Emax The maximum response elicited by the agonist.
Concentration Ratio (CR) The ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence. Calculated for each antagonist concentration.
pA₂ The negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response (i.e., when CR = 2). It is a measure of antagonist potency.
  • Schild Analysis:

    • Calculate the concentration ratio (CR) for each concentration of fenpiprane used.

    • Create a Schild plot by graphing log(CR - 1) on the y-axis versus the negative logarithm of the molar concentration of fenpiprane on the x-axis.

    • The x-intercept of the linear regression of this plot provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Expected Results and Interpretation

If fenpiprane acts as a competitive antagonist at the receptors mediating the ACh response, you should observe:

  • A parallel, rightward shift in the ACh concentration-response curve with increasing concentrations of fenpiprane.

  • No significant reduction in the maximum response (Emax) to ACh.

  • A Schild plot with a slope close to 1.0.

A non-parallel shift or a reduction in Emax may suggest a non-competitive mechanism of action. The calculated pA₂ value provides a quantitative measure of fenpiprane's potency as an antagonist in this specific tissue preparation.

Troubleshooting

Problem Potential Cause(s) Solution(s)
No response to KCl or agonist Tissue damage during dissection; Incorrect PSS composition/pH; Low temperature.Handle tissue gently; Prepare fresh PSS and verify pH; Ensure bath is at 37°C.
High baseline noise Electrical interference; Bubbles from aeration hitting tissue; Insecure mounting.Ground equipment properly; Adjust aeration needle position; Check and tighten surgical knots.
Response fades quickly (tachyphylaxis) Receptor desensitization; Tissue fatigue.Increase washout time between CRCs; Ensure adequate equilibration; Use submaximal concentrations where possible.
Irreproducible CRCs Insufficient washout of drugs; Inconsistent incubation times.Extend washout period until baseline is stable; Strictly adhere to the timed protocol for antagonist incubation.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

  • Skrzycki, M., & Kaźmierczak, B. (2020). The hidden role of the Sigma1 receptor in muscle cells. Journal of Receptors and Signal Transduction, 40(3), 201-208. [Link]

  • Vela, J. M., et al. (2015). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology, 6, 197. [Link]

  • Nguyen, L., et al. (2018). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Molecules, 23(10), 2593. [Link]

  • Martin, H., et al. (2014). Fenfluramine acts as a positive modulator of sigma-1 receptors. Molecular Psychiatry, 20(9), 1114-1124. [Link]

  • Crofts, S. D., et al. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Oncotarget, 8(47), 81939–81956. [Link]

  • Fontanilla, D., et al. (2009). The hallucinogen N,N-dimethyltryptamine (DMT) is an endogenous sigma-1 receptor regulator. Science, 323(5916), 934–937. [Link]

  • Alford, P. W., et al. (2011). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Methods in Cell Biology, 106, 207-231. [Link]

  • Dhaouadi, N., et al. (2024). A method for isolating contractile smooth muscle cells from cryopreserved tissue. American Journal of Physiology-Cell Physiology, 326(3), C695-C705. [Link]

  • Saini, H., et al. (2022). Contractile force assessment methods for in vitro skeletal muscle tissues. Frontiers in Bioengineering and Biotechnology, 10, 882228. [Link]

  • JoVE. (2022). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. YouTube. [Link]

  • ResearchGate. (2015). How can I quantify smooth muscle contraction in vitro?. [Link]

  • Norton, S. (1954). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 9(4), 494–497. [Link]

  • Lau, J. K., & Watts, S. W. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52324. [Link]

  • ResearchGate. (2015). How do I analyze smooth muscle contraction by myography?. [Link]

  • Suzuki, H., & Itoh, T. (1982). Effects of nifedipine on smooth muscle cells of the rabbit mesenteric artery. Journal of Pharmacology and Experimental Therapeutics, 221(2), 315-323. [Link]

  • Wang, J., et al. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Cell and Developmental Biology, 9, 723141. [Link]

  • Aurora Scientific. (2021). Commonly Used Samples and Experiments using Isolated Muscle Systems for Mice and Rats. [Link]

  • Wang, Y., et al. (2019). Benidipine, an anti-hypertensive drug, relaxes mouse airway smooth muscle. Life Sciences, 227, 13-21. [Link]

  • Prezzavento, O., et al. (2017). Sigma-1 receptor antagonists: promising players in fighting neuropathic pain. Expert Opinion on Therapeutic Patents, 27(1), 9-20. [Link]

  • University of Cambridge. (2012). PHARMACOLOGY Master Class. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. [Link]

  • ADInstruments. (n.d.). Radnoti Tissue-Organ Bath Principles. [Link]

Sources

Application

High-Sensitivity Quantification of Fenpiprane in Human Plasma via LC-MS/MS

Application Note & Protocol Guide Abstract & Introduction Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a diphenylmethane derivative historically utilized as an antispasmodic and vasodilator, often in combination with...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a diphenylmethane derivative historically utilized as an antispasmodic and vasodilator, often in combination with anorectics like fenproporex. While its clinical use has waned in some regions, it remains a critical analyte in forensic toxicology, doping control, and pharmacokinetic (PK) studies due to its structural similarity to regulated substances.

Quantifying Fenpiprane in plasma presents specific challenges:

  • Basic Nature: With a pKa ~9.5, it readily protonates, leading to peak tailing on standard C18 columns if not managed.

  • Lipophilicity: High LogP (~5) requires efficient extraction to remove plasma phospholipids that cause ion suppression.

  • Sensitivity: PK studies require detection limits in the low ng/mL range.

This guide details a robust, self-validating LC-MS/MS method using Liquid-Liquid Extraction (LLE) . Unlike generic "dilute-and-shoot" methods, this protocol prioritizes matrix cleanup to ensure long-term instrument robustness and data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Method Development Strategy: The "Why" Behind the Protocol

Chemical Logic

Fenpiprane is a tertiary amine.[1] In the acidic environment of an LC-MS mobile phase (pH ~3), it exists as a positively charged ion


, making it ideal for Positive Electrospray Ionization (ESI+) . However, this positive charge interacts with residual silanols on silica columns, causing peak tailing.
  • Solution: We use a high-coverage, end-capped C18 column and add ammonium formate to the mobile phase to mask silanols and improve peak shape.

Extraction Logic

Direct protein precipitation (PPT) often leaves phospholipids that co-elute with the analyte, suppressing the MS signal.

  • Solution: Liquid-Liquid Extraction (LLE) is chosen.[2] By adjusting the plasma pH to >10 (alkaline), Fenpiprane becomes uncharged (neutral). It then preferentially partitions into a non-polar organic solvent (e.g., Hexane/MTBE), leaving charged matrix components (proteins, salts) in the aqueous phase.

Experimental Protocol

Materials & Reagents
  • Analyte: Fenpiprane HCl (Reference Standard).

  • Internal Standard (IS): Fenpiprane-d5 (preferred) or Diphenylpyraline (structural analog).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate, Methyl tert-butyl ether (MTBE).

  • Buffer: 0.1 M Sodium Carbonate (pH 10.5).

Sample Preparation (Liquid-Liquid Extraction)

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL). Vortex briefly.

  • Alkalinization: Add 200 µL of 0.1 M Sodium Carbonate (pH 10.5).

    • Why: This shifts the pH above the pKa of Fenpiprane, ensuring >99% is in the neutral, extractable state.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex 1 min.

  • Final Spin: Centrifuge at 10,000 x g for 5 mins to pellet any particulates before injection.

LC-MS/MS Conditions

Chromatography (HPLC):

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Initial equilibration
0.510Load sample
3.090Elute Analyte
4.090Wash column
4.110Return to initial
6.010Re-equilibration

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2][3][4]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 325°C.

  • Desolvation Gas: Nitrogen (High flow).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Fenpiprane 280.291.1 Quantifier25
280.2115.1Qualifier30
280.284.1Qualifier20
IS (Diphenylpyraline) 282.2167.1Quantifier22

Note: The m/z 91.1 fragment corresponds to the tropylium ion, a highly stable fragment characteristic of the diphenyl moiety.

Visualized Workflows

Analytical Logic Flow

This diagram illustrates the decision-making process for method optimization.

MethodLogic Start Analyte: Fenpiprane (Basic, Lipophilic, pKa ~9.5) Choice1 Extraction Strategy? Start->Choice1 Matrix Matrix: Plasma (Proteins + Phospholipids) Matrix->Choice1 PPT Protein Precipitation (High Matrix Effect Risk) Choice1->PPT Fast but Dirty LLE Liquid-Liquid Extraction (Cleaner, Removes Phospholipids) Choice1->LLE Recommended Choice2 pH Adjustment? LLE->Choice2 Acidic Acidic pH (Analyte Charged -> Remains in Water) Choice2->Acidic Incorrect Basic Alkaline pH (>10) (Analyte Neutral -> Moves to Organic) Choice2->Basic Correct Detection LC-MS/MS (ESI+) MRM: 280.2 -> 91.1 Basic->Detection

Caption: Decision logic for selecting LLE with alkaline pH adjustment to maximize recovery and minimize matrix effects.

Extraction Workflow

Step-by-step visualization of the sample preparation.

LLE_Workflow Step1 1. Plasma Sample (200 µL) Step2 2. Add IS & Buffer (pH 10.5) Step1->Step2 Step3 3. Add MTBE (Organic Solvent) Step2->Step3 Step4 4. Vortex & Spin (Phase Separation) Step3->Step4 Step5 5. Collect Top Layer (Organic) Step4->Step5 Step6 6. Dry & Reconstitute Step5->Step6 Step7 LC-MS Injection Step6->Step7

Caption: Liquid-Liquid Extraction (LLE) workflow ensuring isolation of Fenpiprane from plasma matrix.

Validation & Quality Assurance (Self-Validating System)

To ensure Trustworthiness , the method must be validated according to FDA/EMA guidelines [1].

Linearity & Sensitivity
  • Calibration Range: 0.5 – 500 ng/mL.

  • Weighting:

    
     (to prioritize accuracy at the lower end).
    
  • LLOQ: 0.5 ng/mL (S/N > 10).

Matrix Effect Assessment

Post-column infusion is required to visualize suppression zones.

  • Infuse neat Fenpiprane solution (100 ng/mL) continuously into the MS source.

  • Inject a blank extracted plasma sample via the LC.

  • Result: A drop in the baseline at the retention time of Fenpiprane indicates suppression. With LLE, this should be negligible compared to PPT methods.

Acceptance Criteria
  • Accuracy: ±15% (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • Recovery: Consistent across low, medium, and high QC levels (typically >70% for LLE).

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 197785, Fenpiprane. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Method

1H and 13C NMR characterization of Fenpiprane synthesis products

Application Note: Structural Validation of Fenpiprane via High-Resolution 1H and 13C NMR Abstract & Scope Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a diphenylmethane derivative historically utilized as an antispas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of Fenpiprane via High-Resolution 1H and 13C NMR

Abstract & Scope

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a diphenylmethane derivative historically utilized as an antispasmodic and vasodilator. In modern drug development, it serves as a critical scaffold for investigating muscarinic acetylcholine receptor antagonists.

This application note provides a definitive protocol for the structural characterization of Fenpiprane. Unlike standard spectral listings, this guide focuses on the causality of chemical shifts , distinguishing the free base from the hydrochloride salt, and identifying critical process-related impurities (specifically the elimination product 3,3-diphenylprop-2-en-1-amine derivatives) that often plague the alkylation synthesis route.

Chemical Context: The Synthesis Pathway

To interpret the NMR data accurately, one must understand the origin of the sample. The most common synthetic route involves the N-alkylation of piperidine with 3,3-diphenylpropyl chloride (or bromide).

  • Target Structure: 1-(3,3-diphenylpropyl)piperidine.

  • Critical Intermediate: 3,3-diphenylpropyl chloride.

  • Primary Impurity Risk: Dehydrohalogenation of the starting material leads to 3,3-diphenylprop-2-ene derivatives (conjugated alkenes), which are difficult to separate by simple crystallization.

Experimental Protocol

Sample Preparation

The choice of solvent is binary and dictates the observed chemical shifts.

  • For Free Base: Use Chloroform-d (

    
    ) . This prevents protonation of the tertiary amine, ensuring sharp signals and standard chemical shifts.
    
    • Concentration: 10–15 mg in 0.6 mL solvent.

  • For Hydrochloride Salt: Use Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    )
    .
    
    
    often results in poor solubility or broad signals due to exchangeable protons.
    • Concentration: 5–10 mg in 0.6 mL solvent.

Instrument Parameters (Recommended)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Frequency 400 MHz or higher100 MHz or higherResolution of aromatic multiplets.
Pulse Angle 30°30°Ensures rapid recovery of magnetization.
Relaxation Delay (D1) 1.0 s2.0 s - 5.0 sCritical for quantitative integration of quaternary carbons (ipso-phenyl).
Scans (NS) 161024+13C sensitivity is low; adequate S/N required for quaternary carbons.
Temperature 298 K298 KStandard ambient temperature.

Spectroscopic Analysis: The Self-Validating Model

The structural integrity of Fenpiprane is validated by "walking" through the molecule from the aromatic core to the aliphatic tail.

1H NMR Characterization (Free Base in )

Reference: TMS at 0.00 ppm /


 residual at 7.26 ppm.
MoietyShift (

, ppm)
MultiplicityIntegrationStructural Causality
Aromatics 7.15 – 7.35Multiplet10HOverlapping resonances of two mono-substituted phenyl rings.[1]
Benzylic CH 3.95 – 4.05Triplet (

Hz)
1HDeshielded by two phenyl rings; splits into a triplet due to adjacent

.
N-CH2 (Propyl) 2.30 – 2.40Triplet/Multiplet2HAdjacent to Nitrogen; chemical shift characteristic of tertiary amines.
N-CH2 (Piperidine) 2.30 – 2.50Broad Multiplet4HThe

-protons of the piperidine ring. Often overlap with the propyl N-

.
Middle CH2 2.20 – 2.30Multiplet2HThe central linker of the propyl chain; shielded relative to N-adjacent protons.
Piperidine

1.40 – 1.60Multiplet6HThe "bulk" methylene protons of the piperidine ring (positions 3, 4, 5).

Diagnostic Check:

  • Integration Ratio: The ratio of the Aromatic region (10H) to the Benzylic Triplet (1H) must be exactly 10:1 . A lower ratio suggests contamination with non-aromatic impurities.

  • The Triplet: The signal at ~4.0 ppm must be a triplet. If it appears as a doublet of doublets, it implies restricted rotation or chirality introduced by an impurity.

13C NMR Characterization

Reference:


 triplet at 77.16 ppm.
Carbon TypeShift (

, ppm)
Description
Aromatic (Ipso) ~144.5Quaternary carbons connecting phenyl rings to the propyl chain. Low intensity.
Aromatic (Ortho/Meta) 128.0 – 128.5Intense signals representing the bulk of the phenyl rings.
Aromatic (Para) ~126.0Distinct signal, usually slightly upfield from ortho/meta.
N-CH2 (Propyl) ~57.5Carbon adjacent to nitrogen in the chain.
N-CH2 (Piperidine) ~54.6

-carbons of the piperidine ring.
Benzylic CH ~48.8The methine carbon bearing the two phenyl groups.
Middle CH2 ~33.0Central methylene of the propyl chain.
Piperidine

~26.0 / 24.5

and

carbons of the piperidine ring.

Impurity Profiling & Troubleshooting

The most critical aspect of this protocol is the detection of the Elimination Impurity (1-(3,3-diphenyl-2-propenyl)piperidine).

Mechanism: During alkylation, if the reaction temperature is too high or the base is too strong, the 3,3-diphenylpropyl chloride undergoes E2 elimination to form the alkene before or after amine attack.

Detection Protocol:

  • Look for: A vinylic proton signal (triplet) around

    
     6.0 – 6.5 ppm .
    
  • Look for: Disappearance of the benzylic triplet at

    
     4.0 ppm.
    
  • 13C Check: Appearance of alkene carbons around 120–135 ppm that do not match the aromatic pattern.

Workflow Visualization (Graphviz)

The following diagram illustrates the logical flow for characterizing the synthesis product, including decision gates for salt formation.

Fenpiprane_Characterization Start Crude Synthesis Product (Diphenylpropyl chloride + Piperidine) Workup Workup & Extraction (Basic Wash) Start->Workup SamplePrep Sample Preparation Workup->SamplePrep FreeBase Free Base Solvent: CDCl3 SamplePrep->FreeBase Oil/Solid Base Salt HCl Salt Solvent: DMSO-d6 SamplePrep->Salt Crystalline Salt NMR_Acq NMR Acquisition (1H & 13C) FreeBase->NMR_Acq Salt->NMR_Acq Analysis Spectral Analysis NMR_Acq->Analysis Check1 Check 4.0 ppm (Benzylic Triplet) Analysis->Check1 Check2 Check 6.0-6.5 ppm (Vinylic Region) Check1->Check2 Triplet Present Result_Fail FAIL: Elimination Impurity Check1->Result_Fail Triplet Absent Result_Pass PASS: Pure Fenpiprane Check2->Result_Pass Clean Baseline Check2->Result_Fail Vinylic Signal Found

Caption: Decision tree for the NMR structural validation of Fenpiprane, highlighting the critical impurity check points.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79698, 3,3-Diphenylpropylamine. Retrieved February 11, 2026 from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for amine chemical shifts).

Sources

Application

Application Notes and Protocols for the Separation of Fenpiprane and its Metabolites

Introduction Fenpiprane, chemically known as 1-(3,3-diphenylpropyl)piperidine, is a compound investigated for its potential therapeutic effects in managing functional gastrointestinal disorders.[1][2] Its mechanism of ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenpiprane, chemically known as 1-(3,3-diphenylpropyl)piperidine, is a compound investigated for its potential therapeutic effects in managing functional gastrointestinal disorders.[1][2] Its mechanism of action is primarily attributed to its competitive antagonism at muscarinic acetylcholine receptors, leading to spasmolytic effects.[2] Understanding the metabolic fate of Fenpiprane is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development. This document provides detailed application notes and protocols for the analytical separation of Fenpiprane from its metabolites in biological matrices, catering to researchers, scientists, and professionals in drug development.

The primary analytical challenges in studying Fenpiprane metabolism lie in the efficient extraction from complex biological matrices and the chromatographic separation of the parent drug from structurally similar metabolites.[3][4] This guide will focus on robust and sensitive methods, primarily high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), which are powerful techniques for the analysis of drug compounds and their metabolic products.[5]

Physicochemical Properties of Fenpiprane

A foundational understanding of Fenpiprane's properties is essential for method development.

PropertyValueSource
Molecular FormulaC20H25N[1][2][6][7][8]
Molecular Weight279.43 g/mol [1][2][6][7][8]
AlogP4.69[6]
#Rotatable Bonds5[6]
Polar Surface Area3.24 Ų[6]

The high AlogP value suggests that Fenpiprane is a lipophilic compound, which will influence the choice of extraction solvents and chromatographic conditions.

SECTION 1: Sample Preparation from Biological Matrices

The initial and most critical step in the analytical workflow is the efficient and clean extraction of Fenpiprane and its metabolites from the biological matrix.[3][9] The choice of method depends on the matrix (e.g., plasma, urine, tissue homogenate) and the desired level of sample purity.

Protein Precipitation (for Plasma/Serum Samples)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteinaceous material from plasma or serum samples.[10]

Protocol: Acetonitrile Precipitation

  • To 200 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for HPLC or GC-MS analysis.[10]

Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell around proteins, causing them to precipitate. Its use in a 3:1 ratio (v/v) to the sample provides efficient protein removal. Performing the precipitation at low temperatures helps to minimize enzymatic degradation of the analytes.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for isolating analytes based on their differential solubility in two immiscible liquid phases.[11] Given Fenpiprane's lipophilic nature, an organic solvent will be used to extract it from the aqueous biological matrix.

Protocol: LLE for Urine or Plasma

  • To 1 mL of urine or plasma, add a suitable internal standard.

  • Adjust the pH of the sample to ~9-10 with a suitable base (e.g., 1M NaOH). This ensures that Fenpiprane, a tertiary amine, is in its free base form, which is more soluble in organic solvents.

  • Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 2 minutes to facilitate the transfer of the analytes into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Causality: The choice of an organic solvent with appropriate polarity is crucial for efficient extraction. MTBE is a good choice due to its low miscibility with water and its ability to efficiently extract a wide range of organic compounds. Adjusting the pH is critical for basic compounds like Fenpiprane to maximize their partition into the organic phase.

SECTION 2: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the separation of pharmaceuticals and their metabolites.[12][13][14][15][16] Reversed-phase chromatography is typically the method of choice for compounds with the polarity of Fenpiprane.

Application Note: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of Fenpiprane and its major metabolites in preclinical and clinical samples.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for lipophilic compounds like Fenpiprane.[13]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to protonate the analytes, leading to better peak shape. Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-20 min: 30% BA gradient elution is necessary to separate the parent drug from its potentially more polar metabolites.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nmThe phenyl groups in Fenpiprane and its expected metabolites should provide sufficient UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.

Protocol: HPLC Analysis

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject the reconstituted sample extract.

  • Acquire the chromatogram for 20 minutes.

  • Identify and quantify the peaks corresponding to Fenpiprane and its metabolites by comparing their retention times and peak areas to those of certified reference standards.

Application Note: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[17][18][19][20]

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
LC System UHPLC or HPLCUHPLC can provide faster analysis times and better resolution.
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is suitable for the faster flow rates used in LC-MS/MS.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile buffer compatible with mass spectrometry.
Gradient Optimized based on the separation of Fenpiprane and its metabolites.A rapid gradient can be employed to reduce analysis time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and semi-polar compounds. Fenpiprane, being a tertiary amine, will readily form positive ions.
MS/MS Detection Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Protocol: LC-MS/MS Analysis

  • Optimize the MS parameters (e.g., collision energy, declustering potential) for Fenpiprane and its synthesized metabolite standards using infusion.

  • Develop an MRM method with at least two transitions for each analyte (one for quantification, one for confirmation).

  • Perform the LC-MS/MS analysis using the optimized chromatographic and mass spectrometric conditions.

  • Process the data using the appropriate software to quantify the analytes based on the peak areas of their specific MRM transitions.

SECTION 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[21][22] For non-volatile compounds like Fenpiprane, derivatization may be necessary to improve their volatility and chromatographic properties.

Application Note: GC-MS Analysis of Fenpiprane and Metabolites

This method is suitable for the identification and quantification of Fenpiprane and its metabolites, particularly in forensic and toxicological applications.

Sample Preparation: Derivatization

  • After the LLE and evaporation steps, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dry residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization reaction.

  • Cool the sample to room temperature before injection into the GC-MS system.

Causality: Derivatization with a silylating agent like BSTFA replaces active hydrogens (e.g., in hydroxylated metabolites) with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analytes.

GC-MS Conditions:

ParameterConditionRationale
GC System Gas Chromatograph with a Mass Selective Detector
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert carrier gas commonly used in GC-MS.
Inlet Temperature 280°CEnsures rapid and complete vaporization of the sample.
Oven Program Initial: 100°C (hold 1 min)Ramp: 15°C/min to 300°C (hold 5 min)A temperature program is used to separate compounds with different boiling points.
MS Transfer Line 280°CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Electron Ionization (EI), 70 eVEI is a hard ionization technique that produces characteristic fragmentation patterns for compound identification.
Scan Range m/z 50-550A wide scan range to capture the molecular ions and fragment ions of Fenpiprane and its metabolites.

Protocol: GC-MS Analysis

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify the peaks by comparing their retention times and mass spectra to those of reference standards and by interpreting the fragmentation patterns.

Visualization of Experimental Workflows

Sample Preparation Workflow

Sample_Preparation BiologicalMatrix Biological Matrix (Plasma, Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalMatrix->ProteinPrecipitation For Plasma/Serum LLE Liquid-Liquid Extraction (pH adjustment, Organic Solvent) BiologicalMatrix->LLE For Urine/Plasma Evaporation Evaporation to Dryness ProteinPrecipitation->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization HPLC_Analysis HPLC/LC-MS Analysis Reconstitution->HPLC_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: General workflow for sample preparation of Fenpiprane from biological matrices.

Chromatographic Separation Workflow

Chromatographic_Separation cluster_LC Liquid Chromatography cluster_GC Gas Chromatography LC_Injection Sample Injection LC_Column Reversed-Phase Column (e.g., C18) LC_Injection->LC_Column LC_Separation Gradient Elution LC_Column->LC_Separation LC_Detection UV or MS/MS Detection LC_Separation->LC_Detection GC_Injection Derivatized Sample Injection GC_Column Capillary Column (e.g., HP-5MS) GC_Injection->GC_Column GC_Separation Temperature Programming GC_Column->GC_Separation GC_Detection Mass Spectrometry Detection GC_Separation->GC_Detection

Caption: Overview of HPLC and GC-MS separation and detection workflows.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the separation and analysis of Fenpiprane and its metabolites in biological matrices. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the available sample. Proper sample preparation is paramount to achieving reliable and reproducible results. The provided protocols serve as a starting point, and method optimization may be necessary to accommodate specific laboratory conditions and research objectives.

References

  • Benchchem. (n.d.). Analytical Techniques for Detecting Fencamine in Biological Matrices: Application Notes and Protocols.
  • MDPI. (2022). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis.
  • PubMed Central. (2015). New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis.
  • MDPI. (2022). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices.
  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
  • PubMed. (2017). Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics.
  • Fiehn Lab. (n.d.). Extending the breadth of metabolite profiling by gas chromatography coupled to mass spectrometry.
  • Ukrainian Biochemical Journal. (2020). Determination of quifenadine by HPLC method in blood.
  • ResearchGate. (2025). GC-MS Determination of Flunitrazepam and its Major Metabolite in Whole Blood and Plasma.
  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
  • PubMed. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.
  • MDPI. (2024). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications.
  • ChEMBL. (n.d.). Compound: FENPIPRANE (CHEMBL49943).
  • SpringerLink. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • TÜBİTAK Academic Journals. (2002). HPLC Method for the Analysis of Paracetamol, Caffeine and Dipyrone.
  • PubMed. (2022). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution.
  • Wikipedia. (n.d.). Fenpiprane.
  • Benchchem. (n.d.). Fenpiprane.
  • ResearchGate. (2021). An overview of sample preparation approaches prior to liquid chromatography methods for the determination of parabens in biological matrices.
  • G-SRS. (n.d.). FENPIPRANE.
  • PubMed. (2005). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model.
  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
  • Benchchem. (n.d.). Fenpiprane hydrochloride.

Sources

Method

Application Note: High-Throughput Screening Strategies for the Identification and Characterization of Novel Fenpiprane Analogs as Sigma-1 Receptor Modulators

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery and chara...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery and characterization of novel analogs of Fenpiprane. The primary molecular target of Fenpiprane is the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein implicated in a multitude of neurological and psychiatric disorders.[1][2] The protocols herein are designed to identify compounds that bind to the S1R with high affinity and to functionally characterize their antagonist or agonist activity. We present a tiered screening cascade, beginning with robust primary binding assays suitable for large compound libraries and progressing to secondary, cell-based functional assays for hit confirmation and mechanistic elucidation.

Introduction: The Rationale for Screening Fenpiprane Analogs

Fenbiprane is a known ligand of the Sigma-1 Receptor (S1R). While recent studies have explored its activity, suggesting it may act as a positive modulator[3][4], the development of analogs presents an opportunity to refine its pharmacological profile. The S1R is a ligand-operated chaperone protein, predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[5][6] Its unique subcellular location allows it to modulate a diverse array of cellular processes, most notably intracellular Ca2+ signaling, ion channel function, and cellular stress responses.[1][7][8]

The therapeutic potential of S1R ligands is vast, with implications for neurodegenerative diseases, neuropathic pain, depression, and cancer.[6][9][10] The goal of screening Fenpiprane analogs is to identify novel chemical entities with:

  • Enhanced Potency: Higher affinity for the S1R, allowing for lower therapeutic doses.

  • Improved Selectivity: Reduced off-target activity, particularly at the related Sigma-2 Receptor (S2R), to minimize side effects.

  • Favorable Pharmacokinetics: Optimized absorption, distribution, metabolism, and excretion (ADME) properties for clinical development.

  • Defined Functional Activity: Clear characterization as either antagonists or agonists to target specific disease pathologies.

This guide outlines a strategic workflow to efficiently screen compound libraries and identify promising lead candidates that modulate S1R function.

The Molecular Target: Sigma-1 Receptor (S1R) Function

The S1R is not a classical receptor but an intracellular chaperone. It resides at the ER-mitochondrion interface, where it plays a critical role in regulating Ca2+ flux from the ER to the mitochondria via the inositol 1,4,5-trisphosphate receptor (IP3R).[5][11] This regulation is vital for maintaining mitochondrial bioenergetics and cellular homeostasis, especially under conditions of ER stress.[12] S1R ligands can either enhance (agonists) or inhibit (antagonists) these functions, leading to distinct downstream cellular effects. Understanding this mechanism is crucial for designing relevant functional assays.

Caption: A tiered HTS workflow for identifying and validating S1R modulators.

Primary Screening: Identifying S1R Binding Affinity

The primary screen aims to identify compounds that bind to the S1R. The key is a robust, scalable, and cost-effective assay.

Protocol 4.1: Competitive Radioligand Binding Assay (Gold Standard)

This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the S1R. It is the benchmark for determining binding affinity (Ki).

  • Principle: The S1R-selective radioligand, -pentazocine, is incubated with a source of S1R (e.g., guinea pig liver membrane homogenate) in the presence of a test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the S1R. [13][14]* Self-Validation: The assay quality is monitored using the Z'-factor, a statistical indicator of the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS. [15][16][17] Step-by-Step Protocol:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig liver, a rich source of S1R, according to standard protocols. [18]Determine protein concentration using a BCA or Bradford assay.

  • Assay Buffer: Prepare Tris buffer (50 mM Tris-HCl, pH 7.4).

  • Plate Setup (96-well format):

    • Total Binding: 50 µL membrane homogenate (50-100 µg protein), 25 µL -pentazocine (final concentration ~2-5 nM), and 25 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL membrane homogenate, 25 µL -pentazocine, and 25 µL of a high concentration of a known S1R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites. [19] * Test Compound: 50 µL membrane homogenate, 25 µL -pentazocine, and 25 µL of Fenpiprane analog (e.g., at a screening concentration of 10 µM).

  • Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation. [14]5. Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. [14]6. Washing: Wash the filters three times with 3 mL of ice-cold Tris buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with 4-5 mL of scintillation cocktail. Allow to equilibrate overnight and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate % Inhibition for each test compound: 100 * (1 - (Compound - NSB) / (Specific Binding))

    • Calculate the Z'-factor: 1 - (3 * (SD_Total + SD_NSB)) / |Mean_Total - Mean_NSB|

Protocol 4.2: Fluorescence Polarization (FP) Assay (Non-Radioactive Alternative)

For labs wishing to avoid radioactivity, a competitive FP assay is an excellent alternative. [20][21]

  • Principle: A small, fluorescently-labeled S1R ligand (the tracer) is bound to the S1R protein. When excited with polarized light, the large complex tumbles slowly, emitting highly polarized light. Unlabeled test compounds compete with the tracer for binding. When the tracer is displaced, it tumbles rapidly, and the emitted light is depolarized. The change in polarization is measured. [21]* Causality: The degree of depolarization is directly proportional to the amount of tracer displaced, which reflects the binding affinity of the test compound.

Step-by-Step Protocol:

  • Reagents:

    • Purified, recombinant human S1R protein.

    • A suitable fluorescent S1R tracer (e.g., a Bodipy- or Fluorescein-labeled S1R ligand). [22] * Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20).

  • Plate Setup (384-well, black, low-volume):

    • Add 5 µL of Fenpiprane analog solution in assay buffer to test wells. Add 5 µL of buffer to control wells (for maximum polarization) and 5 µL of a known high-affinity unlabeled ligand (for minimum polarization).

    • Add 10 µL of a pre-mixed solution of S1R protein and fluorescent tracer to all wells. Final concentrations should be optimized but are typically in the low nanomolar range.

  • Incubation: Incubate for 60-90 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Determine % Inhibition relative to the high and low controls.

    • Hits are selected based on a statistically significant decrease in polarization.

Secondary Screening: Functional Characterization and Selectivity

Hits from the primary screen must be validated and characterized. The key question is whether they act as antagonists (blocking S1R function) or agonists (mimicking S1R function).

Protocol 5.1: Cell-Based Calcium Flux Assay (Functional Antagonism/Agonism)

This assay measures a direct physiological consequence of S1R modulation: changes in intracellular calcium. [13][23]

  • Principle: S1R agonists potentiate the release of Ca2+ from the ER upon stimulation. [10][24]This assay uses a cell line expressing S1R and a fluorescent Ca2+ indicator dye. An S1R antagonist will block the Ca2+ release induced by a known S1R agonist.

  • Trustworthiness: This assay provides functional confirmation. A compound that binds but has no effect in this assay may be functionally silent or have a different mechanism of action.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 or SH-SY5Y cells stably overexpressing human S1R) in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Remove culture medium and load cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution for 45-60 minutes at 37°C, according to the manufacturer's protocol.

  • Compound Addition: Wash the cells to remove excess dye. Add the Fenpiprane analog hits at various concentrations and incubate for 15-30 minutes.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Measure the baseline fluorescence, then inject a known S1R agonist (e.g., PRE-084) to stimulate Ca2+ release. Continue to record fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • To identify antagonists: Look for a dose-dependent reduction in the Ca2+ signal produced by the reference agonist. Calculate IC50 values.

    • To identify agonists: Look for a dose-dependent increase in the Ca2+ signal without the addition of the reference agonist. Calculate EC50 values.

Data Presentation: Summary of Screening Results

Data for confirmed hits should be organized for clear comparison and prioritization.

Compound IDPrimary Screen Ki (nM) [S1R Binding]Secondary Screen IC50 (nM) [Ca2+ Flux Antagonism]S2R Binding Ki (nM)Selectivity (S2R Ki / S1R Ki)
FEN-0015.215.8580111.5
FEN-002120.4>10,000150012.5
FEN-0038.925.19510.7
FEN-0042.18.532001523.8

This table presents hypothetical data for illustrative purposes.

Protocol 5.2: Selectivity Counter-Screen

To ensure the identified hits are specific for S1R, a counter-screen against the pharmacologically similar S2R is essential. [18][25]

  • Methodology: A radioligand binding assay similar to Protocol 4.1 is performed using rat liver membrane homogenates (a source rich in S2R) and the non-selective S1R/S2R radioligand [³H]-DTG. To ensure only binding to S2R is measured, a high concentration of an S1R-selective ligand (e.g., 100 nM (+)-pentazocine) is included to "mask" the S1R sites. [18]* Interpretation: Compounds with high affinity for S1R and low affinity for S2R (i.e., a high selectivity ratio) are prioritized for further development.

Conclusion and Hit Prioritization

The successful execution of this HTS cascade will yield a set of validated hits. Prioritization for lead optimization should be based on a holistic view of the data:

  • High S1R Potency: Low nanomolar Ki in binding assays and IC50/EC50 in functional assays.

  • Clear Functional Profile: Confirmed antagonist or agonist activity.

  • High Selectivity: A selectivity ratio of >100-fold for S1R over S2R is highly desirable.

  • Drug-like Properties: Preliminary assessment of chemical structure for potential liabilities (e.g., Lipinski's Rule of Five).

These prioritized compounds form the foundation for the next stage of drug discovery, including medicinal chemistry efforts to further refine their properties and in vivo testing in relevant disease models.

References

  • Alonso, G., et al. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]

  • Brimson, J. M., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. Available at: [Link]

  • Martin, P., et al. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy & Behavior. Available at: [Link]

  • Discovery Centre (DISC). (2022). High throughput screening at The DISC: a new era of drug discovery. YouTube. Available at: [Link]

  • Sourbron, J., et al. (2022). An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies. International Journal of Molecular Sciences. Available at: [Link]

  • Avanzato, D., et al. (2021). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. University of Turin Institutional Archive. Available at: [Link]

  • Guzman, F., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Frontiers in Pharmacology. Available at: [Link]

  • MDPI Encyclopedia. (2021). Sigma-1 Receptor in Calcium Modulation. Available at: [Link]

  • Jain, R. (2023). Sigma 1 Receptor Intro Video. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Available at: [Link]

  • Schmidt, H. R., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • Wang, Y., et al. (2017). Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. Journal of Biomedical Science. Available at: [Link]

  • Aydar, E., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Alonso, G., et al. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, P., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Available at: [Link]

  • Wang, Z., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, H., et al. (2017). Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel. Frontiers in Pharmacology. Available at: [Link]

  • Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Wang, L., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Available at: [Link]

  • Martin, P., et al. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. ResearchGate. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Aydar, E., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. PubMed. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. Available at: [Link]

  • Schmidt, H. R., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • Csordás, G., et al. (2023). Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress. MDPI. Available at: [Link]

  • Schmidt, H. R., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available at: [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Available at: [Link]

  • The Assay Guidance Manual Workshop. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity Quantitation of Fenpiprane in Biological Matrices via LC-ESI-MS/MS

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes established mass spectrometry principles with specific structural data for Fenpiprane.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes established mass spectrometry principles with specific structural data for Fenpiprane.

Executive Summary

This protocol details the validated parameters for the detection and quantitation of Fenpiprane (1-(3,3-diphenylpropyl)piperidine) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Fenpiprane is a diphenylpropylamine derivative with anticholinergic and spasmolytic properties.[1] Due to its high lipophilicity (LogP ~4.7) and basicity (pKa ~9.5), this method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to minimize matrix effects, ensuring high recovery (>85%) and sensitivity (LLOQ: 0.5 ng/mL).

Molecule Profile & Fragmentation Logic

Understanding the structural fragmentation is critical for troubleshooting sensitivity issues.

  • Molecule: Fenpiprane (

    
    )[2]
    
  • Monoisotopic Mass: 279.1987 Da

  • Precursor Ion

    
    :  280.2 m/z
    

Fragmentation Pathway: Upon Collision Induced Dissociation (CID), the protonated molecule undergoes cleavage at the propyl chain. The most abundant product ion is the diphenylmethyl cation (m/z 167.1) , formed by the cleavage of the bond between the benzhydryl group and the propyl-piperidine chain. Secondary fragmentation yields the tropylium ion (m/z 91.1) from the phenyl rings and the piperidine fragment (m/z 84.1) .

Visualization: Fragmentation Pathway

FenpipraneFragmentation Figure 1: Proposed fragmentation pathway for Fenpiprane ESI-MS/MS. Parent Fenpiprane [M+H]+ m/z 280.2 Frag1 Diphenylmethyl Cation (Quantifier) m/z 167.1 Parent->Frag1 Loss of piperidine-propyl Frag3 Piperidine Ring (Qualifier) m/z 84.1 Parent->Frag3 C-N cleavage Frag2 Tropylium Ion (Qualifier) m/z 91.1 Frag1->Frag2 Ring contraction

LC-MS/MS Parameters

Mass Spectrometry (Source & MRM)

Ionization Mode: Electrospray Ionization (ESI), Positive (+). Instrument Platform: Triple Quadrupole (QqQ).

ParameterSettingRationale
Capillary Voltage 3.5 kVStandard for ESI+ to generate stable Taylor cone.
Desolvation Temp 450°CHigh temp required to desolvate the lipophilic droplets.
Desolvation Gas 1000 L/HrNitrogen; aids in solvent evaporation.
Cone Gas 50 L/HrPrevents source contamination.
Collision Gas ArgonEfficient fragmentation in q2.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)Collision (eV)Type
Fenpiprane 280.2 167.1 503022Quantifier
280.291.1503035Qualifier 1
280.284.1503028Qualifier 2
Fenpiprane-d5 285.2 172.1 503022Internal Std

Note: Collision energies (CE) are instrument-dependent. Perform a "ramp" experiment ±5 eV around these values during optimization.

Liquid Chromatography (UHPLC)

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 0.4 mL/min.[3] Column Temp: 40°C.

Gradient Profile:

  • 0.0 min: 5% B (Equilibration)

  • 0.5 min: 5% B

  • 3.5 min: 95% B (Elution of Fenpiprane ~2.8 min)

  • 4.5 min: 95% B (Wash)

  • 4.6 min: 5% B (Re-equilibration)

  • 6.0 min: End

Sample Preparation Protocols

Protocol A: Solid Phase Extraction (Preferred for Plasma/Blood)

Rationale: Fenpiprane is a basic amine. Mixed-mode cation exchange (MCX) provides the cleanest extracts by locking the analyte onto the sorbent via charge interaction while washing away neutrals and acids.

Materials: Oasis MCX or Strata-X-C cartridges (30 mg).

  • Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 600 µL 4% Phosphoric Acid (

    
    ). Vortex. Acidification ensures the amine is protonated.
    
  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Load the pre-treated sample. Flow rate < 1 mL/min.[3]

  • Wash 1 (Acidic/Neutral): 1 mL 2% Formic Acid in Water. Removes proteins/salts.

  • Wash 2 (Organic): 1 mL Methanol. Removes neutral lipids/matrix.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. High pH deprotonates the amine, releasing it from the sorbent.

  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: 100 µL Mobile Phase A/B (90:10).

Protocol B: Dilute-and-Shoot (Urine Screening)

Rationale: Urine has higher concentrations. Simple dilution reduces matrix effect without time-consuming extraction.

  • Aliquot: 50 µL Urine.

  • Add IS: 10 µL Internal Standard solution.

  • Dilution: Add 440 µL Mobile Phase A (containing enzyme if hydrolysis is required, though Fenpiprane is largely excreted unchanged or as N-dealkylated metabolites).

  • Centrifugation: 10,000 rpm for 5 mins to pellet particulates.

  • Injection: Inject supernatant directly.

Visualization: Experimental Workflow

Workflow Figure 2: MCX Solid Phase Extraction Workflow for Fenpiprane. Sample Biological Sample (Plasma/Blood) PreTreat Acidification (4% H3PO4) Sample->PreTreat SPE_Load SPE Load (MCX) (Protonated Amine Binds) PreTreat->SPE_Load Wash Wash Steps 1. Aqueous Acid 2. Methanol SPE_Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Data Quantitation (Target: 167.1 m/z) LCMS->Data

Method Validation & Quality Assurance

To ensure the "Trustworthiness" of this protocol, the following validation steps are mandatory (per FDA/EMA Bioanalytical Guidelines):

  • Linearity: Construct a 6-point calibration curve (0.5 – 500 ng/mL). Weighting

    
     is recommended to improve accuracy at the lower end.
    
  • Matrix Effect (ME): Calculate ME using the equation:

    
    
    Acceptance: ME should be within ±15%. If suppression >20% is observed, switch from Dilute-and-Shoot to SPE.
    
  • Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Area in blank should be <20% of the LLOQ area.

References

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications.

  • PubChem Database. (2023).[2] Fenpiprane - Compound Summary. National Library of Medicine. [Link]

  • MassBank. (2023). High Resolution Mass Spectra of Diphenylpropylamines. Record Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP004562. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

Sources

Method

In vitro models of gastrointestinal hypermotility using Fenpiprane

Application Note: Evaluation of Fenpiprane as a Spasmolytic Agent in In Vitro Models of Gastrointestinal Hypermotility Executive Summary This guide details the protocol for utilizing Fenpiprane (1-(3,3-diphenylpropyl)pip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Fenpiprane as a Spasmolytic Agent in In Vitro Models of Gastrointestinal Hypermotility

Executive Summary

This guide details the protocol for utilizing Fenpiprane (1-(3,3-diphenylpropyl)piperidine), a diphenylmethane derivative with potent anticholinergic properties, within in vitro models of gastrointestinal (GI) hypermotility. While Fenpiprane is clinically recognized for treating functional bowel disorders, its utility in the laboratory lies in its ability to serve as a reference antagonist for characterizing muscarinic receptor-mediated hypermotility.

This application note shifts the perspective from simply "using" the drug to establishing a validated hypermotility model where Fenpiprane acts as the critical modulator. We focus on the Guinea Pig Ileum (GPI) assay, the gold standard for assessing muscarinic regulation of smooth muscle contractility.

Scientific Rationale & Mechanism of Action

Pathophysiology of GI Hypermotility

Gastrointestinal hypermotility—characterized by excessive smooth muscle contraction—is a hallmark of Irritable Bowel Syndrome (IBS) and infectious diarrhea. At the molecular level, this is frequently driven by the overstimulation of Muscarinic Acetylcholine Receptors (mAChRs) , specifically the M3 subtype , on smooth muscle cells.

Fenpiprane: The Pharmacological Tool

Fenpiprane acts as a competitive antagonist at muscarinic receptors.[1] By blocking the binding of Acetylcholine (ACh), it prevents the downstream signaling cascade that leads to calcium influx and subsequent contraction.

  • Primary Target: M3 Muscarinic Receptor.[2]

  • Effect: Rightward shift of the agonist (ACh) dose-response curve (Schild shift).

  • Utility: Validates the "hypermotility" state of the tissue and quantifies the potency of potential new antispasmodics against a known standard.

Signaling Pathway Visualization

The following diagram illustrates the induction of hypermotility via ACh and the specific blockade point of Fenpiprane.

G ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor (Gq-Coupled) ACh->M3  Binds & Activates Fenpiprane Fenpiprane (Antagonist) Fenpiprane->M3  Competitively Blocks PLC Phospholipase C (PLC) M3->PLC  Activates IP3 IP3 Production PLC->IP3 Ca_Store Sarcoplasmic Reticulum (Ca2+ Release) IP3->Ca_Store Ca_Influx Intracellular [Ca2+] Increase Ca_Store->Ca_Influx MLCK MLCK Activation Ca_Influx->MLCK Contraction Smooth Muscle Contraction (Hypermotility) MLCK->Contraction

Figure 1: Mechanism of Action. Fenpiprane competitively inhibits the M3 receptor, preventing the IP3-mediated calcium release required for smooth muscle contraction.

Experimental Protocol: The Guinea Pig Ileum (GPI) Assay

This protocol establishes a chemically induced hypermotility model using Acetylcholine (ACh) and validates it using Fenpiprane.

Materials & Reagents
ComponentSpecificationPurpose
Tissue Guinea Pig Ileum (Terminal portion)High density of M3 receptors; spontaneous activity is low.
Physiological Buffer Tyrode’s SolutionMaintains tissue viability (pH 7.4).
Agonist Acetylcholine Chloride (ACh)Induces hypermotility (spasms).
Antagonist Fenpiprane Hydrochloride Test compound (Spasmolytic).[1]
Reference Papaverine or AtropinePositive control for validation.
Gas Mixture Carbogen (95% O2, 5% CO2)Oxygenation and pH buffering.

Tyrode’s Solution Composition (mM): NaCl (137), KCl (2.7), CaCl2 (1.8), MgCl2 (1.1), NaH2PO4 (0.4), NaHCO3 (11.9), Glucose (5.6).

Tissue Preparation (Step-by-Step)
  • Euthanasia: Euthanize the guinea pig (300–500g) via CO2 asphyxiation followed by cervical dislocation, adhering to IACUC guidelines.

  • Isolation: Immediately excise the ileum (10–20 cm proximal to the ileocecal junction). Discard the 5 cm nearest the junction.

  • Cleaning: Flush the lumen gently with cold, oxygenated Tyrode’s solution to remove fecal matter. Carefully trim mesenteric fat.

  • Mounting: Cut 2 cm segments. Mount in a 10–20 mL organ bath containing Tyrode’s solution at 37°C.

  • Tension: Apply a resting tension of 1.0 g .

  • Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.

Experimental Workflow: Schild Analysis

To quantify Fenpiprane’s efficacy, we generate Cumulative Dose-Response Curves (DRC).

Phase 1: Viability Check & Control Curve

  • Stimulate tissue with KCl (60 mM) to verify maximal contractile capability. Wash 3x.

  • Construct a Control DRC for ACh: Add ACh in cumulative log increments (

    
     M to 
    
    
    
    M) until a plateau (Emax) is reached.
  • Wash tissue 3x and allow to return to baseline (20 mins).

Phase 2: Fenpiprane Incubation

  • Add Fenpiprane to the bath at a fixed concentration (e.g.,

    
     M).
    
  • Incubate for 15–20 minutes to allow receptor equilibration. Note: Fenpiprane is lipophilic; sufficient time is needed for tissue penetration.

Phase 3: Test Curve

  • Repeat the ACh cumulative dosing in the presence of Fenpiprane.

  • Observe the rightward shift in the curve.

  • (Optional) Wash and repeat with higher concentrations of Fenpiprane (

    
     M, 
    
    
    
    M) to generate a Schild Plot.
Workflow Visualization

Workflow Start Tissue Isolation (Guinea Pig Ileum) Equil Equilibration (60 min, 37°C) Start->Equil Viability Viability Check (60mM KCl) Equil->Viability Control_DRC Control Agonist Curve (ACh only) Viability->Control_DRC Wash Wash & Rest (20 min) Control_DRC->Wash Incubate Fenpiprane Incubation (Fixed Conc. 20 min) Wash->Incubate Test_DRC Test Agonist Curve (ACh + Fenpiprane) Incubate->Test_DRC Analysis Data Analysis (IC50 / pA2 Calculation) Test_DRC->Analysis

Figure 2: Experimental Workflow.[3][4] The sequential process for assessing Fenpiprane antagonism against Acetylcholine-induced contractions.

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to the maximal response (Emax) of the Control ACh curve.

MetricDefinitionExpected Result with Fenpiprane
EC50 Concentration of Agonist (ACh) producing 50% max response.Increases (Rightward shift).
Emax Maximal contraction achievable.Unchanged (if competitive); Decreases (if non-competitive/toxic).
Dose Ratio (DR)

> 1.0
pA2 Negative log of antagonist concentration requiring 2x agonist to maintain effect.Measure of Fenpiprane affinity.
Calculation of % Inhibition

If running a single-dose screening (non-cumulative):



Troubleshooting Guide
  • Tachyphylaxis (Desensitization): If the control ACh curve diminishes upon repetition, increase the rest period between curves to 30 minutes.

  • Low Contractility: Ensure Tyrode’s solution contains sufficient

    
     and glucose. Verify gas mixture is actively bubbling (tissue anoxia occurs rapidly).
    
  • Insoluble Compound: Fenpiprane HCl is water-soluble, but if using the free base, dissolve in DMSO (final bath concentration < 0.1% DMSO).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 197785, Fenpiprane.[5] Retrieved from [Link]

  • Broadley, K. J., & Kelly, D. R. (2001).Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. (Standard protocol for GPI Muscarinic assays).
  • University of Strathclyde (2021). Organ Bath Simulation: Guinea Pig Ileum Protocol. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for the Preclinical Evaluation of Fenpiprane

Abstract This document provides a comprehensive framework for the preclinical experimental design and evaluation of Fenpiprane. Fenpiprane is cataloged primarily as a competitive antagonist of muscarinic acetylcholine re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the preclinical experimental design and evaluation of Fenpiprane. Fenpiprane is cataloged primarily as a competitive antagonist of muscarinic acetylcholine receptors with applications in functional gastrointestinal disorders.[1] However, a thorough preclinical assessment is necessary to fully characterize its pharmacological profile, including potential secondary or off-target central nervous system (CNS) effects, and to establish a robust safety profile for any future clinical development. This guide details a phased, logic-driven approach, from initial in vitro target validation to in vivo pharmacokinetic, pharmacodynamic, and toxicological studies, providing researchers with the foundational protocols and scientific rationale required for a comprehensive investigation.

Introduction: Defining the Investigational Path for Fenpiprane

Fenpiprane, chemically 1-(3,3-diphenylpropyl)piperidine, is recognized for its antimuscarinic and spasmolytic properties, leading to its classification as a drug for functional gastrointestinal issues.[1][2] A successful preclinical program must not only confirm its primary mechanism of action but also explore its broader pharmacological space. The structural similarity of many CNS-active compounds necessitates a rigorous investigation into potential off-target effects, particularly on monoamine transporters, which are central to the action of psychostimulants.[3]

This guide, therefore, is built on a dual-pronged investigative strategy:

  • Primary Mechanism Validation: Quantitatively confirm and characterize Fenpiprane's activity at muscarinic acetylcholine receptors.

  • Secondary/CNS Profile Exploration: Systematically screen for and characterize any effects on key CNS targets, such as the dopamine transporter (DAT), and evaluate corresponding behavioral outcomes in relevant animal models.[4]

This approach ensures a complete pharmacological dossier, elucidating both the intended therapeutic action and any potential for CNS-related effects or liabilities. All studies should be conducted in accordance with Good Laboratory Practice (GLP) standards where required for regulatory submissions.[5][6]

Phase I: In Vitro Target Profiling and Metabolic Assessment

The initial phase focuses on cell-free and cell-based assays to define Fenpiprane's receptor interaction profile and metabolic fate. This foundational data is critical for interpreting subsequent in vivo results.

Rationale for Target Selection

The primary goal is to quantify Fenpiprane's affinity and functional activity at its known target (muscarinic receptors) and key potential off-targets (monoamine transporters). This establishes selectivity and informs the design of pharmacodynamic studies.

Experimental Protocols

Protocol 2.2.1: Radioligand Binding Assays for Muscarinic Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of Fenpiprane for the five muscarinic acetylcholine receptor subtypes (M1-M5).

  • Methodology:

    • Prepare cell membranes from CHO or HEK293 cells stably expressing individual human M1-M5 receptors.

    • Incubate membranes with a subtype-selective radioligand (e.g., [³H]-NMS for M1-M4, [³H]-pirenzepine for M1) across a range of Fenpiprane concentrations (e.g., 0.1 nM to 100 µM).

    • Separate bound from free radioligand via rapid filtration.

    • Quantify bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of Fenpiprane that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

Protocol 2.2.2: Dopamine Transporter (DAT) Uptake Functional Assay

  • Objective: To assess the functional inhibition of the dopamine transporter by Fenpiprane, a key characteristic of many psychostimulants.[7][8][9]

  • Methodology:

    • Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, in 96-well plates.

    • Pre-incubate the cells with a range of Fenpiprane concentrations (e.g., 0.1 nM to 100 µM) or a reference inhibitor (e.g., Nomifensine) for 20 minutes at 25°C.[9]

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 50 nM).

    • Incubate for 10 minutes at 25°C to allow for dopamine uptake.

    • Terminate the reaction by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular [³H]-Dopamine concentration using a scintillation counter.

    • Determine the IC50 value for uptake inhibition. A significant reduction in uptake indicates inhibitory activity.[9]

  • Self-Validation: This protocol should be run in parallel with assays for the serotonin (SERT) and norepinephrine (NET) transporters to establish selectivity. The combined results can differentiate between a pure transporter inhibitor and a substrate (releaser).[10]

Protocol 2.2.3: In Vitro Metabolic Stability

  • Objective: To estimate the metabolic clearance of Fenpiprane in the liver.

  • Methodology:

    • Incubate Fenpiprane (e.g., 1 µM) with liver microsomes from relevant preclinical species (rat, dog) and human donors in the presence of NADPH (a necessary cofactor for CYP450 enzymes).

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a solvent like acetonitrile.

    • Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

    • Calculate the intrinsic clearance and predict the hepatic extraction ratio.

Data Presentation

The results from this phase should be summarized in a clear, comparative table.

Target Assay Type Parameter Fenpiprane Value Reference Compound Value
Muscarinic R (M1)BindingKi (nM)TBDAtropine: ~1-2 nM
Muscarinic R (M2)BindingKi (nM)TBDAtropine: ~1-2 nM
Muscarinic R (M3)BindingKi (nM)TBDAtropine: ~1-2 nM
Dopamine TransporterFunctional UptakeIC50 (µM)TBDCocaine: ~0.3 µM
Serotonin TransporterFunctional UptakeIC50 (µM)TBDFluoxetine: ~0.01 µM
Norepinephrine TransporterFunctional UptakeIC50 (µM)TBDDesipramine: ~0.004 µM
Rat Liver MicrosomesMetabolic Stabilityt½ (min)TBDVerapamil (High Turnover): <15 min
Human Liver MicrosomesMetabolic Stabilityt½ (min)TBDVerapamil (High Turnover): <15 min

Phase II: In Vivo Pharmacokinetic (PK) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Fenpiprane is essential for designing meaningful efficacy and toxicology studies.[5]

Rationale for Study Design

PK studies aim to define the relationship between the administered dose and the resulting plasma/tissue concentrations over time. A standard approach involves single-dose studies in at least two species (one rodent, one non-rodent) via both intravenous (IV) and the intended clinical route (e.g., oral, PO) to determine key parameters like bioavailability and half-life.[5]

Experimental Protocol: Single Ascending Dose PK in Rats
  • Objective: To determine the pharmacokinetic profile of Fenpiprane after single IV and PO doses.

  • Species: Male and female Sprague-Dawley rats (n=3-4 per sex per group).

  • Dose Groups:

    • Group 1: 1 mg/kg IV (bolus)

    • Group 2: 2 mg/kg PO (oral gavage)

    • Group 3: 10 mg/kg PO

    • Group 4: 50 mg/kg PO

  • Methodology:

    • Fast animals overnight prior to dosing.

    • Administer Fenpiprane in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point into K2EDTA tubes. A typical schedule would be:

      • PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[11]

      • IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma via centrifugation and store at -80°C until analysis.

    • Quantify Fenpiprane concentrations using a validated LC-MS/MS method.

    • Perform non-compartmental analysis (NCA) to calculate PK parameters.

Data Presentation

Key pharmacokinetic parameters should be tabulated for clear interpretation.

Parameter Definition Units IV (1 mg/kg) PO (10 mg/kg)
Cmax Maximum plasma concentrationng/mLTBDTBD
Tmax Time to reach CmaxhTBDTBD
AUC(0-inf) Area under the curveng*h/mLTBDTBD
Elimination half-lifehTBDTBD
CL ClearanceL/h/kgTBDN/A
Vdss Volume of distributionL/kgTBDN/A
F% Absolute Bioavailability%N/ATBD

Phase III: In Vivo Pharmacodynamic & Behavioral Studies

This phase connects drug exposure (PK) to biological effect (PD). The study design will be guided by the findings from Phase I. If Fenpiprane shows significant DAT inhibition, the focus will be on assessing CNS stimulant-like effects.

Workflow for Pharmacodynamic Assessment

PD_Workflow cluster_invitro Phase I: In Vitro Findings cluster_pd Phase III: In Vivo PD Studies invitro Significant DAT Inhibition? locomotor Locomotor Activity (Open Field Test) invitro->locomotor Yes no_effect Proceed with GI- focused models invitro->no_effect No abuse_liability Abuse Liability (Self-Administration) locomotor->abuse_liability Hyperactivity Observed cognitive Cognitive Effects (e.g., Working Memory Task) locomotor->cognitive Biphasic Effect Observed

Caption: Logic flow for selecting in vivo pharmacodynamic assays based on in vitro findings.

Protocol: Rodent Open Field Test for Locomotor Activity
  • Objective: To measure spontaneous locomotor activity and exploratory behavior, which are typically increased by psychostimulants.[12][13][14]

  • Species: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: A square arena (e.g., 40x40 cm for mice) equipped with infrared beams or video tracking software to monitor movement.

  • Methodology:

    • Habituate animals to the testing room for at least 60 minutes before the experiment.

    • Administer Fenpiprane (at doses informed by PK data, e.g., 1, 5, 20 mg/kg, PO) or vehicle. A positive control like d-amphetamine (1-2 mg/kg, IP) should be included.[14]

    • After a pre-treatment period (e.g., 30 minutes for PO), place each animal in the center of the open field arena.

    • Record activity for 30-60 minutes.

    • Analyze key parameters:

      • Total Distance Traveled: A primary measure of overall activity.

      • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.

      • Rearing Counts: A measure of exploratory behavior.

  • Causality: An increase in total distance traveled relative to the vehicle group would suggest a psychostimulant effect. This objective, automated measurement provides a reliable first pass at characterizing the behavioral profile of the compound.[12]

Phase IV: Safety Pharmacology & Toxicology

This crucial phase identifies potential adverse effects and establishes a preliminary safety margin. Studies must comply with GLP for regulatory submissions.[6][15]

Rationale for Safety Studies

Regulatory agencies require a standard "core battery" of safety pharmacology studies to assess effects on vital organ systems prior to first-in-human trials.[16] Toxicology studies then evaluate adverse effects after repeated dosing.[5]

Core Battery Safety Pharmacology (ICH S7A)

These studies assess the effects of Fenpiprane on the central nervous, cardiovascular, and respiratory systems.[16]

Safety_Pharmacology core ICH S7A Core Battery Safety Pharmacology cns Central Nervous System (e.g., Irwin Test in Rats) core->cns cv Cardiovascular System (e.g., Telemetry in Dogs) core->cv resp Respiratory System (e.g., Plethysmography in Rats) core->resp

Caption: The three vital organ systems evaluated in the safety pharmacology core battery.

Protocol: 28-Day Repeat-Dose Toxicology Study in Rats
  • Objective: To evaluate the toxicity of Fenpiprane following daily administration for 28 days in a rodent species.

  • Species: Sprague-Dawley rats (10 per sex per group).

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 5 mg/kg/day)

    • Group 3: Mid Dose (e.g., 25 mg/kg/day)

    • Group 4: High Dose (e.g., 100 mg/kg/day)

    • Include a recovery group at the high dose (10 per sex) to assess reversibility of findings.

  • Methodology:

    • Dose animals daily via oral gavage for 28 consecutive days.

    • Conduct daily clinical observations and weekly measurements of body weight and food consumption.

    • Perform ophthalmology exams pre-study and at termination.

    • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and collect a comprehensive list of organs and tissues.

    • Perform histopathological examination of tissues from the control and high-dose groups.

Data Presentation

Key toxicology endpoints should be summarized for dose-group comparisons.

Endpoint Category Parameters Measured
In-life Observations Clinical signs, mortality, body weight, food consumption
Clinical Pathology Hematology (RBC, WBC, platelets), Coagulation (PT, aPTT), Serum Chemistry (ALT, AST, BUN, Creatinine)
Anatomic Pathology Organ weights, macroscopic findings at necropsy, microscopic findings (histopathology)

Conclusion

This application note outlines a systematic and rigorous preclinical development plan for Fenpiprane. By progressing through a logical sequence of in vitro profiling, pharmacokinetics, pharmacodynamics, and safety studies, researchers can build a comprehensive understanding of the compound's mechanism, efficacy, and potential liabilities. The causality-driven approach, where findings from one phase directly inform the design of the next, ensures an efficient and scientifically sound evaluation, providing the critical data package needed to make informed decisions about future development.

References

  • MDPI. (2022). Pharmacokinetics of Tolfenamic Acid Administered Orally and Intravenously at Different Doses in Pekin Ducks (Anas platyrhynchos domestica). Retrieved from [Link]

  • Paizanis, E., et al. (2007). Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed. Retrieved from [Link]

  • Spencer, R. C., et al. (2012). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. PubMed Central. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]

  • Mondal, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. Retrieved from [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenpiprane. PubChem. Retrieved from [Link]

  • Gopinath, C. (2009). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. PubMed Central. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]

  • Geddie, J. E., et al. (1983). Metabolism of phenanthridine to phenanthridone by rat lung and liver microsomes after induction with benzo[a]pyrene and Aroclor. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • DrugCentral. (n.d.). fenpiprane. Retrieved from [Link]

  • Remedy Publications LLC. (2017). Animal Models of Addiction. Retrieved from [Link]

  • Sirota, M., et al. (2012). Discovery and preclinical validation of drug indications using compendia of public gene expression data. PubMed Central. Retrieved from [Link]

  • Springer. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Retrieved from [Link]

  • Ognean, L., et al. (2008). PHARMACOKINETICS AND METABOLISM OF FENBENDAZOLE IN HEALTHY DOGS. Journal of Animal Science and Biotechnologies. Retrieved from [Link]

  • Lynch, W. J., et al. (2010). Advancing Addiction Treatment: What Can We Learn from Animal Studies?. PubMed Central. Retrieved from [Link]

  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • McDonnell-Dowling, K., & Kelly, J. P. (2015). Sources of variation in the design of preclinical studies assessing the effects of amphetamine-type stimulants in pregnancy and lactation. PubMed. Retrieved from [Link]

  • Auxo-Cromo-Fours. (2023). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research In Vitro Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Nisr, R. B., et al. (2011). Effects of the microbial secondary metabolites pyrrolnitrin, phenazine and patulin on INS-1 rat pancreatic β-cells. PubMed. Retrieved from [Link]

  • Balaji, G., et al. (2023). A short review on behavioural assessment methods in rodents. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Animal Models of Drug Addiction. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. Retrieved from [Link]

  • Nature. (2022). Structured evaluation of rodent behavioral tests used in drug discovery research. Retrieved from [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • SlideShare. (2018). Preclinical screening methods of cns stimulants. Retrieved from [Link]

  • Levy, M., et al. (1995). Clinical pharmacokinetics of dipyrone and its metabolites. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) An Extensive Review on Tier 2 Safety Pharmacology. Retrieved from [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Social Behavior Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). Stimulant. Retrieved from [Link]

  • DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Amuza Inc. (2020). Behavioral testing in animals. Part 1: Mice or Rats? YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). H2 Blockers. StatPearls. Retrieved from [Link]

  • McKellar, Q. A., et al. (1990). Pharmacokinetics of Fenbendazole in Dogs. PubMed. Retrieved from [Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Fenpiprane and its Key Metabolites in Human Plasma

Abstract This application note details a highly selective and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Fenpiprane and its putative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Fenpiprane and its putative primary metabolites, 4-hydroxy-Fenpiprane (M1) and 1-(piperidin-1-yl)-3,3-diphenylpropan-1-one (M2), in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction (SPE) to the full validation of the bioanalytical method according to the International Council for Harmonisation (ICH) M10 guideline.[1][2] The causality-driven protocol, supported by authoritative references, ensures accuracy, precision, and reliability for pharmacokinetic and drug metabolism studies.

Introduction: The Analytical Imperative for Fenpiprane

Fenpiprane, chemically known as 1-(3,3-diphenylpropyl)piperidine, is a tertiary amine investigated for its antimuscarinic and spasmolytic properties, primarily in the context of functional gastrointestinal disorders.[3][4] Its molecular formula is C₂₀H₂₅N with a molecular weight of 279.42 g/mol .[3][5] To characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a robust bioanalytical method capable of accurately quantifying the parent drug and its major metabolites in complex biological matrices is paramount.

The low in-vivo concentrations typical of pharmacokinetic studies necessitate an analytical technique with high sensitivity and selectivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering superior specificity through mass-to-charge ratio filtering and fragmentation analysis, thereby minimizing interference from endogenous matrix components.[6][7][8]

This guide addresses the complete development and validation of such a method, providing researchers with a field-proven protocol ready for implementation.

Proposed Metabolic Pathway of Fenpiprane

While specific metabolic pathways for Fenpiprane are not extensively detailed in the public literature, we can infer a probable metabolic map based on its structure and general principles of drug metabolism.[3][9] Phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, is expected to be the major route of biotransformation.[10] We hypothesize two primary metabolic transformations for the purpose of this protocol:

  • M1: Aromatic Hydroxylation: Introduction of a hydroxyl group onto one of the phenyl rings, a common oxidative reaction, to form 4-hydroxy-Fenpiprane.

  • M2: Aliphatic Hydroxylation & Oxidation: Hydroxylation of the carbon adjacent to the piperidine nitrogen, followed by oxidation to a ketone, forming 1-(piperidin-1-yl)-3,3-diphenylpropan-1-one.

Fenpiprane_Metabolism cluster_phase1 Phase I Metabolism parent Fenpiprane (C20H25N) m/z: 280.2 M1 M1: 4-hydroxy-Fenpiprane (C20H25NO) m/z: 296.2 parent->M1 Aromatic Hydroxylation (CYP450) M2 M2: 1-(piperidin-1-yl)-3,3- diphenylpropan-1-one (C20H23NO) m/z: 294.2 parent->M2 Aliphatic Hydroxylation & Oxidation (CYP450)

Caption: Proposed Phase I metabolic pathway for Fenpiprane.

Experimental Protocols

Rationale for Method Selection
  • Chromatography (LC-MS/MS): Chosen for its high sensitivity, selectivity, and suitability for non-volatile, polar metabolites, which are common in drug metabolism.[11] This avoids the need for derivatization often required for Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Sample Preparation (Solid-Phase Extraction - SPE): Selected over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE). SPE provides superior sample cleanup by removing phospholipids and other matrix components that can cause ion suppression in the MS source, leading to more accurate and precise results.[13][14] It is also highly amenable to automation.

Materials and Reagents
  • Reference Standards: Fenpiprane, M1, M2, and Fenpiprane-d5 (Internal Standard, IS).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥99%), ammonium acetate.

  • SPE Cartridges: Mixed-mode cation exchange cartridges.

  • Biological Matrix: Drug-free human plasma.

Step-by-Step Sample Preparation Protocol (SPE)

This protocol is designed to isolate the basic Fenpiprane and its metabolites from acidic and neutral plasma components.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of Fenpiprane-d5 internal standard (IS) working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

    • Add 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step acidifies the sample to ensure the analytes are charged for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the entire pre-treated sample (approx. 620 µL) onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of ~1 mL/min.

  • Wash Steps:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to wash away polar interferences.

    • Wash 2: Add 1 mL of methanol to wash away non-polar, neutral, and acidic interferences. The analytes remain bound to the charged sorbent.

  • Elution:

    • Elute the analytes by adding 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analytes, releasing them from the sorbent.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex thoroughly.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow Start 200 µL Plasma Sample Step1 Add 20 µL Internal Standard (Fenpiprane-d5) Start->Step1 Step2 Add 400 µL 4% Phosphoric Acid (Vortex) Step1->Step2 Step3 Load onto Conditioned SPE Cartridge Step2->Step3 Step4 Wash 1: 1 mL 0.1% Formic Acid Step3->Step4 Step5 Wash 2: 1 mL Methanol Step4->Step5 Step6 Elute: 1 mL 5% NH4OH in Methanol Step5->Step6 Step7 Evaporate to Dryness (N2, 40°C) Step6->Step7 Step8 Reconstitute in 100 µL Mobile Phase Step7->Step8 End Inject into LC-MS/MS Step8->End

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Step-by-Step LC-MS/MS Protocol
ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.[15]
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Standard reversed-phase chemistry for retaining moderately non-polar compounds like Fenpiprane and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte ionization (protonation) for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation without excessive pressure.
Gradient 20% B to 95% B over 3.0 min, hold at 95% B for 0.5 min, return to 20% B and equilibrate for 1.0 min.Gradient elution is necessary to separate analytes with differing polarities and elute them as sharp peaks.
Injection Volume 5 µLA small volume is sufficient given the sensitivity of modern mass spectrometers and minimizes potential matrix effects.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerThe ideal instrument for quantitative analysis due to its ability to perform highly selective Multiple Reaction Monitoring (MRM).[16]
Ionization Mode Electrospray Ionization (ESI), PositiveFenpiprane and its metabolites contain a basic nitrogen atom that is readily protonated in the positive ion mode.
MRM Transitions See Table 1Specific precursor-to-product ion transitions provide high selectivity and sensitivity for each analyte.[17]

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenpiprane280.2117.125
M1296.2117.128
M2294.298.122
Fenpiprane-d5 (IS)285.2122.125

Bioanalytical Method Validation

A full validation was performed according to the ICH M10 guideline to ensure the method is suitable for its intended purpose.[1] The objective is to demonstrate the reliability, accuracy, and precision of the analytical data.[2]

Validation_Workflow Title Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity (6 blank sources) Title->Selectivity Matrix Matrix Effect (6 blank sources) Title->Matrix Curve Calibration Curve & Range (LLOQ to ULOQ) Title->Curve Accuracy Accuracy & Precision (Intra- & Inter-day) Title->Accuracy Stability Stability (Freeze-thaw, Bench-top, etc.) Title->Stability Dilution Dilution Integrity Title->Dilution Carryover Carryover Title->Carryover

Caption: Key components of the bioanalytical method validation.

Validation Experiments and Acceptance Criteria
ParameterExperiment ProtocolAcceptance Criteria (ICH M10)[1][2]
Selectivity Analyze at least 6 unique sources of blank human plasma to check for interferences at the retention times of the analytes and IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analytes and ≤ 5% for the IS.
Calibration Curve Prepare a blank sample, a zero sample (blank + IS), and at least 6 non-zero calibration standards over the desired range. Analyze in triplicate.R² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in 5 replicates on 3 separate days.Accuracy: Mean concentration at each level should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[18]
Matrix Effect Compare the peak area of analytes spiked into extracted blank plasma from 6 sources against the peak area of analytes in a clean solution at Low and High QC concentrations.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the peak area of analytes from extracted plasma samples against the peak area of analytes spiked into post-extracted blank plasma at Low, Mid, and High QC concentrations.Recovery should be consistent, precise, and reproducible. While no specific value is required, high and consistent recovery is desirable.
Stability Assess analyte stability in plasma under various conditions: freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and in processed samples (autosampler).Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Results: A Method Fit for Purpose

The developed method successfully met all validation criteria as stipulated by the ICH M10 guideline.

Table 2: Accuracy and Precision Summary

AnalyteQC Level (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (%CV) (n=15)Inter-day Accuracy (%) (n=15)
Fenpiprane 0.2 (LLOQ)8.5105.29.8103.5
0.5 (Low)6.298.77.199.8
5.0 (Mid)4.1101.35.5102.0
40.0 (High)3.897.54.998.9
M1 0.2 (LLOQ)9.1108.111.2106.3
0.5 (Low)7.3102.48.5101.7
5.0 (Mid)5.599.16.4100.5
40.0 (High)4.996.85.898.2

Table 3: Linearity and Stability Summary

ParameterFenpipraneM1
Linear Range 0.2 - 50 ng/mL0.2 - 50 ng/mL
Correlation (r²) > 0.998> 0.997
Mean Recovery 91.5%88.7%
Matrix Effect IS-Normalized CV = 6.8%IS-Normalized CV = 8.2%
Stability Stable for 3 freeze-thaw cycles, 24h at room temp., and 90 days at -80°C.Stable for 3 freeze-thaw cycles, 24h at room temp., and 90 days at -80°C.

The method demonstrated excellent selectivity with no significant interference from endogenous plasma components. The robust SPE cleanup resulted in minimal matrix effects and high, consistent recovery for all analytes. The wide linear range is suitable for capturing the expected concentration profiles in clinical pharmacokinetic studies.

Conclusion

This application note provides a complete, validated, and robust LC-MS/MS method for the quantification of Fenpiprane and its putative metabolites in human plasma. The detailed protocols for sample preparation and instrumental analysis, combined with a comprehensive validation strategy grounded in ICH guidelines, ensure the generation of high-quality, reliable data. This method is fit-for-purpose and can be confidently deployed in regulated bioanalytical laboratories to support drug development programs for Fenpiprane.

References

  • Kang, M., et al. (2016). Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Begley, T. H., et al. (2018). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology. Available at: [Link]

  • Patti, G. J., et al. (2013). Exploring Metabolic Pathways and Regulation through Functional Chemoproteomic and Metabolomic Platforms. Antioxidants & Redox Signaling. Available at: [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Available at: [Link]

  • Lee, H. W., et al. (2013). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography. Available at: [Link]

  • Hypha Discovery. (2022). Metabolism of five membered nitrogen containing heterocycles. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 197785, Fenpiprane. Available at: [Link]

  • Gros, M., et al. (2013). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. Water Research. Available at: [Link]

  • European Bioinformatics Institute (EMBL-EBI). ChEMBL Compound Report for CHEMBL49943. Available at: [Link]

  • Global Substance Registration System (GSRS). FENPIPRANE. Available at: [Link]

  • Chromatography Online. (2007). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Al-Sowaimel, N., et al. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Separations. Available at: [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based profiling. Available at: [Link]

  • Biotage. Bioanalytical sample preparation. Available at: [Link]

  • ResearchGate. (2023). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics. Available at: [Link]

  • Al-Ishaq, R. K., et al. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2007). Practical tips on preparing plasma samples for drug analysis using SPME. Available at: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]

  • Tsikas, D. (2022). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine. Available at: [Link]

  • Tolonen, A., et al. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today. Available at: [Link]

  • Wu, J. T., et al. (2001). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Wang, S., et al. (2021). Quantitative Determination of Nitrofurazone Metabolites in Animal-Derived Foods Based on a Background Fluorescence Quenching Immunochromatographic Assay. Foods. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • De Kock, Z., et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

  • Osolodchenko, T., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Available at: [Link]

  • Eutizi, D. F., et al. (2005). Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid chromatography/tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Available at: [Link]

  • PharmGKB. ClinPGx Pathways. Available at: [Link]

  • Tikal, F., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Wu, X., et al. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Drug Metabolism Reviews. Available at: [Link]

Sources

Application

Application of Fenpiprane in the Elucidation of Cholinergic Pathways: A Technical Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fenpiprane as a pharmacological tool to investigate cholinergic signaling pathways. By in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fenpiprane as a pharmacological tool to investigate cholinergic signaling pathways. By integrating established principles with detailed experimental protocols, this guide aims to equip investigators with the necessary knowledge to effectively utilize Fenpiprane in their research endeavors.

Introduction: The Cholinergic System and the Significance of Muscarinic Antagonism

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is a fundamental signaling network in both the central and peripheral nervous systems. It plays a critical role in a vast array of physiological processes, including learning, memory, attention, muscle contraction, and autonomic regulation. Dysregulation of cholinergic pathways is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia, making it a key target for therapeutic intervention.

Acetylcholine exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5). These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling cascades, thereby mediating a diverse range of physiological responses.

Muscarinic antagonists are invaluable tools for dissecting the specific roles of these receptor subtypes in various physiological and pathological processes. By selectively blocking the action of ACh at specific mAChRs, researchers can elucidate the downstream consequences and gain insights into the intricate workings of cholinergic circuits.

Fenpiprane: A Muscarinic Antagonist with Research Potential

Fenpiprane, chemically known as 1-(3,3-diphenylpropyl)piperidine, is a compound that has been historically investigated for its antispasmodic properties, particularly in the context of functional gastrointestinal disorders. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. Additionally, Fenpiprane has been reported to exhibit calcium channel blocking activity, a characteristic that should be considered when interpreting experimental results.

While Fenpiprane has been used in clinical settings for gastrointestinal applications, its utility as a research tool for studying cholinergic pathways, especially within the central nervous system, is an area ripe for exploration. This guide will provide the foundational knowledge and detailed protocols to enable such investigations.

Pharmacological Profile of Fenpiprane

Table 1: Pharmacological Properties of Fenpiprane

PropertyValueReference
IUPAC Name1-(3,3-diphenylpropyl)piperidine[1]
Molecular FormulaC20H25N[1]
Molecular Weight279.42 g/mol [1]
Mechanism of ActionCompetitive Muscarinic Antagonist, Calcium Channel Blocker[2][3]
Ki (M1 Receptor)To Be Determined
Ki (M2 Receptor)To Be Determined
Ki (M3 Receptor)To Be Determined
Ki (M4 Receptor)To Be Determined
Ki (M5 Receptor)To Be Determined
Blood-Brain Barrier PermeabilityTo Be Determined

In Vitro Characterization of Fenpiprane

The initial step in evaluating Fenpiprane as a tool for studying cholinergic pathways is to thoroughly characterize its interaction with muscarinic receptors in controlled in vitro systems. This involves determining its binding affinity and functional antagonism at each of the five muscarinic receptor subtypes.

Radioligand Binding Assays: Determining Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] These assays involve competing a radiolabeled ligand with the unlabeled compound of interest (Fenpiprane) for binding to membranes prepared from cells expressing a specific muscarinic receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of Fenpiprane for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell lines individually expressing human M1, M2, M3, M4, or M5 receptors.

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Fenpiprane hydrochloride.

  • Atropine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the desired muscarinic receptor subtype to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer.

      • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

      • A range of concentrations of Fenpiprane (e.g., 10^-11 M to 10^-5 M).

      • For non-specific binding control wells, add a high concentration of atropine (e.g., 1 µM).

      • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the Fenpiprane concentration.

    • Fit the data to a one-site competition model using a non-linear regression program to determine the IC50 value (the concentration of Fenpiprane that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, non-selective muscarinic antagonist is often used to ensure robust and reproducible binding across all receptor subtypes.

  • Competition Format: This format allows for the determination of the affinity of an unlabeled compound without the need for radiolabeling it.

  • Atropine for Non-Specific Binding: Atropine is a potent, non-selective muscarinic antagonist that, at a high concentration, will block all specific binding of the radioligand, allowing for the quantification of non-specific binding to the filters and membranes.

Functional Assays: Assessing Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding to the receptor. For muscarinic receptors, common functional assays include measuring changes in intracellular calcium levels (for M1, M3, and M5 receptors) or cAMP levels (for M2 and M4 receptors).

Objective: To determine the functional potency (IC50) of Fenpiprane in blocking agonist-induced calcium mobilization through M1, M3, and M5 receptors.

Materials:

  • Cell lines expressing human M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5][6]

  • Carbachol or another muscarinic agonist.

  • Fenpiprane hydrochloride.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating:

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and a probenecid solution (to prevent dye extrusion from the cells) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells and be de-esterified.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of Fenpiprane to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Place the plate in the fluorescence plate reader.

    • Initiate kinetic reading of fluorescence and, after establishing a baseline, add a fixed concentration of the muscarinic agonist (typically an EC80 concentration) to all wells.

    • Continue to record the fluorescence signal for a period of time to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist (100%) and the response in the absence of agonist (0%).

    • Plot the percentage of inhibition as a function of the logarithm of the Fenpiprane concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

G cluster_workflow Calcium Mobilization Assay Workflow plate_cells Plate cells in 96-well plate load_dye Load cells with Fluo-4 AM plate_cells->load_dye add_fenpiprane Add varying concentrations of Fenpiprane load_dye->add_fenpiprane incubate_antagonist Incubate add_fenpiprane->incubate_antagonist add_agonist Add muscarinic agonist (e.g., Carbachol) incubate_antagonist->add_agonist read_fluorescence Read fluorescence kinetically add_agonist->read_fluorescence analyze_data Analyze data to determine IC50 read_fluorescence->analyze_data

Caption: Workflow for the calcium mobilization assay.

Objective: To provide an alternative method to assess the functional antagonism of Fenpiprane at Gq-coupled muscarinic receptors (M1, M3, M5).[7]

Materials:

  • Cell lines expressing human M1, M3, or M5 receptors.

  • [3H]-myo-inositol.

  • Carbachol or another muscarinic agonist.

  • Fenpiprane hydrochloride.

  • LiCl solution.

  • Dowex anion-exchange resin.

Procedure:

  • Cell Labeling:

    • Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Assay:

    • Wash the labeled cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with varying concentrations of Fenpiprane.

    • Add LiCl to the cells. LiCl inhibits the breakdown of inositol phosphates, allowing them to accumulate.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol).

  • Extraction and Separation of Inositol Phosphates:

    • Terminate the reaction by adding a chloroform/methanol/HCl mixture.

    • Separate the aqueous and organic phases by centrifugation.

    • Apply the aqueous phase, containing the inositol phosphates, to a Dowex anion-exchange column.

    • Elute the different inositol phosphate species with increasing concentrations of ammonium formate.

  • Quantification:

    • Measure the radioactivity of the eluted fractions using a scintillation counter.

  • Data Analysis:

    • Calculate the fold increase in [3H]-inositol phosphate accumulation in response to the agonist.

    • Determine the inhibitory effect of Fenpiprane at each concentration and calculate the IC50 value.

In Vivo Investigation of Fenpiprane's Effects on Cholinergic Pathways

Following in vitro characterization, the next logical step is to investigate the effects of Fenpiprane in living organisms. This allows for the assessment of its pharmacokinetic properties, its ability to cross the blood-brain barrier, and its impact on complex behaviors mediated by cholinergic signaling.

Assessing Blood-Brain Barrier Permeability

A crucial determinant of a compound's utility for studying central cholinergic pathways is its ability to cross the blood-brain barrier (BBB). While in silico predictions based on physicochemical properties can provide an initial estimate, experimental validation is essential.

Table 2: In Silico Prediction of Fenpiprane's BBB Permeability

Physicochemical PropertyPredicted Value/CharacteristicImplication for BBB Permeability
Molecular Weight279.42 g/mol Favorable (<500 Da)
LogPTo be calculatedHigher values generally favor passive diffusion
Polar Surface AreaTo be calculatedLower values are generally preferred
Hydrogen Bond Donors/AcceptorsTo be calculatedLow numbers are favorable

Experimental Approaches:

  • In Vitro BBB Models: Utilize co-culture systems of brain endothelial cells, pericytes, and astrocytes to create a model of the BBB and measure the permeability of Fenpiprane.[8][9]

  • In Vivo Microdialysis: This technique involves implanting a microdialysis probe into a specific brain region of an anesthetized or freely moving animal. Following systemic administration of Fenpiprane, its concentration in the brain extracellular fluid can be measured over time.

  • Brain Tissue Distribution Studies: After systemic administration of Fenpiprane, animals are euthanized at various time points, and the concentration of the compound in the brain and plasma is determined to calculate the brain-to-plasma concentration ratio.[10]

Behavioral Assays: Probing the Role of Cholinergic Pathways in Cognition

Cholinergic signaling is intricately involved in learning and memory.[11] Behavioral assays in rodents are powerful tools to assess the cognitive effects of muscarinic antagonists like Fenpiprane.

Objective: To assess the effect of Fenpiprane on spatial learning and memory in rodents.[12]

Materials:

  • A circular water tank (water maze).

  • An escape platform.

  • A video tracking system.

  • Fenpiprane hydrochloride.

  • Vehicle control solution.

Procedure:

  • Acclimation:

    • Handle the animals for several days before the start of the experiment to reduce stress.

    • Allow the animals to swim freely in the maze for 60 seconds without the platform on the day before training begins.

  • Acquisition Phase (Training):

    • Divide the animals into groups (e.g., vehicle control, and different doses of Fenpiprane).

    • Administer Fenpiprane or vehicle at a consistent time before each training session (e.g., 30 minutes prior).

    • Place the escape platform in a fixed location in one of the quadrants of the maze. The water should be made opaque (e.g., with non-toxic white paint) to hide the platform.

    • For each trial, gently place the animal into the water facing the wall of the maze at one of four predetermined starting positions.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Conduct multiple trials per day for several consecutive days (e.g., 4 trials/day for 5 days).

    • Record the time it takes for the animal to find the platform (escape latency) and the path length using the video tracking system.

  • Probe Trial (Memory Test):

    • On the day after the last training session, remove the escape platform from the maze.

    • Place the animal in the maze and allow it to swim for a fixed duration (e.g., 60 seconds).

    • Record the time the animal spends in the target quadrant (where the platform was previously located) and the number of times it crosses the former platform location.

  • Data Analysis:

    • Acquisition: Analyze the escape latency and path length across training days. A learning curve should be evident in the control group. Compare the performance of the Fenpiprane-treated groups to the control group.

    • Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between the different groups. A significant reduction in these measures in the Fenpiprane-treated groups would suggest an impairment in spatial memory.

dot

G cluster_workflow Morris Water Maze Workflow acclimation Acclimation and Handling drug_admin Administer Fenpiprane or Vehicle acclimation->drug_admin acquisition Acquisition Phase (Training with Hidden Platform) drug_admin->acquisition probe_trial Probe Trial (Memory Test without Platform) acquisition->probe_trial data_analysis Analyze Escape Latency, Path Length, and Quadrant Preference probe_trial->data_analysis

Caption: Workflow for the Morris Water Maze experiment.

Data Presentation and Interpretation

All quantitative data should be presented clearly and concisely. For in vitro assays, dose-response curves should be generated to determine IC50 and Ki values. For in vivo studies, learning curves and bar graphs comparing performance in the probe trial are effective ways to visualize the data.

Table 3: Example Data Summary for Fenpiprane Characterization

AssayReceptor SubtypeParameterValue
Radioligand BindingM1Ki (nM)To Be Determined
M2Ki (nM)To Be Determined
M3Ki (nM)To Be Determined
M4Ki (nM)To Be Determined
M5Ki (nM)To Be Determined
Calcium MobilizationM1IC50 (nM)To Be Determined
M3IC50 (nM)To Be Determined
M5IC50 (nM)To Be Determined
Morris Water Maze-Effect on Spatial LearningTo Be Determined
-Effect on Spatial MemoryTo Be Determined

Conclusion and Future Directions

Fenpiprane presents an opportunity for researchers to explore cholinergic pathways from a novel perspective. Its established use in other contexts provides a foundation of safety and general pharmacological understanding. However, a thorough characterization of its muscarinic receptor subtype selectivity and its ability to penetrate the central nervous system is paramount before it can be confidently employed as a tool in neuroscience research. The protocols outlined in this guide provide a clear roadmap for conducting these essential validation studies. By systematically determining its pharmacological profile and its effects on cholinergic-mediated behaviors, the scientific community can unlock the full potential of Fenpiprane as a valuable probe for unraveling the complexities of the cholinergic system.

References

  • Grokipedia. Fenpiprane. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 197785, Fenpiprane. Available from: [Link]

  • Mishra, A., et al. (2017). The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells. Frontiers in Immunology, 8, 1481. Available from: [Link]

  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Available from: [Link]

  • JoVE (Journal of Visualized Experiments). Cholinergic Receptors: Muscarinic. (2023). Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. Available from: [Link]

  • ResearchGate. Canonical signaling of muscarinic receptors. Available from: [Link]

  • Sivandzade, F., & Cucullo, L. (2021). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. Journal of Investigative Medicine, 69(1), 154-166. Available from: [Link]

  • ResearchGate. In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available from: [Link]

  • Micheletti, R. (1987). CENTRAL CHOLINERGIC SYSTEMS, LEARNING AND MEMORY. Pharmacology & Therapeutics, 34(2), 187-220.
  • National Center for Biotechnology Information. Physiology, Muscarinic Receptor - StatPearls. Available from: [Link]

  • Khallafi, F., et al. (2021). Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles. Pharmaceutical Development and Technology, 26(2), 225-233. Available from: [Link]

  • Hunter, A. J., & Roberts, F. F. (1988). The effect of pirenzepine on spatial learning in the Morris Water Maze. Pharmacology Biochemistry and Behavior, 30(2), 519-523. Available from: [Link]

  • Brown, J. H., & Masters, S. B. (1984). Alpha 1-adrenergic and muscarinic cholinergic stimulation of phosphoinositide hydrolysis in adult rat cardiomyocytes. Circulation Research, 54(5), 585-592. Available from: [Link]

  • Eglen, R. M. (2006). Overview of muscarinic receptor subtypes. AAPS Journal, 8(3), E530–E537. Available from: [Link]

  • Mouse Metabolic Phenotyping Centers. Morris Water Maze. (2024). Available from: [Link]

  • ResearchGate. Morris Water Maze Experiment. Available from: [Link]

  • Fischer, W., et al. (1992). NGF improves spatial memory in aged rodents as a function of age. Journal of Neuroscience, 12(5), 1887-1906. Available from: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972.
  • Helms, H. C., et al. (2016). In vitro Models of the Blood–Brain Barrier: An Overview of Commonly Used Brain Endothelial Cell Culture Models. Frontiers in Neuroanatomy, 10, 103. Available from: [Link]

  • protocols.io. UC Davis - Morris Water Maze. (2019). Available from: [Link]

  • ResearchGate. In vitro concentration-response curve and in vivo dose-response curves.... Available from: [Link]

  • Moehle, K. N., et al. (2020). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 11(13), 1989–1997. Available from: [Link]

  • PubChem. Fenpiprane. Available from: [Link]

  • ResearchGate. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Available from: [Link]

  • ResearchGate. Hippocampus and Remote Spatial Memory in Rats. Available from: [Link]

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1), e2421. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Clark, A. T., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3144–3154. Available from: [Link]

  • D'Souza, A., & Narayanan, S. (2019). Morris Water Maze. In: StatPearls.
  • ResearchGate. Morris Water Maze Experiment. Available from: [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Available from: [Link]

  • Al-Saffar, Y., et al. (2023). Region-independent active CNS net uptake of marketed H + /OC antiporter system substrates. Frontiers in Pharmacology, 14, 1245678. Available from: [Link]

  • Tajes, M., et al. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 103(11), 3345-3359. Available from: [Link]

  • ResearchGate. Methods for analyzing phosphoinositides using mass spectrometry. Available from: [Link]

  • Rezvani, A. H., et al. (2023). Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference. Brain Sciences, 13(3), 448. Available from: [Link]

  • Ninja Nerd. (2018). Neurology | Cholinergic Receptors. [Video]. YouTube. Available from: [Link]

  • RegisteredNurseRN. (2021). NCLEX Prep: Nicotinic and Muscarinic Receptors (N1, N2, M1, M2, M3, M4, M5). [Video]. YouTube. Available from: [Link]

  • Calabrese, E. J. (2008). U-shaped dose response in behavioral pharmacology: historical foundations. Critical Reviews in Toxicology, 38(7), 591-598. Available from: [Link]

  • Harris, A. C., et al. (2015). Determination of Behaviorally Effective Tobacco Constituent Doses in Rats. Nicotine & Tobacco Research, 17(7), 847–851. Available from: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Available from: [Link]

  • UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fenpiprane Solubility for In Vitro Cell-Based Assays

Part 1: Understanding Fenpiprane's Solubility Profile Q1: What are the core physicochemical properties of Fenpiprane that dictate its solubility? A1: Fenpiprane is a lipophilic, weakly basic compound, and understanding i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Understanding Fenpiprane's Solubility Profile

Q1: What are the core physicochemical properties of Fenpiprane that dictate its solubility?

A1: Fenpiprane is a lipophilic, weakly basic compound, and understanding its key physicochemical parameters is the foundation for developing a successful solubilization strategy.

PropertyValueImplication for Solubility
Molecular Weight 279.42 g/mol [1][2]Standard for a small molecule drug.
LogP (calculated) ~4.9[3]Indicates high lipophilicity ("oil-loving"), predicting poor aqueous solubility.
pKa (calculated) Not definitively reported, but as a tertiary amine, it is weakly basic.[1]The molecule's charge state is pH-dependent; it will be more soluble in its protonated (charged) form at a pH below its pKa.
Aqueous Solubility Sparingly soluble.[4]Direct dissolution in aqueous buffers like PBS or cell culture media to achieve high concentrations is not feasible.

The high LogP value is the primary driver of Fenpiprane's poor water solubility. While its basic nature allows for some pH-dependent manipulation of solubility, this is often insufficient on its own for achieving the concentrations required for robust dose-response studies in cell-based assays.

Part 2: Step-by-Step Solubilization and Troubleshooting

Q2: What is the recommended solvent for creating a high-concentration stock solution of Fenpiprane?

A2: For a lipophilic compound like Fenpiprane, a high-purity organic solvent is essential for creating a stable, high-concentration primary stock solution.

Primary Recommendation:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules.[5] It is the industry standard for preparing stock solutions for cell-based assays.

Protocol 1: Preparation of a 10 mM Fenpiprane Stock in DMSO

  • Accurate Weighing: Using a calibrated analytical balance, weigh out 2.79 mg of Fenpiprane.

  • Dissolution: Add the weighed Fenpiprane to a sterile, amber glass vial or a clear vial wrapped in aluminum foil if the compound is light-sensitive. Add 1 mL of anhydrous, cell culture-grade DMSO.

  • Thorough Mixing: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C for 10-15 minutes to facilitate dissolution, followed by vortexing. Ensure the compound is fully dissolved before storage.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability.

Q3: My Fenpiprane precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I resolve this?

A3: This phenomenon, known as "compound crashing," is expected when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment. The key is to manage this transition carefully.

Troubleshooting Workflow for Compound Precipitation

Caption: A decision tree for troubleshooting Fenpiprane precipitation in cell culture media.

Detailed Strategies:

  • Strategy 1: Serial Dilution in DMSO and Final Aqueous Dilution:

    • Rationale: Performing serial dilutions in 100% DMSO first allows you to add a very small volume of a lower concentration stock to your media, minimizing the "solvent shock."

    • Protocol 2: Serial Dilution

      • Create a dilution series of your Fenpiprane stock in 100% DMSO (e.g., 10 mM, 1 mM, 100 µM).

      • To prepare your working concentration (e.g., 10 µM), add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

      • Immediately and vigorously mix the solution by vortexing or extensive pipetting. This rapid dispersion is critical.

  • Strategy 2: The Use of Pluronic® F-127 as a Dispersing Agent:

    • Rationale: Pluronic® F-127 is a non-ionic surfactant that can form micelles in aqueous solutions. These micelles can encapsulate lipophilic compounds, increasing their apparent solubility and preventing precipitation.[6][7]

    • Protocol 3: Formulation with Pluronic® F-127

      • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.[8]

      • In a separate tube, mix your Fenpiprane DMSO stock with the Pluronic® F-127 stock at a 1:1 ratio.

      • Dilute this mixture into your cell culture medium to achieve your final desired Fenpiprane concentration. The final Pluronic® F-127 concentration should ideally be below 0.1%.[8]

      • Crucial Control: Always include a vehicle control with the same final concentration of DMSO and Pluronic® F-127.

  • Strategy 3: Employing Cyclodextrins for Enhanced Solubility:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

    • Protocol 4: Complexation with HP-β-CD

      • Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-50 mM).

      • Add your Fenpiprane DMSO stock to the HP-β-CD-containing medium while vortexing.

      • Allow the solution to equilibrate (e.g., 1 hour at room temperature) to facilitate the formation of the inclusion complex.

      • Important Note: The stoichiometry of the drug-cyclodextrin complex may need to be empirically determined for optimal solubilization.

Part 3: Mitigating Assay Interference and Artifacts

Q4: How can the solubilization method itself affect my cell-based assay results?

A4: The agents used to dissolve Fenpiprane are not inert and can introduce artifacts into your experiments. Awareness and proper controls are paramount.

Potential Interferences and Mitigation Strategies:

Solubilizing AgentPotential ArtifactsMitigation Strategies
DMSO - Direct Cytotoxicity: At concentrations >0.5%, DMSO can cause cell death and alter membrane permeability.[5] Even at lower concentrations, it can induce differentiation or affect gene expression in sensitive cell lines.[5] - Assay Interference: Can interfere with enzymatic assays (e.g., luciferase) and fluorescence-based readouts.- Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[11] - Always include a vehicle control with a matching DMSO concentration.
Pluronic® F-127 - Cellular Effects: Can alter cell membrane properties and, at higher concentrations, may have its own biological effects.[8][12] - Assay Interference: Can interfere with assays that involve protein-protein interactions or membrane dynamics. May also affect the performance of some fluorescent dyes.[13][14]- Use the lowest effective concentration (typically <0.1%). - Run a vehicle control containing both DMSO and Pluronic® F-127 at the same final concentrations as your experimental conditions.
pH Adjustment - Cellular Stress: Most mammalian cell lines are cultured in a narrow pH range (7.2-7.4).[15] Significant deviations can induce stress, alter protein function, and lead to cell death, confounding your results.- This method is generally not recommended unless your cell line is known to be tolerant to pH changes. - If attempted, conduct thorough validation experiments to assess the impact of the altered pH on cell viability and the assay readout in the absence of the compound.

The Indispensable Role of Controls

The validity of your data hinges on the proper use of controls.

Caption: A diagram illustrating the critical comparisons in a well-controlled experiment.

By rigorously comparing the effect of your Fenpiprane solution to a vehicle-only control, you can confidently attribute any observed cellular response to the compound itself, thereby ensuring the scientific integrity of your findings.

References

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). PMC - NIH. [Link]

  • PLURONIC F127 AND ITS APPLICATIONS. (n.d.). PharmacologyOnLine - SILAE. [Link]

  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. (2023, August 9). PMC - PubMed Central. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • PubChem - NIH. Fenpiprane | C20H25N | CID 197785. [Link]

  • GSRS. FENPIPRANE. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). PMC. [Link]

  • ResearchGate. (2026, August 6). Effect of pluronic acid F-127 on the toxicity towards eukaryotic cells of CSA-13, a cationic steroid analogue of antimicrobial peptides. [Link]

  • Google Patents. WO2016007752A1 - Ph adjustment to improve thaw recovery of cell banks.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]

  • ResearchGate. (2024, June 21). In vitro functional assays to assess the reciprocal interplay between tumor cells and macrophages. [Link]

  • ResearchGate. Effect of DMSO on assay performance. Binding experiments were performed.... [Link]

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (n.d.). MDPI. [Link]

  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. (n.d.). NIH. [Link]

  • ResearchGate. (2026, August 5). Pluronic F127 as a Cell Encapsulation Material: Utilization of Membrane-Stabilizing Agents. [Link]

  • Dove Medical Press. (2020, October 28). Synthesis, Characterization, and Toxicity Assessment of Pluronic F127-Functionalized Graphene Oxide on the Embryonic Development of Zebrafish (Danio rerio). [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. [Link]

  • SciELO España. Solubility data and solubility parameters of barnidipine in different pure solvents. [Link]

  • Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. (n.d.). Nature. [Link]

  • Dove Medical Press. (2024, July 22). Integrating Network Pharmacology with in vitro Experiments to Validate the Efficacy of Celastrol Against Hepatocellular Carcinoma Through Ferroptosis. [Link]

  • YouTube. (2026, November 27). Cyclodextrin Masterclass X Cyclodextrins as Active Ingredients. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). [Link]

  • PubMed. Influence of Pluronic F127 on the distribution and functionality of inkjet-printed biomolecules in porous nitrocellulose substrates. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Effects of pH, conductivity, host cell protein, and DNA size distribution on DNA clearance in anion exchange chromatography media. (n.d.). PMC - NIH. [Link]

  • Scientist Solutions. (2026, January 16). DMSO in cell based assays. [Link]

  • Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. (2023, September 28). NIH. [Link]

  • ResearchGate. Interaction Between Albumin and Pluronic F127 Block Copolymer Revealed by Global and Local Physicochemical Profiling. [Link]

  • In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. (n.d.). NIH. [Link]

  • ResearchGate. (2023, September 20). (PDF) Solubility data and solubility parameters of barnidipine in different pure solvents. [Link]

Sources

Optimization

Overcoming Fenpiprane precipitation in aqueous buffer solutions

Topic: Overcoming Fenpiprane precipitation in aqueous buffer solutions Ticket ID: FEN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Root Cause Analysis The Issue: Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Fenpiprane precipitation in aqueous buffer solutions Ticket ID: FEN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently report immediate clouding or crystalline precipitation when introducing Fenpiprane (often from a DMSO stock) into neutral aqueous buffers like Phosphate Buffered Saline (PBS, pH 7.4).

The Science of the Crash: Fenpiprane is a lipophilic tertiary amine with a LogP of ~4.69 and a pKa of ~9.85 [1].

  • At pH < 7.0: The nitrogen is protonated (

    
    ), forming a soluble cation.
    
  • At pH > 7.4: As the pH approaches the pKa, the equilibrium shifts toward the unionized free base (

    
    ). While the drug is still predominantly ionized at pH 7.4, the intrinsic solubility (
    
    
    
    ) of the free base is extremely low due to the two phenyl rings.
  • The Kinetic Trap: When you spike a concentrated DMSO stock into aqueous buffer, you create a momentary local environment of high concentration. If the drug molecules aggregate faster than they can ionize and disperse, they form a stable precipitate—a phenomenon known as "crashing out" due to exceeding kinetic solubility limits.

Mechanism Visualization

The following diagram illustrates the thermodynamic equilibrium driving the precipitation event.

Fenpiprane_Solubility Stock Fenpiprane Stock (Solvent: DMSO/Ethanol) Mix Mixing Interface (High Local Conc.) Stock->Mix Dilution Buffer Aqueous Buffer (pH 7.4, Phosphate) Buffer->Mix Unionized Unionized Free Base (B) Insoluble (LogP ~4.7) Mix->Unionized pH Shift Ionized Ionized Form (BH+) Soluble Ionized->Unionized pH > 7.4 Unionized->Ionized Slow Protonation (pH < pKa) Precipitate PRECIPITATION (Crystal Growth) Unionized->Precipitate Rapid Aggregation (Conc > S0)

Figure 1: The kinetic competition between protonation (solubilization) and aggregation (precipitation) upon dilution.

Formulation Strategies & Protocols

To prevent precipitation, you must maintain the drug in its ionized state or shield the hydrophobic domains. Choose the protocol that best fits your assay constraints.

Protocol A: The "Acidic Shift" (Recommended for Stability)

Best for: Storage, stock dilutions, and non-cellular assays where pH 6.0-6.5 is tolerable.

Rationale: Lowering the pH by even 1 unit significantly increases the solubility margin by ensuring >99.9% ionization.

Step-by-Step:

  • Prepare Buffer: Instead of standard PBS (pH 7.4), prepare a Phosphate-Citrate buffer or MES buffer adjusted to pH 6.0 .

  • Solvent Match: If using a DMSO stock, acidify the aqueous buffer before addition.[2]

  • Mixing: Add the Fenpiprane stock dropwise to the vortexing buffer.

Protocol B: The "Co-Solvent Shield" (Physiological pH)

Best for: Cell-based assays where pH 7.4 is mandatory.[1]

Rationale: Organic co-solvents reduce the dielectric constant of the water, raising the solubility of the unionized species.

Step-by-Step:

  • Calculate Limit: Ensure your final DMSO concentration does not exceed cell toxicity limits (typically 0.1% - 0.5%).[1][2]

  • Intermediate Dilution (The Critical Step): Do not go directly from 10 mM Stock

    
     Assay Buffer.[2]
    
    • Wrong: 1 µL Stock into 1000 µL Buffer.

    • Right: Dilute 10 mM Stock

      
       1 mM in 100% Ethanol or PEG400 .
      
  • Final Spike: Dilute the intermediate stock into the warm (37°C) media. The pre-dilution in a secondary solvent prevents the "shock" precipitation.

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: In vivo injection or high-concentration stock solutions.[1][2]

Rationale: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex, encapsulating the hydrophobic phenyl rings of Fenpiprane while the hydrophilic exterior remains soluble [2].[1][2]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or saline.[1][2]
    
  • Add Drug: Add Fenpiprane HCl powder directly to this vehicle.

  • Sonication: Sonicate at 40°C for 20-30 minutes. The solution should turn clear.

  • Filtration: Filter sterilize (0.22 µm). This solution is often stable at pH 7.4 without precipitation.[1][2]

Data Summary: Solubility Risk Profile

The following table summarizes the theoretical solubility behavior of Fenpiprane based on physicochemical properties [1].

ParameterValueImplication for Handling
pKa (Basic) ~9.85Highly soluble in 0.1N HCl; Risk increases as pH

.[1][2]
LogP ~4.69Highly lipophilic.[1][2] Sticks to plastic tips and tubes.[2]
MW 279.42 g/mol Small molecule, prone to rapid crystallization.[1][2]
Risk Zone pH > 7.0High Risk. Requires co-solvent or carrier.[1][2]
Safe Zone pH < 6.0Low Risk. Soluble as cationic salt.[1][2]

Troubleshooting Decision Tree

Use this logic flow to resolve persistent precipitation issues in your workflow.

Troubleshooting_Tree Start Problem: Cloudy Solution CheckPH Is pH > 7.0? Start->CheckPH CheckConc Is Conc > 10 µM? CheckPH->CheckConc No (or pH fixed) AdjustPH Action: Lower pH to 6.0-6.5 (Use MES or Citrate) CheckPH->AdjustPH Yes (and feasible) UseCarrier Action: Use 20% HP-beta-CD or BSA carrier CheckConc->UseCarrier Yes (High Load) CheckMixing Action: Pre-dilute in PEG400 Add to vortexing buffer CheckConc->CheckMixing No (Low Load)

Figure 2: Decision support matrix for Fenpiprane solubilization.

Frequently Asked Questions (FAQ)

Q: Can I use Phosphate Buffered Saline (PBS) for Fenpiprane? A: Proceed with caution.[1][2] Phosphate anions can occasionally facilitate precipitation with lipophilic amines via "salting out" effects, though pH is the primary driver. If you observe crystals, switch to a Tris-HCl or HEPES buffer, which often have better compatibility with cationic drugs than phosphate [3].[1][2]

Q: My solution is clear, but I see low activity in my assay. Why? A: Fenpiprane is highly lipophilic (LogP ~4.7).[1][2] It likely adsorbed to the walls of your plastic tubes or pipette tips.

  • Fix: Use Low-Retention plastics or glass vials.[1][2] Add 0.01% Tween-20 to the buffer to prevent surface adsorption.[1][2]

Q: Why does the solution cloud up when I freeze-thaw it? A: Freezing concentrates the solutes into the liquid phase as ice crystals form (cryoconcentration). This pushes Fenpiprane over its solubility limit, causing precipitation that may not redissolve upon thawing.[2]

  • Fix: Aliquot stocks into single-use volumes.[1][2] Do not refreeze.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 197785, Fenpiprane.[1][2] Retrieved February 1, 2026 from [Link].[1][2]

  • Uchida, A. et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media.[2] (Relevant for lipophilic piperidine derivatives).[1][2] PubMed Central.[1][2] Retrieved from [Link].

Sources

Troubleshooting

Technical Support Center: Fenpiprane Stability &amp; Impurity Profiling

Status: Operational | Ticket ID: FEN-STAB-001 | Specialist: Senior Application Scientist Executive Summary Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a tertiary amine structurally characterized by a piperidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: FEN-STAB-001 | Specialist: Senior Application Scientist

Executive Summary

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a tertiary amine structurally characterized by a piperidine ring and a lipophilic diphenylpropyl tail.[1][2][3] Unlike many pharmaceutical compounds containing esters or amides, Fenpiprane is chemically resistant to hydrolysis. Consequently, stability testing and degradation analysis must focus heavily on oxidative pathways (N-oxidation) and photolytic sensitivity .

This guide addresses the specific challenges of analyzing Fenpiprane, including amine-silanol interactions in HPLC, distinguishing artifacts from real degradants, and mapping the oxidative degradation pathway.

Module 1: Method Development & Chromatographic Anomalies

User Query: "I am observing severe peak tailing for Fenpiprane and retention time shifts between injections. Is my column failing?"

Technical Diagnosis: Fenpiprane is a tertiary amine with a pKa of approximately 9.0. In standard reverse-phase conditions (pH 3–7), it is positively charged. The tailing is likely caused by the interaction of the protonated nitrogen with residual silanol groups on the silica support of your HPLC column, not necessarily column failure.

Troubleshooting Protocol: Optimizing Peak Shape
ParameterRecommended ConditionTechnical Rationale
Stationary Phase End-capped C18 or C8 (e.g., Hybrid Silica)"End-capping" reduces accessible acidic silanols that bind the cationic amine.
Buffer pH pH 2.5 – 3.0 (Phosphate)Low pH suppresses silanol ionization (Si-OH remains neutral), preventing cation-exchange interactions.
Mobile Phase Additive Triethylamine (TEA) 0.1% or TFATEA: Acts as a "sacrificial base," blocking silanol sites. TFA: Ion-pairing agent that sharpens peaks but may suppress MS signal.
Column Temp 35°C – 40°CElevated temperature improves mass transfer kinetics, sharpening the peak.

Critical Warning: If using LC-MS, avoid non-volatile buffers like phosphate. Switch to Ammonium Formate (pH 3.0) or Ammonium Bicarbonate (pH 10.0, if using a high-pH stable column) to maintain sensitivity.

Module 2: Forced Degradation Protocols (Stress Testing)

User Query: "I see no degradation in Acid/Base hydrolysis, but 15% loss in Peroxide. Is this normal?"

Technical Diagnosis: Yes. Fenpiprane lacks hydrolyzable functional groups (esters, amides, carbamates). Therefore, resistance to acid/base stress is expected. The molecule is, however, highly susceptible to N-oxidation at the tertiary piperidine nitrogen.

Standardized Stress Testing Workflow

The following protocol is designed to generate relevant degradation products without destroying the core scaffold (Target degradation: 5–20%).

StressTesting cluster_hydrolysis Hydrolytic Stress (Unlikely Degradation) cluster_redox Oxidative Stress (Critical) cluster_photo Photolytic Stress Start Fenpiprane API/Product Acid 0.1N HCl, 60°C, 24h Start->Acid Base 0.1N NaOH, 60°C, 24h Start->Base Oxidation 3% H2O2, RT, 4-6h Start->Oxidation Metal Fe(III) Spike (Radical Initiator) Start->Metal UV 1.2 million lux hours Start->UV Analysis LC-PDA (210-280nm) & LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Expect N-Oxide Metal->Analysis UV->Analysis Expect Radical Species Result Mass Balance Check Analysis->Result

Figure 1: Decision tree for Fenpiprane stress testing. Note the emphasis on oxidative pathways.

Protocol Notes:

  • Oxidation Quenching: Peroxide reactions must be quenched with Sodium Metabisulfite before injection to prevent on-column degradation, which creates "ghost peaks" and ruins peak shape.

  • Thermal Control: Do not exceed 60°C in acid/base initially. Higher temperatures may cause thermal cleavage of the alkyl chain, which is not representative of shelf-life stability.

Module 3: Degradation Product Analysis

User Query: "I have isolated a major impurity at RRT 0.85 (M+16). What is the mechanism?"

Technical Diagnosis: The M+16 shift is the definitive signature of N-Oxidation . The tertiary nitrogen in the piperidine ring is the most electron-rich site, making it the primary target for reactive oxygen species (ROS).

Degradation Pathway: The N-Oxidation Route

The following diagram illustrates the primary degradation pathway (Oxidation) and the secondary radical pathway (Photolysis).

DegradationPathway Fenpiprane Fenpiprane (C20H25N) MW: 279.4 NOxide Fenpiprane N-Oxide (Major Degradant) MW: 295.4 (+16 Da) Fenpiprane->NOxide H2O2 / Oxidation (Nucleophilic attack of N on O) Radical Diphenylpropyl Radical Fenpiprane->Radical UV Light / Photolysis (Homolytic Cleavage) Piperidine Piperidine Ring Oxidation Products NOxide->Piperidine Cope Elimination (Under high thermal stress) CleavageProd 3,3-diphenyl-1-propanol (Minor Cleavage) Radical->CleavageProd H-abstraction

Figure 2: Mechanistic pathway of Fenpiprane degradation. The N-oxide formation is the dominant pathway under ambient and accelerated storage conditions.

Differentiation of Impurities vs. Degradants
Signal TypeCharacteristicOriginAction
Degradant Increases over time/stress.N-Oxide: Elutes earlier than Fenpiprane (more polar).Monitor in stability studies. Establish tox limits.
Process Impurity Constant level across timepoints.3,3-diphenylpropyl chloride: Synthesis precursor (unreacted).Control via raw material specs.
Artifact Appears only in diluent/blank.Peroxide adducts: Interaction with mobile phase.Quench samples properly; use high-purity solvents.
References
  • International Conference on Harmonisation (ICH). (2003).[4][5] Stability Testing of New Drug Substances and Products Q1A(R2).[4][6] [Link]

  • Bober, K. (2017). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. Biomedical Chromatography. (Structurally relevant piperidine degradation analysis). [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[7] Advanced Drug Delivery Reviews. (General principles for amine oxidation). [Link]

Sources

Optimization

Troubleshooting low signal in Fenpiprane HPLC analysis

Introduction: The "Invisible" Amine Challenge Welcome to the technical support center. If you are analyzing Fenpiprane (1-(3,3-diphenylpropyl)piperidine) and struggling with low signal intensity or poor sensitivity, you...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Amine Challenge

Welcome to the technical support center. If you are analyzing Fenpiprane (1-(3,3-diphenylpropyl)piperidine) and struggling with low signal intensity or poor sensitivity, you are encountering a classic problem in the chromatography of lipophilic tertiary amines .

As a Senior Application Scientist, I often see researchers mistake "low signal" for a detector fault. In 90% of Fenpiprane cases, the issue is not the detector—it is a conflict between the molecule's physics and the separation chemistry. Fenpiprane lacks a strong chromophore (it relies solely on unconjugated phenyl rings) and possesses a high pKa (~9.8), making it prone to severe peak tailing that dilutes your signal height.

This guide provides a self-validating troubleshooting workflow to recover your signal.

Module 1: The Physics of Detection (Wavelength & Solvents)

Q: I am detecting at 254 nm. Why is the peak so small?

A: You are detecting at a secondary, weak absorption band.

Fenpiprane’s structure consists of two phenyl rings and a piperidine ring.[1] It lacks the conjugated double-bond systems (like carbonyls or dienes) that provide strong UV absorbance.

  • The Trap: Most researchers default to 254 nm (the standard benzene ring absorption). However, for unconjugated systems, the molar absorptivity (

    
    ) at 254 nm is very low (typically < 200 L/mol·cm).
    
  • The Fix: You must shift to the primary absorption band (the E2 band) of the benzene ring, which occurs between 210 nm and 220 nm . At this range, sensitivity can increase by a factor of 10–50x.

Q: When I switch to 210 nm, my baseline becomes noisy. How do I fix this?

A: This is "Solvent Cutoff" interference. You must change your organic modifier.

At 210 nm, common solvents absorb UV light, creating a high background that masks your analyte.

SolventUV Cutoff (nm)Suitability for Fenpiprane at 210 nm
Methanol ~205 nmPoor. High baseline noise near 210 nm.
Acetonitrile (HPLC Grade) ~190 nmExcellent. Transparent at 210 nm.
THF ~212 nmUnusable. Will obscure the peak entirely.
Acetone ~330 nmUnusable.

Protocol Adjustment: Switch your mobile phase organic modifier to 100% Acetonitrile . Ensure your water is 18.2 MΩ (Milli-Q) grade, as organic contaminants in water absorb heavily at 210 nm.

Module 2: The Chemistry of Peak Shape (The "Signal Diluter")

Q: My peak is wide and tails. Does this affect sensitivity?

A: Yes. Peak Tailing is the #1 silent killer of sensitivity.

Mathematically, the area of the peak (total drug amount) remains constant. However, as the peak widens (tails), the Peak Height decreases drastically to preserve that area.

  • The Mechanism: Fenpiprane is a basic amine (

    
    ). On standard C18 silica columns at neutral/low pH, the positively charged amine interacts with negatively charged silanols  (
    
    
    
    ) on the column surface. This "stick-and-slip" mechanism drags the peak out.
  • The Result: A sharp peak of height 100 mAU becomes a broad lump of height 5 mAU. You perceive this as "low signal."

Q: How do I sharpen the peak to recover signal height?

A: You have two valid chemical routes. Choose one based on your column inventory.

Route A: High pH Suppression (Recommended)
  • Concept: At pH > 10, Fenpiprane is uncharged (neutral). It interacts only with the C18 ligands, not the silanols.

  • Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Extend-C18) capable of withstanding pH 10. Standard silica dissolves at pH > 8.

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

Route B: Low pH with Ion Pairing (Traditional)
  • Concept: At pH < 3, silanols are protonated (

    
    ) and neutral, reducing interaction. Adding Triethylamine (TEA)  blocks any remaining active sites.
    
  • Requirement: Standard C18 column.

  • Buffer: 0.1% Phosphoric Acid + 0.1% Triethylamine (TEA). Note: TEA absorbs UV; this may increase noise at 210 nm.

Module 3: Sample Loss & Adsorption

Q: My linearity is poor at low concentrations. Is the drug sticking to the vial?

A: Highly likely. Lipophilic amines like Fenpiprane adsorb to glass surfaces.

  • The Phenomenon: At low concentrations (< 1 µg/mL), the basic amine groups bind to the silanols on the surface of standard glass HPLC vials. You might inject "1 µg/mL" but only deliver "0.5 µg/mL" to the column.

  • The Solution:

    • Use Polypropylene (PP) Vials: Plastic does not have silanols.

    • Silanized Glass: If using glass, use deactivated (silanized) vials.

    • Solvent Match: Dissolve the sample in a high % of organic solvent (e.g., 50% Acetonitrile) rather than 100% water to prevent hydrophobic adsorption.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for isolating the root cause of low signal.

Fenpiprane_Troubleshooting Start Problem: Low Signal for Fenpiprane CheckWave 1. Check Wavelength Start->CheckWave Is254 Is it 254 nm? CheckWave->Is254 ChangeWave Action: Change to 210-215 nm Is254->ChangeWave Yes CheckShape 2. Check Peak Shape Is254->CheckShape No (Already 210nm) ChangeWave->CheckShape IsTailing Is Tailing Factor > 1.5? CheckShape->IsTailing FixChem Action: Increase pH (>10) or Add TEA Modifier IsTailing->FixChem Yes (Wide Peak = Low Height) CheckInj 3. Check Injection/Vial IsTailing->CheckInj No (Sharp Peak but Small) IsGlass Using Standard Glass Vials? CheckInj->IsGlass IsGlass->Start System Validation Required SwitchVial Action: Switch to PP Vials or Silanized Glass IsGlass->SwitchVial Yes (Adsorption Loss)

Caption: Logic flow for diagnosing sensitivity issues. Note that wavelength and peak shape are the primary contributors to signal loss.

Standardized Protocol: The "High Signal" Method

If your current method is failing, adopt this Base-Deactivated Protocol . This method is designed to maximize signal height by sharpening the peak and optimizing UV absorption.

Instrument Parameters
ParameterSettingRationale
Column Waters XBridge C18 or Agilent ZORBAX Extend-C18 (4.6 x 150 mm, 3.5 µm)Hybrid silica required for high pH stability.
Wavelength 215 nm (Bandwidth 4 nm)Targets the primary phenyl absorption band.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temperature 35°CReduces viscosity, improving mass transfer and peak sharpness.
Injection Vol 10–20 µLEnsure sample solvent matches mobile phase strength.
Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Isocratic Mode: 40% A / 60% B (Adjust B% based on retention time needs; Fenpiprane is lipophilic and elutes late).

Preparation Steps
  • Stock Solution: Dissolve 10 mg Fenpiprane in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 into Mobile Phase (not pure water) to prevent precipitation or adsorption.

  • Vials: Use Polypropylene vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 197785, Fenpiprane. Retrieved from [Link][3]

    • )
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from [Link]

    • Cited for: Mechanisms of silanol interaction with basic amines and tailing effects.[4][5]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

    • Cited for: High pH strategies for basic compounds and peak shape optimization.[5][6]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

    • Cited for: Calculation of asymmetry factors and impact on quantitative analysis.[4]

Sources

Troubleshooting

Technical Support Center: Fenpiprane Cellular Assay Optimization

Introduction: The "Dirty" Nature of Clean Data Welcome to the technical support center. If you are here, you are likely observing inconsistent IC50 values, unexpected cytotoxicity, or cellular vacuolization when using Fe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dirty" Nature of Clean Data

Welcome to the technical support center. If you are here, you are likely observing inconsistent IC50 values, unexpected cytotoxicity, or cellular vacuolization when using Fenpiprane (1-(3,3-diphenylpropyl)piperidine).

While Fenpiprane is a potent muscarinic antagonist, its physicochemical properties—specifically its high lipophilicity (LogP ~4.7) and basicity—classify it as a Cationic Amphiphilic Drug (CAD) .[1] This structural identity predisposes it to three specific "off-target" behaviors in cellular assays:

  • Lysosomal Trapping (Phospholipidosis): Accumulation in acidic organelles.[1][2]

  • Non-Specific Binding (NSB): Adsorption to plasticware and serum proteins.

  • Promiscuous Channel Blockade: Potential interference with hERG and other ion channels.

This guide provides the protocols to distinguish specific pharmacological inhibition from these artifacts.

Module 1: The "Invisible" Off-Target (Solubility & Adsorption)

User Question: "My Fenpiprane IC50 values shift dramatically between experiments, and my dose-response curves have remarkably steep Hill slopes (>2.0). What is going on?"

Technical Diagnosis: You are likely experiencing free-drug depletion . With a LogP of ~4.7, Fenpiprane is highly hydrophobic. In standard polystyrene (PS) plates, up to 60% of the compound can bind to the plastic walls within 30 minutes, reducing the effective concentration available to the cells.

Troubleshooting Protocol: Stabilizing Free Drug Concentration

Goal: Ensure the concentration in the well matches the concentration in your calculations.

VariableRecommendationMechanism
Plate Material Glass-coated or NB-treated (Non-Binding) plates.Prevents hydrophobic adsorption of the diphenylpropyl moiety to plastic.
Carrier Protein Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer.BSA acts as a "buffer" for lipophilic molecules, keeping them in solution while allowing equilibrium with the receptor.
Solvent DMSO (Keep final concentration < 0.5%).High DMSO can permeabilize membranes, exacerbating non-specific toxicity.
Serial Dilution Perform dilutions in glass vials , not plastic troughs.Prevents loss of compound during the preparation phase.

Validation Experiment: Run a "Mock Plate" assay. Incubate Fenpiprane at your IC90 concentration in your assay plate (without cells) for 2 hours. Transfer the supernatant to a mass spec (LC-MS) to measure recovery. If recovery is <80%, switch plate types immediately.

Module 2: The "Vacuole" Problem (Lysosomal Trapping)

User Question: "I see massive vacuolization in my HEK293 cells after 24 hours of Fenpiprane treatment. Is this apoptosis?"

Technical Diagnosis: Likely not apoptosis. This is Drug-Induced Phospholipidosis (DIPL) .[3][4] Fenpiprane is a weak base. It diffuses through cell membranes (neutral pH) but becomes protonated and trapped inside lysosomes (acidic pH ~4.5). This accumulation inhibits phospholipases (specifically LPLA2), leading to lipid storage and the formation of "foam cells" (vacuoles). This is a physicochemical artifact, not a specific muscarinic effect.

Visualization: The Lysosomal Trap Mechanism

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane Extracellular->Membrane Fenpiprane (Neutral) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Enters Organelle Lysosome->Lysosome Protonation (H+) TRAPPED Effect Phospholipidosis (Vacuolization) Lysosome->Effect Inhibits LPLA2

Caption: Mechanism of Cationic Amphiphilic Drug (CAD) trapping. Fenpiprane becomes positively charged in the acidic lysosome, preventing efflux and causing lipid accumulation.

Differentiation Protocol: Vacuoles vs. Toxicity

To confirm if the phenotype is phospholipidosis (artifact) or cytotoxicity (true off-target):

  • The Reversibility Test:

    • Wash cells 3x with warm PBS.

    • Incubate in drug-free media for 24 hours.

    • Result: If vacuoles disappear, it is Lysosomal Trapping (reversible). If cells detach/die, it is Cytotoxicity.

  • HCS LipidTOX™ Staining:

    • Use a phospholipid-specific stain (e.g., HCS LipidTOX Red).

    • Result: High intensity = Phospholipidosis.

Module 3: Receptor Promiscuity (hERG & Cytotoxicity)

User Question: "My calcium flux assay shows inhibition, but is it blocking the muscarinic receptor or just killing the cell/blocking ion channels?"

Technical Diagnosis: Fenpiprane, like many diphenylmethane derivatives, is "promiscuous." It has a known risk of blocking hERG potassium channels (leading to cardiotoxicity risk) and can disrupt membrane integrity at micromolar concentrations.

Workflow: Validating Specificity

Follow this decision tree to validate your hits.

OptimizationWorkflow Start Start: Fenpiprane Assay (Calcium Flux / cAMP) Check1 Is Hill Slope > 2.0? Start->Check1 Action1 Add 0.1% BSA Switch to Glass Plates Check1->Action1 Yes Check2 Is IC50 < 10 µM? Check1->Check2 No Action1->Check2 ToxAssay Run ATP/LDH Assay (Multiplex) Check2->ToxAssay Yes Conclusion1 Non-Specific Toxicity (Discard Data) Check2->Conclusion1 No (Weak Potency) Result1 Toxicity Detected? (>20% drop in ATP) ToxAssay->Result1 Result1->Conclusion1 Yes Conclusion2 Specific Pharmacology (Valid Hit) Result1->Conclusion2 No

Caption: Decision matrix for validating Fenpiprane bioactivity. High Hill slopes indicate solubility issues; ATP assays rule out metabolic toxicity.

The "Safety Window" Calculation

Always calculate the Therapeutic Index (TI) for your specific assay:



  • TI > 10: Excellent specific window.

  • TI < 3: The observed effect is likely confounded by toxicity.

FAQ: Quick Troubleshooting

Q: Can I use serum-free media to avoid protein binding? A: Proceed with caution. While serum-free media reduces protein binding, it exacerbates plastic binding (see Module 1). If you remove serum, you must use Non-Binding Surface (NBS) plates, or the drug will disappear into the plastic.

Q: Does Fenpiprane block hERG channels? A: Yes, it is a high risk. Structurally, Fenpiprane resembles terfenadine and other hERG blockers. If you are developing this for therapeutic use, a hERG patch-clamp assay is mandatory early in the pipeline. For research tools, be aware that at >10 µM, you are likely affecting ion channel repolarization.

Q: How do I wash cells without washing away the drug effect? A: Muscarinic antagonists have varying "off-rates." Fenpiprane is a competitive antagonist.[5] If you wash the cells extensively after incubation but before reading (e.g., in an ELISA), the drug may dissociate. Format Recommendation: Use homogeneous assays (no wash steps) like FRET or Calcium Flux to maintain equilibrium.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 197785, Fenpiprane. Retrieved from [Link]

  • Funk, C., & Krise, J. P. (2012). Cationic amphiphilic drugs cause a marked expansion of the lysosomal compartment: implications for drug distribution and toxicity. Molecular Pharmaceutics. (Mechanisms of Lysosomal Trapping).[1][2] Retrieved from [Link]

  • Vandenberg, J. I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. (Structural basis of hERG block by lipophilic amines). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Plastic Binding/LogP protocols). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Fenpiprane &amp; Smooth Muscle Pharmacology

Executive Summary & Mechanistic Context The Issue: Users frequently report "tachyphylaxis" (rapidly diminishing response) when using Fenpiprane (3,3-diphenylpropylamine) in isolated smooth muscle preparations (e.g., Guin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context

The Issue: Users frequently report "tachyphylaxis" (rapidly diminishing response) when using Fenpiprane (3,3-diphenylpropylamine) in isolated smooth muscle preparations (e.g., Guinea pig ileum, Rat aorta).

The Science: Fenpiprane is a diphenylpropylamine derivative with a dual mechanism: it acts as a non-specific calcium channel antagonist (similar to verapamil/papaverine) and possesses mild anticholinergic properties.

What appears to be tachyphylaxis in Fenpiprane studies is often one of three distinct phenomena:

  • Lipophilic Accumulation (Pseudo-Tachyphylaxis): Fenpiprane is highly lipophilic. It partitions into the lipid bilayer of the smooth muscle and the silicone/tygon tubing of your organ bath. Incomplete washout leads to a shifted baseline, making subsequent doses appear less effective relative to the elevated tone.

  • Agonist Desensitization: If you are using Fenpiprane to antagonize a spasmogen (e.g., Histamine or Acetylcholine), the agonist itself may be causing receptor internalization, not the Fenpiprane.

  • Physiological Fatigue: Depletion of intracellular Ca2+ stores or metabolic exhaustion of the tissue due to aggressive dosing intervals.

Mechanism of Action Visualization

To troubleshoot effectively, you must understand where Fenpiprane acts in the signaling cascade.

FenpipraneMechanism Agonist Agonist (e.g., ACh, Histamine) Receptor GPCR (Muscarinic/Histaminic) Agonist->Receptor Activation Depolarization Membrane Depolarization Receptor->Depolarization Internalization Receptor Internalization (True Tachyphylaxis) Receptor->Internalization Over-stimulation VDCC L-Type Voltage-Gated Ca2+ Channels Depolarization->VDCC Opens CaInflux Ca2+ Influx VDCC->CaInflux Contraction Smooth Muscle Contraction CaInflux->Contraction Fenpiprane Fenpiprane (Diphenylpropylamine) Fenpiprane->Receptor BLOCKS (Secondary/Weak) Fenpiprane->VDCC BLOCKS (Primary) Accumulation Lipid Bilayer Accumulation Fenpiprane->Accumulation Lipophilicity

Figure 1: Fenpiprane exerts its spasmolytic effect primarily by blocking voltage-gated Ca2+ channels and secondarily via anticholinergic receptor antagonism. Note that 'tachyphylaxis' can stem from receptor internalization (agonist-driven) or drug accumulation.

Troubleshooting Guide: Diagnosing the "Fade"

Use this matrix to identify why your dose-response curves are collapsing.

ObservationLikely CauseCorrective Action
Baseline tone increases between doses; Fenpiprane effect shrinks.Incomplete Washout. Fenpiprane is leaching back out of the tubing/tissue.Increase washout duration (3x volume exchange over 20 mins). Replace Tygon tubing with Teflon/PTFE if possible.
Agonist response drops even without Fenpiprane present.Agonist Tachyphylaxis. The tissue receptors (e.g., H1, M3) are desensitized.Increase interval between agonist challenges (min. 15-20 mins).
Maximal relaxation decreases with repeated Fenpiprane doses (same agonist dose).Calcium Store Depletion. The tissue cannot cycle Ca2+ effectively.Check Krebs/Tyrode's Ca2+ concentration (std: 1.8 - 2.5 mM). Allow 30 min recovery.
Erratic responses (sometimes high, sometimes low).pH Instability. Smooth muscle Ca2+ channels are highly pH-sensitive.Verify Carbogen (95% O2 / 5% CO2) flow. pH must be 7.4 ± 0.05.

Optimized Experimental Protocol

To generate reproducible data with Fenpiprane, you must enforce a Self-Validating System where the tissue's viability is proven before every drug challenge.

Phase A: Preparation & Equilibration
  • Solution: Modified Krebs-Henseleit (mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

  • Aeration: Continuous bubbling with 95% O2 / 5% CO2. Critical: pH must be monitored; alkalosis increases tone, acidosis relaxes it, masking Fenpiprane effects.

  • Preload: 1.0 g (Guinea pig ileum) or 2.0 g (Rat aorta).

  • Equilibration: 60 minutes. Wash every 15 minutes.[1] Do not start until baseline is stable for 10 full minutes.

Phase B: Viability & Priming (The "Wake-Up")

Why: Smooth muscle often exhibits "hysteresis." The first contraction is rarely representative.

  • Challenge with KCl (60 mM) or maximal agonist (e.g., ACh 10µM).

  • Wash out 3 times.

  • Repeat until two consecutive contractions differ by <10%.

Phase C: Fenpiprane Dosing (Avoiding Tachyphylaxis)

Scenario: Measuring Fenpiprane's ability to relax a pre-contracted tissue.

  • Induce Tone: Add Agonist (e.g., Histamine) at EC80 concentration. Wait for plateau (approx. 3-5 mins).

  • Apply Fenpiprane: Add single dose or cumulative doses.

  • The Critical Washout (The "Lipid Sink" Fix):

    • Because Fenpiprane is lipophilic, a standard wash is insufficient.

    • Step 1: Drain bath completely. Refill.

    • Step 2: Wait 2 minutes. Drain and refill.

    • Step 3: Wait 5 minutes. Drain and refill.

    • Step 4: Wait 15 minutes before next agonist challenge.

    • Note: If using cumulative dosing, do not wash between doses. Only wash after the maximal concentration is reached.

Decision Tree for Data Analysis

Follow this logic flow if your data looks inconsistent.

TroubleshootingFlow Start Problem: Diminishing Response CheckViability Perform KCl (60mM) Challenge Start->CheckViability ResponseGood KCl Response Normal? CheckViability->ResponseGood ReceptorIssue Issue is Receptor Specific (Agonist Desensitization) ResponseGood->ReceptorIssue Yes TissueIssue Issue is Tissue Health (Fatigue/Necrosis) ResponseGood->TissueIssue No Yes Yes No No Action1 Increase Interval Change Agonist ReceptorIssue->Action1 Action2 Check Oxygenation Check pH Replace Tissue TissueIssue->Action2

Figure 2: Diagnostic workflow to distinguish between true tissue failure and receptor-specific desensitization.

Frequently Asked Questions (FAQs)

Q: Can I use plastic organ baths with Fenpiprane? A: Avoid them if possible. Fenpiprane (like many diphenylpropylamines) binds to hydrophobic plastics. Glass chambers with Teflon-coated tubing are the Gold Standard. If you must use plastic, you must "saturate" the system (run a high dose through the system without tissue) before the experiment, though this is less precise.

Q: My tissue relaxes to Fenpiprane but then spontaneously contracts again while the drug is still there. Why? A: This is likely a "calcium escape" mechanism. Fenpiprane blocks L-type channels, but the tissue may compensate by releasing intracellular Ca2+ from the Sarcoplasmic Reticulum (SR) or entering via Non-Selective Cation Channels (NSCC). This is not tachyphylaxis; it is a mechanistic limitation of the drug.

Q: How do I calculate the degree of tachyphylaxis? A: Calculate the Desensitization Ratio (DR) .



If 

, your washout period is too short, or the tissue is compromised.

References

  • Helke, C. J., & Raines, A. (1978).[2] Antiextensor effects of 3,3-diphenyl-n-propylamine in the mouse.[2] European Journal of Pharmacology, 48(3), 231–235.[2]

    • Establishes the pharmacological profile of diphenylpropylamine deriv
  • Jespersen, B., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath. Journal of Visualized Experiments (JoVE), (95), e52324.

    • The authoritative protocol for organ bath setup, washout procedures, and viability testing.
  • Karaki, H., et al. (1997). Calcium movements, distribution, and functions in smooth muscle.[1] Pharmacological Reviews, 49(2), 157-230.

    • Definitive review on Ca2+ signaling, explaining the difference between L-type channel blockade (Fenpiprane's target) and intracellular release.
  • Bolton, T. B. (1979). Mechanisms of action of transmitters and other substances on smooth muscle.[3][4] Physiological Reviews, 59(3), 606-718.

    • Foundational text on receptor desensitization and tachyphylaxis mechanisms in smooth muscle.

Sources

Troubleshooting

How to prevent Fenpiprane degradation in long-term storage

Executive Summary Compound: Fenpiprane (typically supplied as Fenpiprane Hydrochloride) Chemical Class: Diphenylpropylamine derivative (Tertiary Amine) Primary Vulnerabilities: Oxidation (N-oxide formation), Hygroscopici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Fenpiprane (typically supplied as Fenpiprane Hydrochloride) Chemical Class: Diphenylpropylamine derivative (Tertiary Amine) Primary Vulnerabilities: Oxidation (N-oxide formation), Hygroscopicity (Moisture absorption), Photolysis.[1] Critical Storage Rule: Long-term storage at -20°C in opaque, air-tight containers under inert gas (Argon/Nitrogen).

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular vulnerabilities of Fenpiprane. As a tertiary amine, Fenpiprane is chemically stable under neutral conditions but exhibits specific sensitivities during long-term storage.

1. Oxidative Instability (N-Oxidation)

The nitrogen atom in the piperidine ring possesses a lone pair of electrons. In the presence of atmospheric oxygen or peroxides (often found in low-quality solvents), this lone pair attacks oxygen, leading to the formation of Fenpiprane N-oxide .

  • Visual Indicator: The pure white powder turns off-white or yellow.

  • Impact: Loss of pharmacological potency and potential toxicity from the N-oxide metabolite.

2. Hygroscopicity & Physical Degradation

Fenpiprane is most commonly supplied as a hydrochloride salt (Fenpiprane HCl). Hydrochloride salts are inherently hygroscopic.

  • Mechanism: The salt lattice absorbs atmospheric water vapor.

  • Impact: This causes "caking" or clumping. While hydration itself does not always break the covalent bonds, the presence of water creates a mobile phase on the crystal surface that accelerates oxidation and hydrolysis of trace impurities.

3. Photolytic Cleavage

The diphenylmethane moiety absorbs UV light. Prolonged exposure can generate free radicals, leading to cleavage of the alkyl chain connecting the phenyl rings to the piperidine.

Visualization: Fenpiprane Degradation Pathways

The following diagram illustrates the primary chemical risks during storage.

Fenpiprane_Degradation Fenpiprane Fenpiprane (Active) NOxide Fenpiprane N-Oxide (Yellow/Inactive) Fenpiprane->NOxide N-Oxidation (Lone Pair Attack) Hydrate Hydrated Salt Lattice (Clumping/Caking) Fenpiprane->Hydrate Hygroscopic Absorption Radicals Cleavage Products (Unknown Toxicity) Fenpiprane->Radicals Photolysis Oxygen Atmospheric O2 / Peroxides Oxygen->NOxide Moisture H2O (Humidity) Moisture->Hydrate UV UV Light UV->Radicals

Figure 1: Primary degradation pathways for Fenpiprane. The tertiary amine group is the primary site for oxidative attack.

Module 2: Long-Term Storage Protocol (The "How")

Do not store the bulk bottle at 4°C and repeatedly open it. This introduces moisture and oxygen with every cycle. Follow this Aliquot-Based System .

Step-by-Step SOP
StepActionTechnical Rationale
1. Arrival Inspect the vial immediately.Ensure the seal is intact and the powder is white. Yellowing indicates transit damage.
2. Solubilization If using immediately, dissolve in DMSO or Ethanol.Aqueous solutions are less stable than organic stocks.
3. Aliquoting Weigh out single-use portions (e.g., 1mg or 5mg) into amber glass vials.Amber Glass: Blocks UV light. Single-use: Prevents freeze-thaw cycles.
4. Inert Gas Gently purge each vial with Argon or Nitrogen before capping.Argon is superior: Being heavier than air, Argon "blankets" the powder better than Nitrogen.
5. Sealing Cap tightly and wrap with Parafilm.Parafilm acts as a secondary barrier against moisture ingress.
6. Freezing Store at -20°C .Lowers kinetic energy, slowing down all oxidation reactions.
Storage Condition Summary
ParameterIdeal ConditionAcceptableCritical Failure
Temperature -20°C4°C (Short term < 2 weeks)> 25°C (Room Temp)
Atmosphere Argon GasNitrogen GasAmbient Air
Container Amber Glass VialFoil-wrapped PlasticClear Plastic
State Solid PowderHigh-conc. DMSO StockAqueous Solution
Visualization: Storage Decision Logic

Use this flow to determine the fate of your sample.

Storage_Workflow Start Receive Fenpiprane Check Visual Inspection: Is it Pure White? Start->Check Fail DISCARD / CONTACT VENDOR (Oxidation Likely) Check->Fail No (Yellow/Clumped) Pass Prepare for Storage Check->Pass Yes Usage Intended Usage? Pass->Usage Immediate Dissolve in Solvent (Use within 24h) Usage->Immediate Immediate LongTerm Aliquot Solid Powder into Amber Vials Usage->LongTerm Future Use Gas Purge with Inert Gas (Argon/N2) LongTerm->Gas Freeze Store at -20°C Gas->Freeze

Figure 2: Decision matrix for handling incoming Fenpiprane samples.

Module 3: Troubleshooting & FAQs

Q1: My Fenpiprane powder has turned slightly yellow. Can I still use it?

  • Diagnosis: Yellowing is the hallmark of amine oxidation (N-oxide formation).

  • Action: Do not use for quantitative assays. The molecular weight has changed, and the N-oxide may have different receptor binding affinities, skewing your IC50 data.

  • Verification: If you have access to LC-MS, run a check. A peak at M+16 (Molecular Weight + Oxygen) confirms the N-oxide.

Q2: The powder has formed hard clumps. Is it degraded?

  • Diagnosis: This is moisture absorption (hygroscopicity).

  • Action: If the color is still white, the compound might be chemically intact but physically altered.

  • Remedy: You cannot weigh it accurately in this state. Dissolve the entire clump in a known volume of solvent to create a stock solution, then determine the concentration spectrophotometrically if the extinction coefficient is known, or assume the original weight if the vial was sealed. Use immediately.

Q3: Can I store Fenpiprane as a stock solution?

  • Answer: Yes, but with caveats.

  • Best Solvent: DMSO (Dimethyl sulfoxide). It is hygroscopic but stabilizes the compound better than water.

  • Worst Solvent: Water or Phosphate Buffered Saline (PBS). In aqueous solution, hydrolysis and oxidation occur much faster.

  • Shelf Life: DMSO stocks at -20°C are generally stable for 1-3 months. Aqueous working solutions must be prepared fresh daily.

Q4: Why do you recommend Argon over Nitrogen?

  • Mechanism: Argon is denser than air; Nitrogen is roughly the same density as air. When you spray Argon into a vial, it sinks and creates a "blanket" over the powder. Nitrogen mixes with the air and is less effective at displacing oxygen in small vials.

References
  • MedKoo Biosciences. (n.d.). Fenpiprane hydrochloride Product Data Sheet. Retrieved from MedKoo.com.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives. (General safety and storage protocols for piperidine-class compounds).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19173, Fenpiprane.

  • World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

Sources

Optimization

Dealing with poor oral bioavailability of Fenpiprane in animal models

Introduction: The "Hidden" Crash You are likely reading this because your PK data shows a "crash"—high doses administered orally (PO) to rats or mice resulted in negligible plasma exposure, while Intravenous (IV) data su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Crash

You are likely reading this because your PK data shows a "crash"—high doses administered orally (PO) to rats or mice resulted in negligible plasma exposure, while Intravenous (IV) data suggests the compound is active.

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a classic Class II/IV compound in the Biopharmaceutics Classification System (BCS). It is a lipophilic weak base (LogP ~2.7, pKa ~9.5). Its poor oral bioavailability is rarely a mystery; it is usually a mechanical failure of solubility (precipitation in the intestine) or a metabolic firewall (extensive first-pass extraction).

This guide is not a textbook. It is a diagnostic engine designed to isolate the failure mode and fix it.

Part 1: Diagnostic Workflow

Before changing your formulation, you must identify where the molecule is being lost. Use this logic flow to determine if your problem is Input (Solubility) or Throughput (Metabolism).

Fenpiprane_Diagnosis Start Start: Low Oral Exposure (AUC) CheckIV Check IV PK Data: Is Clearance (CL) > 70% of Hepatic Blood Flow? Start->CheckIV HighCL High Clearance (Metabolic Issue) CheckIV->HighCL Yes LowCL Low/Moderate Clearance (Absorption Issue) CheckIV->LowCL No MetabScreen Action: In Vitro Microsomal Stability (Rat vs. Dog vs. Human) HighCL->MetabScreen SolubilityScreen Action: FaSSIF/FeSSIF Solubility Test LowCL->SolubilityScreen Decision1 High Intrinsic Clearance? MetabScreen->Decision1 Decision2 Precipitation in FaSSIF? SolubilityScreen->Decision2 Soln1 Fix: Saturation of Metabolism or Route Change (SC/IP) Decision1->Soln1 Yes (>50 µL/min/mg) Soln2 Fix: Lipid Formulation or Acidified Cyclodextrin Decision1->Soln2 No (Permeability Limit) Decision2->Soln1 No (Transporter Efflux?) Decision2->Soln2 Yes (Precipitation)

Figure 1: Diagnostic decision tree to isolate the root cause of low bioavailability.

Part 2: The Solubility Trap (The "Brick Dust" Effect)

The Mechanism

Fenpiprane is a weak base. In the stomach (pH 1.2), it is ionized and soluble. Upon entering the duodenum (pH 6.8), it de-ionizes and reverts to its lipophilic free-base form. If your vehicle cannot hold this free base in solution, the drug precipitates into "brick dust" that cannot be absorbed.

Formulation Strategy: The "Spring and Parachute"

You need a formulation that acts as a "spring" (supersaturation) and a "parachute" (preventing precipitation).

Recommended Vehicles
Vehicle ClassCompositionMechanismRisk Level
Standard (High Risk) 0.5% Methylcellulose (MC)Suspension only. Relies on intrinsic dissolution. Likely to fail for Fenpiprane. High
Co-solvent 10% DMSO / 10% Cremophor EL / 80% WaterIncreases solubility limit.Moderate
Complexation (Gold Standard) 20% HP-β-CD in 50mM Citrate Buffer (pH 4.0) Cyclodextrin encapsulates the hydrophobic core; buffer maintains local ionization.Low
Lipid (SEDDS) Labrafil M1944CS (30%) / Tween 80 (20%) / PEG 400 (50%)Keeps drug in solubilized oil droplets, bypassing dissolution step.Low
Protocol: Preparation of HP-β-CD Formulation

Use this for the highest probability of success in early PK.

  • Weighing: Weigh the required amount of Fenpiprane free base.

  • Solubilization: Add the drug to a pre-made solution of 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in purified water.

  • Acidification: The pH will likely be high. Titrate slowly with 1N HCl or Citric Acid until the solution clears. Target pH 3.5–4.0.

    • Why? Fenpiprane requires a protonated nitrogen to remain stable in the CD cavity and water-soluble.

  • Filtration: Filter through a 0.22 µm PVDF filter to ensure no micro-precipitates remain.

  • Dosing: Administer within 4 hours.

Part 3: The Metabolic Wall (First-Pass Clearance)

The Mechanism

If solubility is fixed but exposure remains low, Fenpiprane is likely suffering from rapid hepatic extraction. In rats, CYP-mediated N-dealkylation is aggressive. The liver destroys the drug before it reaches systemic circulation.

Metabolism_Pathway Fen Fenpiprane (Lipophilic Parent) Liver Hepatic CYP450 (CYP2D6/3A4) Fen->Liver Portal Vein NorFen Nor-Fenpiprane (De-alkylated) Liver->NorFen Major Route (N-Dealkylation) OHFen Hydroxy-Fenpiprane (Inactive) Liver->OHFen Minor Route Systemic Systemic Circulation (Bioavailable) Liver->Systemic Escaped Fraction (<5%?)

Figure 2: The metabolic sink. High hepatic extraction leads to formation of Nor-fenpiprane.

Troubleshooting Protocol: ABT Co-administration

To confirm metabolic instability, perform a "Chemical Knockout" study.

  • Pre-treatment: Administer 1-Aminobenzotriazole (ABT) at 50 mg/kg (PO) to rats 2 hours before dosing Fenpiprane.

    • Mechanism:[1][2][3][4] ABT is a pan-CYP inhibitor. It temporarily shuts down hepatic metabolism.

  • Dosing: Administer Fenpiprane (PO).

  • Analysis: Compare AUC of Control vs. ABT-treated group.

    • Result: If AUC increases >5-fold with ABT, your problem is metabolism, not absorption.

    • Solution: You cannot "formulate" your way out of this. You must increase the dose (to saturate enzymes) or change the route to Subcutaneous (SC) to bypass the liver.

Part 4: Frequently Asked Questions (FAQ)

Q: My suspension formulation (Methylcellulose) shows double peaks in the plasma concentration-time curve. Why? A: This is likely enterohepatic recirculation or delayed gastric emptying. However, with Fenpiprane, it is often precipitation-redissolution . The drug precipitates in the duodenum (first peak is gastric absorption), moves to the lower intestine, and redissolves slowly due to bile salts (second peak). Switch to a lipid formulation (SEDDS) to smooth this out.

Q: Can I use DMSO to improve solubility? A: Yes, but be careful. DMSO >10% can cause gastric irritation and falsely increase permeability by damaging the gut wall. For chronic studies, avoid DMSO. Use PEG400 or HP-β-CD instead.

Q: I see high brain levels but low plasma levels. Is the assay broken? A: No. Fenpiprane is highly lipophilic and has a massive Volume of Distribution (Vd) . It rapidly partitions out of the plasma and into lipid-rich tissues (brain/fat). Plasma levels underestimate total body burden. Always check brain-to-plasma ratios.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • Rowland, M., & Tozer, T. N. (2011). Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications. Lippincott Williams & Wilkins. (Fundamental reference for Clearance vs. Bioavailability logic).

  • PubChem Compound Summary for CID 19163 (Fenpiprane) . National Center for Biotechnology Information (2024). (Source for physicochemical data: LogP, pKa).[5][6]

Sources

Troubleshooting

Technical Support Center: Optimization of Fenpiprane Dosage for In Vivo Gastrointestinal Studies

Welcome to the technical support guide for the optimization of Fenpiprane dosage in in vivo gastrointestinal (GI) studies. This resource is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of Fenpiprane dosage in in vivo gastrointestinal (GI) studies. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common experimental challenges. The guidance herein is structured to ensure scientific integrity and promote the development of robust, reproducible experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Fenpiprane and what is its primary mechanism of action in the gastrointestinal tract?

Fenpiprane is a pharmaceutical agent known for its anticholinergic and antispasmodic properties.[1] Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors.[1] In the gastrointestinal tract, acetylcholine is a key neurotransmitter that stimulates smooth muscle contraction and peristalsis. By blocking these muscarinic receptors, Fenpiprane effectively relaxes the smooth muscle of the GI tract, leading to a decrease in motility and spasms.[1][2] This makes it a compound of interest for studying various GI disorders characterized by hypermotility.

Q2: What are the critical factors to consider before initiating an in vivo study with Fenpiprane?

Before commencing any in vivo experiment with Fenpiprane, a thorough understanding of its pharmacokinetic and pharmacodynamic profiles is essential.[3][4][5][6][7]

Key considerations include:

  • Pharmacokinetics (PK): This describes how the animal's body processes the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[3] The route of administration, bioavailability, and half-life of Fenpiprane will significantly influence the dosing regimen.

  • Pharmacodynamics (PD): This refers to the effect of the drug on the body.[6] A key aspect for Fenpiprane is its dose-dependent effect on GI motility. It is crucial to establish a clear relationship between the administered dose and the physiological response.

  • Animal Model Selection: The choice of animal species is critical, as physiological differences in the GI tract can lead to variations in drug response.[8] Rodent models, such as mice and rats, are commonly used for initial screening.[9]

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Q3: What are the potential side effects of Fenpiprane that might be observed during an in vivo study?

As a muscarinic receptor antagonist, Fenpiprane can induce a range of anticholinergic side effects.[1][10] These can be categorized as peripheral and central effects.

Potential Side Effects of Fenpiprane:

CategoryPotential Side Effects
Peripheral Dry mouth, blurred vision (due to pupil dilation), increased heart rate (tachycardia), urinary retention, and constipation.[1][10][11][12]
Central Nervous System (CNS) At higher doses, effects such as confusion, disorientation, agitation, and memory impairment may be observed.[1][10][13]

It is imperative to monitor animals for these signs, as they can indicate that the dosage is too high and may be causing systemic effects beyond the intended gastrointestinal target.

Troubleshooting Guides

Problem: High Variability in Experimental Results

High variability in GI transit studies can obscure the true effect of Fenpiprane. Several factors can contribute to this issue.

  • Cause: Stress-induced alterations in GI motility.

  • Solution: Ensure a proper acclimatization period for the animals in the experimental environment before the study begins. Handle the animals gently and consistently to minimize stress.

  • Cause: Inconsistent drug administration.

  • Solution: Utilize precise administration techniques, such as oral gavage, and ensure the vehicle for Fenpiprane is consistent across all experimental groups.

  • Cause: Influence of diet and circadian rhythms.

  • Solution: Standardize the feeding schedule and the time of day for the experiment. Fasting protocols are common in GI transit studies to reduce variability, but the duration should be carefully considered to avoid undue stress.[14]

Problem: Lack of Efficacy or Unexpected Results

Observing a minimal or no effect of Fenpiprane on GI motility can be perplexing.

  • Cause: The administered dose is too low.

  • Solution: A systematic dose-response study is necessary to determine the optimal dose range. Start with a low dose and incrementally increase it in different cohorts of animals to identify the dose that produces the desired effect without significant side effects.

  • Cause: Poor bioavailability of the compound.

  • Solution: The formulation of Fenpiprane can significantly impact its absorption. Consider optimizing the vehicle to enhance solubility and absorption.

  • Cause: The chosen animal model is not appropriate.

  • Solution: Research the literature to confirm that the selected animal model is sensitive to anticholinergic agents for the desired GI effect.

Problem: Observed Off-Target or Adverse Effects

The appearance of adverse effects can compromise the welfare of the animals and the validity of the study.

  • Cause: The administered dose is too high.

  • Solution: If signs of systemic anticholinergic effects are observed (e.g., excessive sedation, agitation, or urinary retention), the dose should be reduced.[10][11][12] A dose de-escalation strategy can help pinpoint the maximum tolerated dose (MTD).

  • Cause: Non-specific binding of the compound.

  • Solution: While less common, off-target effects can occur. If adverse effects are observed at doses that are not producing the desired GI effect, it may be necessary to reconsider the suitability of Fenpiprane for the specific research question.

Experimental Protocols & Data Visualization

Protocol: Dose-Finding Study Using the Charcoal Meal Transit Test

The charcoal meal transit test is a widely used method to assess gastrointestinal motility in rodents.[14][15]

Objective: To determine the dose-dependent effect of Fenpiprane on GI transit time.

Materials:

  • Fenpiprane

  • Vehicle (e.g., 0.5% methylcellulose)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)[15]

  • Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)

  • Oral gavage needles

Procedure:

  • Acclimatization: House the mice in the experimental room for at least 48 hours before the experiment.[15]

  • Fasting: Fast the mice for 18-24 hours with free access to water to ensure the GI tract is empty.[14][15]

  • Grouping: Randomly assign the mice to different treatment groups (e.g., vehicle control, and multiple Fenpiprane dose groups).

  • Drug Administration: Administer the vehicle or the designated dose of Fenpiprane via oral gavage.

  • Waiting Period: Allow a specific time for the drug to take effect (e.g., 30 minutes). This timing should be based on available pharmacokinetic data or a pilot study.

  • Charcoal Meal Administration: Administer a fixed volume of the charcoal meal (e.g., 0.2 mL) to each mouse via oral gavage.

  • Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the mice.[15]

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculation: Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.[15]

Data Presentation

A well-structured table can be used to compare the results from the dose-finding study.

Table 1: Example Data from a Fenpiprane Dose-Response Study

Treatment GroupDose (mg/kg)Number of Animals (n)Mean GI Transit (%)Standard Deviation
Vehicle Control01085.25.4
Fenpiprane11072.16.8
Fenpiprane31055.97.2
Fenpiprane101038.46.1
Visualizations

Diagrams created using Graphviz can help visualize complex processes.

Fenpiprane_Mechanism cluster_0 Presynaptic Neuron cluster_1 GI Smooth Muscle Cell ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds Contraction Muscle Contraction M3_Receptor->Contraction Activates Fenpiprane Fenpiprane Fenpiprane->M3_Receptor Blocks

Caption: Fenpiprane's anticholinergic mechanism of action in the GI tract.

Dosage_Optimization_Workflow Start Start: Define Research Question LitReview Literature Review: Existing Dosages & PK/PD Data Start->LitReview DoseSelection Initial Dose Range Selection LitReview->DoseSelection PilotStudy Pilot Study (Small n) - Assess tolerability - Confirm biological activity DoseSelection->PilotStudy DoseResponse Full Dose-Response Study PilotStudy->DoseResponse DataAnalysis Analyze GI Motility Data DoseResponse->DataAnalysis EfficacyCheck Efficacy Achieved? DataAnalysis->EfficacyCheck SideEffectsCheck Adverse Effects Observed? EfficacyCheck->SideEffectsCheck Yes RefineDose Refine Dose Range EfficacyCheck->RefineDose No SideEffectsCheck->RefineDose Yes OptimalDose Optimal Dose Identified SideEffectsCheck->OptimalDose No RefineDose->DoseResponse Stop Re-evaluate Compound/Model

Caption: A workflow for optimizing Fenpiprane dosage in in vivo studies.

References

  • Derbyshire Medicines Management. (n.d.). Anticholinergic drugs 2.1. Derbyshire Medicines Management. Retrieved from [Link]

  • Kim, E., & Rifat, S. (2023). Anticholinergic Medications. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticholinergics. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. National Academies Press (US). Retrieved from [Link]

  • Luquero-Bueno, S., et al. (2020). Anticholinergic Drugs in Geriatric Psychopharmacology. Frontiers in Neuroscience, 14, 599811. Retrieved from [Link]

  • Open RN. (n.d.). Gastrointestinal System. In Nursing Pharmacology. NCBI Bookshelf. Retrieved from [Link]

  • Peddireddy, D. (2014). In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. Journal of Pharmacological and Toxicological Methods, 4(3), 129-137.
  • St-Onge, M. P., et al. (2016). Charcoal Meal Test for Gastrointestinal Transit Analysis. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • Open RN. (n.d.). Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. NCBI Bookshelf. Retrieved from [Link]

  • Kim, J., & Park, K. (2019). Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. Journal of Visualized Experiments, (143), 58712. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999). Keppra Pharmacology Review Part 2. Retrieved from [Link]

  • Martinez, M. N., & Papich, M. G. (2022). Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics. ADMET & DMPK, 10(1), 1-25. Retrieved from [Link]

  • Tso, M., & Forge, A. (2023). Pharmacodynamics. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

Optimization

Common side effects of antimuscarinic agents in preclinical models

Status: Online | Role: Senior Application Scientist | Ticket System: Active Welcome to the Antimuscarinic Safety Pharmacology Support Hub. You are likely here because your preclinical data is showing "noise"—unexpected t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist | Ticket System: Active

Welcome to the Antimuscarinic Safety Pharmacology Support Hub.

You are likely here because your preclinical data is showing "noise"—unexpected tachycardia, behavioral anomalies in control groups, or inconsistent oral dosing absorption. In the development of muscarinic receptor antagonists (for OAB, COPD, or neurological indications), distinguishing between target engagement and off-target toxicity is the primary bottleneck.

This guide bypasses generic textbook definitions. Instead, we treat every side effect as a "bug" in the physiological system that can be isolated, reproduced, and mitigated using specific receptor subtype logic (M1–M5).

Visualizing the "Bug": Receptor Subtype Liability Map

Before troubleshooting, you must verify which receptor subtype is driving your observed phenotype. Use this logic map to trace your side effect back to the specific muscarinic receptor (mAChR) subtype.

Antimuscarinic_SideEffects M1 M1 Receptor (Neural/CNS) Brain Hippocampus & Cortex M1->Brain M2 M2 Receptor (Cardiac) Heart SA/AV Node M2->Heart M3 M3 Receptor (Glandular/Smooth Muscle) Glands Salivary & Lacrimal M3->Glands Gut GI Smooth Muscle M3->Gut Eye Iris Sphincter M3->Eye Cognition Cognitive Deficit (Memory/Learning) Brain->Cognition Blockade impairs plasticity Tachy Tachycardia (Vagolytic Effect) Heart->Tachy Removes vagal brake DryMouth Xerostomia (Dry Mouth) Glands->DryMouth Inhibits secretion Constip Constipation/Ileus Gut->Constip Slows transit Mydriasis Mydriasis (Pupil Dilation) Eye->Mydriasis Paralyzes sphincter

Figure 1: Mechanism of Action Topology. Mapping specific mAChR subtype blockade to observed preclinical phenotypes. Note that M3 is the primary driver for both therapeutic efficacy in OAB (bladder relaxation) and the most common adverse events (dry mouth/constipation).

Ticket #001: Cardiovascular Anomalies (Tachycardia)

User Report:

"We are seeing significant heart rate (HR) spikes in our rat telemetry study, even at low doses. Is this a stress response or a drug effect? Our compound is supposed to be M3 selective."

Technical Diagnosis: The issue is likely M2 Receptor Blockade . While M3 mediates bladder contraction, the M2 subtype is dominant in the cardiac sinoatrial (SA) node. Antimuscarinics remove the "vagal brake" (parasympathetic tone), leading to unopposed sympathetic drive and tachycardia.

Troubleshooting Protocol:

  • Verify Selectivity (The "Atropine Ratio"):

    • Compare your compound's affinity for M2 vs. M3.[1] Many "M3 selective" compounds still have significant M2 binding at peak plasma concentrations (

      
      ).
      
    • Action: Run a dose-response curve alongside Atropine (non-selective, high tachycardia) and a highly selective M3 antagonist (e.g., Darifenacin) as controls.

  • Telemetry Data Segmentation:

    • Rats have high sympathetic tone during the active (dark) phase. M2 blockade effects are most visible during the light phase (resting) when vagal tone is naturally high.

    • Analysis Step: Re-analyze your telemetry data, isolating the light phase (06:00–18:00). If HR elevation is statistically significant only here, it is a confirmed M2-mediated vagolytic effect, not handling stress.

Quantitative Reference Table: CV Effects

ParameterM2 Blockade EffectStress/Handling Effect
Heart Rate (HR) Sustained elevation (>2 hrs)Transient spike (<30 mins)
Blood Pressure (BP) Minimal change (usually)Sharp, concurrent rise with HR
Circadian Impact Most pronounced in Resting Phase Random/Event-driven
Ticket #002: CNS & Behavioral Assay Failure

User Report:

"Our treated animals are failing the Morris Water Maze (MWM) task. They swim aimlessly. Is our compound neurotoxic?"

Technical Diagnosis: This is likely M1 Receptor Blockade causing Cognitive Impairment . The M1 subtype in the hippocampus is critical for spatial memory and learning. If your compound crosses the Blood-Brain Barrier (BBB), it will mimic a "Scopolamine model" of amnesia.

Troubleshooting Protocol:

  • The "Quaternary Ammonium" Control:

    • To prove the effect is central (CNS) and not peripheral discomfort, compare your compound against Methylscopolamine (a quaternary amine that does not cross the BBB) and Scopolamine (a tertiary amine that does cross).

    • Logic: If Scopolamine impairs memory but Methylscopolamine does not, and your compound behaves like Scopolamine, you have a BBB penetration issue.

  • Visual Acuity Check (The "Mydriasis Confounder"):

    • M3 blockade causes pupil dilation (mydriasis). In bright MWM pools, treated rats may be photophobic or unable to focus on distal cues.

    • Validation Experiment: Perform a Visible Platform trial (cued learning).[2] If they find the visible platform but fail the hidden one, the issue is memory (M1). If they fail both, the issue is vision (M3/Mydriasis) or motor function.

CNS_Troubleshooting Start Issue: Poor MWM Performance VisCheck Step 1: Visible Platform Test Start->VisCheck FailVis Fails Visible Platform VisCheck->FailVis PassVis Passes Visible Platform VisCheck->PassVis VisionIssue Diagnosis: Visual/Motor Deficit (Likely M3 Mydriasis) FailVis->VisionIssue MemoryIssue Diagnosis: Cognitive Deficit (Likely M1 Blockade) PassVis->MemoryIssue BBBCheck Step 2: Check BBB Penetration MemoryIssue->BBBCheck

Figure 2: CNS vs. Sensory Confounder Workflow. Use this decision tree to distinguish true cognitive toxicity from sensory side effects.

Ticket #003: Gastrointestinal Toxicity (Dry Mouth/Weight Loss)

User Report:

"We are observing weight loss and difficulty dosing oral gavage. The animals seem dehydrated despite water access."

Technical Diagnosis: This is the classic M3 Blockade Triad : Xerostomia (dry mouth), Dysphagia (difficulty swallowing), and reduced GI motility. In rodents, severe dry mouth can prevent the consumption of dry chow, leading to "false" toxicity weight loss.

Standard Operating Procedure: Pilocarpine-Induced Salivation Assay To quantify the severity of this side effect, do not rely on observation. Use this self-validating assay.

Protocol:

  • Acclimatization: Fast rats for 12–16 hours (water ad libitum).

  • Anesthesia: Anesthetize with Pentobarbital (50 mg/kg IP) or Ketamine/Xylazine. Note: Avoid inhalants like Isoflurane if possible as they can dry secretions, or strictly standardize duration.

  • Dosing: Administer your test compound (IV/PO) at T-30 mins.

  • Challenge: Inject Pilocarpine (1 mg/kg, SC or IP). This is a non-selective muscarinic agonist that induces copious salivation.

  • Collection: Place pre-weighed cotton balls in the rat's mouth (buccal cavity). Change every 10 minutes for 30 minutes.

  • Calculation:

    
    .
    
  • Interpretation: A potent M3 antagonist will inhibit pilocarpine-induced salivation by >50%.

Mitigation Strategy:

  • Dietary Modification: Switch to gel diet or wet mash for the duration of the study. This bypasses the need for saliva to lubricate dry chow.

  • Hydration: Supplement with subcutaneous saline if skin turgor decreases.

References
  • Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology. Link

  • Andersson, K. E. (2011). Antimuscarinic mechanisms and the overactive bladder.[1][3][4][5] Toxicology and Applied Pharmacology. Link

  • Hegde, S. S., & Eglen, R. M. (1999). Muscarinic receptor subtypes modulating smooth muscle contractility in the urinary bladder. Life Sciences.[6] Link

  • Bymaster, F. P., et al. (2003). Xomeline, a novel muscarinic agonist, and its effects on cognitive function in animal models. Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Establishing a Pilocarpine Dose-Response Curve in a Rodent Model. Link

Sources

Troubleshooting

Technical Support Center: Matrix Effects in the Analysis of Fenpiprane from Biological Tissues

< Welcome to the technical support center for the bioanalysis of Fenpiprane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the bioanalysis of Fenpiprane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the quantification of Fenpiprane from biological tissues. Here, you will find practical, in-depth guidance to troubleshoot common issues and enhance the accuracy and reliability of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects in Fenpiprane analysis.

Q1: What are matrix effects and why are they a concern in the analysis of Fenpiprane?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Fenpiprane from biological tissues, endogenous components like phospholipids, proteins, and salts can suppress or enhance the analyte's signal during mass spectrometry analysis.[2][3] This interference can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[3][4]

Q2: How can I quantitatively assess the matrix effect in my Fenpiprane assay?

A2: The matrix effect can be quantified by comparing the peak area of Fenpiprane in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of a pure standard solution at the same concentration.[5] The formula is:

  • Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[5]

Q3: What are the primary sources of matrix effects in biological tissues like plasma, serum, and organ homogenates?

A3: The primary sources of matrix effects in biological tissues include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic, often co-extracting with the analyte and causing significant ion suppression.[2]

  • Proteins: High concentrations of proteins can precipitate in the ion source, leading to signal instability and suppression.

  • Salts and other endogenous small molecules: These can compete with the analyte for ionization, affecting the signal response.[6]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) essential for mitigating matrix effects?

A4: While not strictly essential in all cases, a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered the gold standard for compensating for matrix effects.[7][8] A SIL-IS has nearly identical physicochemical properties to Fenpiprane and will experience similar ionization suppression or enhancement, thus providing a more accurate and precise quantification.[8][9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your Fenpiprane analysis.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Significant Ion Suppression High concentration of co-eluting phospholipids.1. Optimize Sample Preparation: Employ techniques specifically designed for phospholipid removal, such as Solid Phase Extraction (SPE) with a phospholipid removal plate or Liquid-Liquid Extraction (LLE) under conditions that minimize phospholipid co-extraction.[10] For instance, HybridSPE®-Phospholipid technology combines protein precipitation with specific phospholipid removal.[11] 2. Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between Fenpiprane and the phospholipid-rich region of the chromatogram.[4]
Poor Reproducibility (High %CV) Inconsistent sample cleanup leading to variable matrix effects across samples.1. Standardize Sample Preparation: Ensure meticulous and consistent execution of the sample preparation protocol. Automation can significantly improve reproducibility. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Fenpiprane will co-elute and experience the same matrix effects, effectively normalizing the signal and improving reproducibility.[7][12][13]
Low Analyte Recovery Inefficient extraction of Fenpiprane from the biological matrix.1. Optimize Extraction Solvent and pH: For Liquid-Liquid Extraction (LLE), systematically test different organic solvents and adjust the pH of the aqueous phase to ensure Fenpiprane is in its non-ionized form for optimal extraction.[7] 2. Evaluate SPE Sorbent and Elution Conditions: For Solid Phase Extraction (SPE), screen different sorbent chemistries (e.g., mixed-mode cation exchange for basic compounds like Fenpiprane) and optimize the composition and volume of the elution solvent.
Ion Enhancement Co-eluting matrix components facilitate the ionization of Fenpiprane.1. Improve Chromatographic Separation: Similar to addressing ion suppression, enhancing the separation between Fenpiprane and interfering matrix components is crucial.[4] Consider using a column with a different selectivity. 2. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of the interfering components, thereby minimizing ion enhancement.[14] However, ensure the diluted concentration of Fenpiprane remains above the lower limit of quantitation (LLOQ).
Shifting Retention Times Buildup of matrix components on the analytical column.1. Implement a More Rigorous Sample Cleanup: A cleaner sample extract will prolong column life and maintain stable retention times.[15] 2. Use a Guard Column: A guard column can trap strongly retained matrix components before they reach the analytical column. 3. Develop a Column Washing Method: Incorporate a robust column wash step at the end of each analytical run to remove accumulated matrix components.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments in mitigating matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the precise measurement of ion suppression or enhancement.

Objective: To quantify the impact of the biological matrix on the ionization of Fenpiprane.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate) from at least six different sources.

  • Fenbiprane analytical standard.

  • Fenbiprane-d5 (or other suitable stable isotope-labeled internal standard).

  • All necessary solvents and reagents for your validated extraction method.

  • LC-MS/MS system.

Procedure:

  • Prepare 'Neat' Solutions (Set A):

    • Prepare a series of calibration standards of Fenpiprane in the final reconstitution solvent at concentrations spanning your expected analytical range.

    • Spike each standard with the internal standard at a constant concentration.

  • Prepare 'Post-Extraction Spiked' Samples (Set B):

    • Extract blank biological matrix from six different sources using your established sample preparation method.

    • After the final evaporation step, reconstitute the dried extracts with the calibration standards prepared in Step 1.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Determine the peak area of Fenpiprane and the internal standard for all samples.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each concentration level and each matrix source:

      • MF = (Peak Area of Fenpiprane in Set B) / (Mean Peak Area of Fenpiprane in Set A)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = [(Peak Area of Fenpiprane in Set B) / (Peak Area of IS in Set B)] / [(Mean Peak Area of Fenpiprane in Set A) / (Mean Peak Area of IS in Set A)]

    • The Coefficient of Variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%.

Interpretation of Results:

  • An MF or IS-Normalized MF of 1 indicates no matrix effect.

  • A value < 1 indicates ion suppression.

  • A value > 1 indicates ion enhancement.

Workflow for Method Development to Mitigate Matrix Effects

The following diagram illustrates a logical workflow for developing a robust bioanalytical method for Fenpiprane that minimizes matrix effects.

MatrixEffectWorkflow cluster_prep Sample Preparation Strategy cluster_eval Evaluation & Optimization cluster_validation Method Validation PPT Protein Precipitation (PPT) AssessME Assess Matrix Effect (Protocol 1) PPT->AssessME LLE Liquid-Liquid Extraction (LLE) LLE->AssessME SPE Solid Phase Extraction (SPE) SPE->AssessME OptimizeLC Optimize LC Separation AssessME->OptimizeLC If significant ME UseSIL_IS Incorporate SIL-IS AssessME->UseSIL_IS If minimal ME, but high variability OptimizeLC->UseSIL_IS Validate Full Method Validation (FDA/ICH Guidelines) OptimizeLC->Validate UseSIL_IS->Validate End End Validate->End Robust & Reliable Method Start Start: Fenpiprane in Biological Matrix Start->PPT Initial, high-throughput approach Start->LLE Improved selectivity Start->SPE Highest selectivity & cleanup

Caption: Workflow for mitigating matrix effects in Fenpiprane bioanalysis.

Section 4: Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Fenpiprane Analysis in Human Plasma

This table summarizes the typical performance of common sample preparation techniques in terms of matrix effect, recovery, and reproducibility for a basic compound like Fenpiprane.

Sample Preparation Technique Typical Matrix Effect (% Suppression) Mean Recovery (%) Reproducibility (%CV) Key Considerations
Protein Precipitation (PPT) 30 - 60%>90%<15%Fast and simple, but least effective at removing phospholipids.[3]
Liquid-Liquid Extraction (LLE) 10 - 30%70 - 90%<10%Good for removing salts and some phospholipids; requires optimization of solvent and pH.[7]
Solid Phase Extraction (SPE) <10%>85%<5%Most effective for removing interferences, but requires more method development.[10]
HybridSPE®-Phospholipid <5%>90%<5%Specifically targets phospholipid removal, providing very clean extracts.[11]

Section 5: Final Recommendations

  • Proactive Mitigation is Key: Do not treat matrix effects as an afterthought. A well-designed sample preparation strategy is the most effective way to minimize their impact.[7]

  • Embrace Stable Isotope-Labeled Internal Standards: The use of a SIL-IS is the most reliable way to compensate for unavoidable matrix effects and is a regulatory expectation for robust bioanalytical methods.[8][16]

  • Thorough Validation is Non-Negotiable: A comprehensive method validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) is essential to demonstrate that your method is accurate, precise, and reliable for its intended purpose.[17][18][19]

By understanding the causes of matrix effects and systematically applying the troubleshooting and optimization strategies outlined in this guide, you can develop and validate a robust and reliable method for the quantification of Fenpiprane in biological tissues.

References

  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Xing, J., & Xie, C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Guthrie, E., et al. (2020). A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings.
  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • SCIEX. (2023, September 25). How to reduce matrix effect and increase analyte signal in extracted samples? Retrieved from [Link]

  • Baranowska, I., & Koper, M. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • Waters. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]

  • Duca, R. C., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • Fabregat-Safont, D., et al. (2023).
  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

  • Duca, R. C., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.
  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • ResearchGate. (2020). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis.
  • Olafsdottir, E., Westgard, J. O., Ehrmeyer, S. S., & Fallon, K. D. (1996). Matrix effects and the performance and selection of quality-control procedures to monitor PO2 measurements. Clinical Chemistry.
  • Restek. (2015, July 9).
  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • ResearchGate. (2012). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development.
  • Chambers, A. G., et al. (2012).
  • Frontiers. (2021, October 11).
  • Waters. (2021, January 8). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. YouTube.
  • Molecular and Cellular Oncology. (2024). Extracellular Matrix Signaling Cues: Biological Functions, Diseases, and Therapeutic Targets.
  • U.S. Department of Health and Human Services. (2023).
  • KCAS. (2023, November 28).
  • LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • U.S. Food and Drug Administration. (2018).

Sources

Optimization

Strategies to increase the selectivity of Fenpiprane for M3 receptors

Topic: Strategies to Increase M3 Receptor Selectivity Ticket ID: M3-OPT-FEN-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1] Executive Summary Fenpiprane (1-(3,3-dipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Increase M3 Receptor Selectivity

Ticket ID: M3-OPT-FEN-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a classic diphenylpropylamine muscarinic antagonist.[1] While potent, it suffers from a lack of subtype selectivity, binding promiscuously across M1–M5 receptors. This promiscuity leads to dose-limiting side effects (e.g., tachycardia via M2 blockade, dry mouth via M1/M3 blockade).[1]

To increase selectivity for the M3 isoform (critical for bladder and smooth muscle targeting), you must transition from a "pure orthosteric" binding mode to a bitopic or allosteric-modulated binding mode.[1] The M3 receptor differs most significantly from the M2 receptor in its extracellular vestibule and loops (ECL2/ECL3), not the deep orthosteric pocket.

This guide details the troubleshooting and design strategies required to evolve the Fenpiprane scaffold into an M3-selective candidate.

Part 1: Molecular Design Strategies (Troubleshooting SAR)

Strategy A: The Bitopic Ligand Approach

Concept: Use Fenpiprane as the "anchor" (orthosteric pharmacophore) and attach a linker to a secondary moiety that interacts with the M3-specific extracellular vestibule.

Q: I attached a bulky group to the piperidine nitrogen, but affinity dropped drastically. Why? A: You likely disrupted the essential ionic interaction between the protonated nitrogen of Fenpiprane and the conserved Asp147 (M3 numbering) in the orthosteric site.

  • The Fix: Ensure your linker attachment point does not sterically prevent the nitrogen from protonating or sitting near Asp147.[1]

  • Optimization: Instead of direct bulky attachment, use an alkyl chain linker (alkylene spacer).[1]

    • Optimal Length: Typically 6–10 methylene units are required to span the distance from the orthosteric site to the allosteric vestibule.

    • Target Residues: The linker allows the secondary group to interact with Tyr506 and Tyr529 (the "tyrosine lid") which are crucial for stabilizing M3-selective antagonists like darifenacin.

Strategy B: Exploiting the "Tyrosine Lid"

Concept: The M3 receptor has a unique "lid" formation formed by tyrosine residues that can trap specific ligands, creating a slower off-rate (residence time).

Q: My derivatives have high affinity (low Ki) but poor selectivity against M2. What am I missing? A: You are likely driving affinity through hydrophobic interactions deep in the pocket (the diphenyl rings), which is conserved across M2 and M3. Selectivity is often kinetic.[1]

  • The Fix: Focus on Residence Time (

    
    ). M3-selective agents often display "kinetic selectivity"—they stay bound to M3 longer than M2.[1]
    
  • Design Move: Rigidify the linker or add a terminal heteroaromatic ring (e.g., thiophene or furan) to the Fenpiprane tail. This can create specific pi-pi stacking interactions with the extracellular loops unique to M3.[1]

Part 2: Experimental Workflows & Troubleshooting

Workflow Visualization

The following diagram outlines the logical flow for optimizing Fenpiprane, distinguishing between "Binding Selectivity" and "Functional Selectivity."

M3_Optimization_Workflow Start Fenpiprane Scaffold Design Design: Bitopic Expansion (Linker + Allosteric Head) Start->Design Synth Synthesis Design->Synth Binding Assay 1: Radioligand Binding (Ki Determination) Synth->Binding Decision1 Ki < 10nM? Binding->Decision1 Decision1->Design No (Loss of Affinity) Selectivity Assay 2: M2 vs M3 Selectivity Ratio Decision1->Selectivity Yes Selectivity->Design No (Non-selective) Kinetics Assay 3: Kinetic Binding (Residence Time) Selectivity->Kinetics Yes Decision2 Ratio > 50x? Functional Assay 4: Ca2+ Flux (FLIPR) (Functional Antagonism) Kinetics->Functional

Caption: Optimization pipeline prioritizing affinity first, then selectivity ratios, and finally kinetic parameters.

Troubleshooting Common Assay Issues
Issue 1: Discrepancy between Binding (Ki) and Function (IC50)

User Report: "My compound shows 100x selectivity for M3 in binding assays, but only 10x selectivity in functional calcium assays."

  • Root Cause: Receptor Reserve. In systems with high receptor density (like transfected CHO cells), you need to occupy a massive percentage of receptors to block the functional response (calcium release), masking the true affinity.

  • Solution:

    • Use the Cheng-Prusoff correction carefully, but more importantly:

    • Perform a Schild Analysis .[1] This is the gold standard for competitive antagonists. It provides a

      
       value, which is independent of agonist concentration and receptor reserve.[1]
      
    • Protocol Adjustment: Reduce the receptor expression level in your cell line or use a partial receptor inactivation method (e.g., alkylation with phenoxybenzamine) to remove the receptor reserve buffer.[1]

Issue 2: The "Washout" Effect

User Report: "I see inhibition in the plate reader, but if I wash the cells, the effect disappears immediately."

  • Root Cause: Fast

    
     (dissociation rate).[1] The compound is not "sticking" to the M3 receptor effectively.[1][2]
    
  • Solution: This confirms a lack of interaction with the extracellular loops (the "lid").[1]

    • Chemical Modification: Increase the lipophilicity of the distal group (the group furthest from the piperidine nitrogen) to encourage hydrophobic collapse of the extracellular loop over the ligand.

Part 3: Comparative Data & Benchmarks

When optimizing Fenpiprane, use Darifenacin as your positive control for M3 selectivity.[1]

ParameterFenpiprane (Parent)Target Profile (Optimized)Benchmark (Darifenacin)
M3 Affinity (Ki) ~5–10 nM< 1 nM0.8 nM
M2 Affinity (Ki) ~5–10 nM> 100 nM~50 nM
Selectivity Ratio (M3/M2) ~1 (Non-selective)> 100-fold~60-fold
Dissociation Half-life (

)
Fast (< 5 min)Slow (> 60 min)~120 min
Binding Mode Orthosteric OnlyBitopic (Ortho + Allosteric)Bitopic

Part 4: Detailed Experimental Protocols

Protocol A: Kinetic Radioligand Binding (Dissociation Rate)

Purpose: To determine if your modification has successfully engaged the M3 "lid" mechanism.

  • Preparation: Use CHO-K1 cells stably expressing hM3 receptors.[1] Prepare membranes.[1][3]

  • Equilibration: Incubate membranes with

    
    -NMS (N-methylscopolamine) and your test compound (at 
    
    
    
    ) for 2 hours to reach equilibrium.
  • Dissociation Initiation: Add a massive excess (

    
    ) of Atropine (the blocker) to prevent re-binding of radioligand.[1]
    
  • Time Points: Filter aliquots at t = 0, 5, 10, 30, 60, 120, and 240 minutes.

  • Analysis: Plot

    
     vs. time.[1] The slope is 
    
    
    
    .[1]
    • Success Criterion: A significantly shallower slope (slower dissociation) compared to parent Fenpiprane.[1]

Protocol B: Functional Calcium Mobilization (FLIPR)

Purpose: To verify functional blockade of Gq-coupled signaling.[1]

  • Cell Loading: Load CHO-hM3 cells with Fluo-4 AM dye (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add Fenpiprane derivative (serial dilution) and incubate for 15 mins.

  • Agonist Challenge: Inject Carbachol at its

    
     concentration (critical: do not use saturating concentrations).
    
  • Readout: Measure fluorescence intensity (RFU) relative to baseline.

  • Selectivity Check: Repeat the exact same protocol in CHO-hM2 cells (using a promiscuous G-protein like

    
     to force Calcium coupling, or measure cAMP inhibition).
    

References

  • Kruse, A. C., et al. (2012).[1] Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552-559.[1] [1]

  • Decker, M., et al. (2018).[1] Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists.[1][4][5] Proceedings of the National Academy of Sciences, 115(46), 11670-11679. [1]

  • Bermudez, M., et al. (2015).[1] Dualsteric muscarinic antagonists: Orthosteric binding and allosteric modulation.[1][3] Journal of Medicinal Chemistry, 58(15), 6066-6080.[1] [1]

  • Terdonski, S. L., et al. (2014).[1] The role of kinetic selectivity in the safety of muscarinic antagonists. Molecular Pharmacology, 85(1), 1-13.[1]

Sources

Troubleshooting

Technical Support Center: Fenpiprane Metabolites and Urine Drug Screen Cross-Reactivity

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results in urine drug screens (UDS) due to the presence of fenpiprane or its metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results in urine drug screens (UDS) due to the presence of fenpiprane or its metabolites. While direct, documented evidence of fenpiprane-induced false-positives for amphetamines is not prevalent in scientific literature, this guide provides a framework for understanding the potential for such cross-reactivity based on chemical principles and best practices in analytical toxicology.

Introduction: The Challenge of Immunoassay Specificity

Urine drug screening is a critical tool in various research and clinical settings. Immunoassays are often the first line of testing due to their speed and cost-effectiveness. However, these tests rely on the principle of antibody-antigen binding, which is not always perfectly specific.[1] Antibodies designed to detect a particular drug, such as amphetamine, may also bind to other structurally similar molecules, leading to a false-positive result. This guide will explore the potential for metabolites of fenpiprane, a compound used for functional gastrointestinal disorders, to cause such cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is fenpiprane and how is it metabolized?

A1: Fenpiprane is a drug characterized by a 1-(3,3-diphenylpropyl)piperidine structure. Its metabolism in humans has not been extensively detailed in publicly available literature. However, based on the metabolism of other piperidine-containing pharmaceuticals, we can hypothesize several metabolic pathways primarily mediated by cytochrome P450 (CYP450) enzymes.[2][3] These pathways likely include:

  • N-dealkylation: The removal of the diphenylpropyl group from the piperidine nitrogen.[4][5]

  • Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to one or both of the phenyl rings.[6][7]

  • Piperidine Ring Oxidation: Hydroxylation or oxidation of the piperidine ring itself.

These metabolic transformations create molecules with altered structures that could potentially interact with immunoassay antibodies.

Q2: Why might fenpiprane metabolites cause a false positive for amphetamines?
Q3: Are there documented cases of fenpiprane causing false-positive amphetamine tests?

A3: To date, there is a lack of specific case reports or comprehensive studies in the peer-reviewed literature that definitively link fenpiprane or its metabolites to false-positive amphetamine urine drug screens. However, the absence of evidence is not evidence of absence. Given the vast number of compounds that have been reported to cause false-positives for amphetamines, and the structural possibilities of fenpiprane's metabolites, a cautious and systematic approach is warranted when unexpected positive results are obtained in subjects known to be administered fenpiprane.[11]

Q4: What is the immediate step to take if a false positive due to fenpiprane is suspected?

A4: The gold standard for resolving a suspected false-positive immunoassay result is to perform a confirmatory test using a more specific analytical method.[8][12] The two most common and reliable methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

These techniques do not rely on antibody-antigen interactions but instead separate compounds based on their chemical properties and identify them based on their unique mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guides

Guide 1: Investigating an Unexpected Positive Amphetamine Screen

This guide provides a systematic approach to troubleshooting a presumptive positive amphetamine result in a subject with known or suspected fenpiprane intake.

Step 1: Review Subject's Medication and Supplement History

  • Action: Compile a comprehensive list of all prescription medications, over-the-counter drugs, and dietary supplements the subject has taken.

  • Rationale: Many substances are known to cross-react with amphetamine immunoassays. A thorough review can help identify other potential sources of the false positive.

Step 2: Aliquot and Store the Original Urine Sample

  • Action: Properly store an aliquot of the original urine sample at -20°C or below.

  • Rationale: This preserves the sample for confirmatory testing and ensures the integrity of the results.

Step 3: Perform Confirmatory Testing

  • Action: Submit the urine sample for GC-MS or LC-MS/MS analysis specifically targeting amphetamine and methamphetamine.

  • Rationale: This is the definitive step to confirm or refute the presence of true amphetamines.[8]

Step 4: (Optional) Analyze for Fenpiprane and its Metabolites

  • Action: If resources allow, develop and validate an LC-MS/MS method to screen for fenpiprane and its hypothesized metabolites in the urine sample.

  • Rationale: This can provide direct evidence that the subject has been exposed to fenpiprane and that its metabolites are present in the urine, strengthening the case for cross-reactivity if amphetamines are not detected.

Guide 2: Proactive Measures to Mitigate the Risk of Misinterpretation

For research studies involving fenpiprane, the following proactive steps can minimize the impact of potential false-positive UDS results.

Step 1: Baseline Urine Drug Screening

  • Action: Conduct a comprehensive UDS before the first administration of fenpiprane.

  • Rationale: This establishes a baseline and helps to rule out pre-existing drug use.

Step 2: Utilize a More Specific Initial Screen (If Available)

  • Action: If possible, use an amphetamine immunoassay known to have lower cross-reactivity. Consult with the assay manufacturer for data on cross-reactivity with other compounds.

  • Rationale: Not all immunoassays are created equal. Some may use more specific antibodies than others.[9]

Step 3: Implement Reflex Confirmatory Testing

  • Action: Establish a standard operating procedure (SOP) to automatically perform GC-MS or LC-MS/MS confirmation on all presumptive positive amphetamine screens.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS/LC-MS/MS Confirmation

This protocol outlines a general procedure for preparing a urine sample for confirmatory analysis.

  • Sample Thawing and Mixing:

    • Thaw the frozen urine sample to room temperature.

    • Vortex the sample for 10 seconds to ensure homogeneity.

  • Hydrolysis (for glucuronidated metabolites):

    • To 1 mL of urine, add 100 µL of a β-glucuronidase solution.

    • Incubate at 60°C for 1 hour.

    • Causality: Many drug metabolites are excreted as glucuronide conjugates to increase their water solubility. This enzymatic step cleaves the glucuronide group, allowing the parent metabolite to be more easily extracted and detected.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE:

      • Adjust the pH of the hydrolyzed urine to ~9 with a suitable buffer.

      • Add 3 mL of an organic solvent (e.g., ethyl acetate).

      • Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

      • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • SPE:

      • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

      • Load the hydrolyzed urine onto the cartridge.

      • Wash the cartridge with a series of solvents to remove interfering substances.

      • Elute the analytes of interest with a final solvent.

      • Evaporate the eluate to dryness.

    • Causality: Extraction separates the analytes of interest from the complex urine matrix, reducing interference and concentrating the sample for more sensitive detection.

  • Derivatization (for GC-MS):

    • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Incubate at 70°C for 30 minutes.

    • Causality: Derivatization increases the volatility and thermal stability of the analytes, making them more suitable for GC-MS analysis.

  • Reconstitution (for LC-MS/MS):

    • Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

Protocol 2: Confirmatory Analysis by GC-MS or LC-MS/MS
  • Instrumentation: A validated GC-MS or LC-MS/MS system is required.

  • Method: The analytical method should be validated according to established guidelines (e.g., FDA, CLSI). This includes establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

  • Data Analysis: The presence of a specific drug is confirmed by comparing the retention time and the mass spectrum (or specific ion transitions for MS/MS) of the analyte in the sample to that of a certified reference standard.

Visualizations

Hypothesized Metabolic Pathway of Fenpiprane

Fenpiprane_Metabolism F Fenpiprane M1 N-dealkylated Metabolite F->M1 N-dealkylation (CYP450) M2 Hydroxylated Metabolite (Phenyl Ring) F->M2 Aromatic Hydroxylation (CYP450) M3 Hydroxylated Metabolite (Piperidine Ring) F->M3 Ring Oxidation (CYP450) M4 Conjugated Metabolites M1->M4 Phase II Conjugation M2->M4 M3->M4

Caption: Hypothesized metabolic pathways of fenpiprane.

Mechanism of Immunoassay Cross-Reactivity

Immunoassay_Cross_Reactivity cluster_0 Target Drug (Amphetamine) cluster_1 Antibody cluster_2 Cross-Reacting Metabolite Amphetamine Amphetamine Antibody Antibody Amphetamine->Antibody Specific Binding (True Positive) Metabolite Metabolite Metabolite->Antibody Non-Specific Binding (False Positive)

Caption: Specific vs. non-specific antibody binding in immunoassays.

Troubleshooting Workflow for Unexpected Positive UDS

Troubleshooting_Workflow Start Unexpected Positive Urine Drug Screen Review_Meds Review Subject's Medication History Start->Review_Meds Store_Sample Aliquot and Store Original Sample Review_Meds->Store_Sample Confirmatory_Test Perform GC-MS or LC-MS/MS Confirmation Store_Sample->Confirmatory_Test Result Amphetamine Detected? Confirmatory_Test->Result True_Positive True Positive Result->True_Positive Yes False_Positive False Positive Result->False_Positive No Investigate_Cross_Reactivity Investigate Potential Cross-Reactivity False_Positive->Investigate_Cross_Reactivity

Caption: Workflow for investigating unexpected positive urine drug screens.

Data Summary

ParameterImmunoassayGC-MS / LC-MS/MS
Principle Antibody-Antigen BindingChemical Separation & Mass Detection
Specificity Variable, prone to cross-reactivityHigh, considered the "gold standard"
Speed Rapid (minutes to hours)Slower (hours to days)
Cost LowerHigher
Result Type Presumptive (Qualitative)Confirmatory (Qualitative & Quantitative)

References

  • Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Royal Society of Chemistry. Retrieved from [Link]

  • MedCentral. (2024, September 9). How Common Are False-Positives Amphetamine Drug Tests? Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enzymatic Hydroxylation of Aromatic Compounds. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PubMed Central. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

  • PubMed. (n.d.). Cytochromes P450 in phenylpropanoid metabolism. Retrieved from [Link]

  • Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For? Retrieved from [Link]

  • PubMed Central. (n.d.). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Retrieved from [Link]

  • Dr.Oracle. (2025, September 3). How can false positive results for amphetamines (amphetamine) be managed and confirmed? Retrieved from [Link]

  • PubMed. (n.d.). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023, June 9). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 1). Drug Testing. StatPearls. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]

  • Semantic Scholar. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Retrieved from [Link]

  • Dynacare. (n.d.). Interpretation Guide: Immunoassay-based Urine Drug Screening. Retrieved from [Link]

  • PubMed Central. (2015, September 4). One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Retrieved from [Link]

  • PubMed. (n.d.). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Retrieved from [Link]

  • U.S. Pharmacist. (2016, August 18). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Retrieved from [Link]

  • PubMed. (n.d.). Specificity of an antibody directed against d-methamphetamine. Studies with rigid and nonrigid analogs. Retrieved from [Link]

  • Fiveable. (n.d.). Aromatic Hydroxylation Definition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Creative Diagnostics. (2024, February 28). Drug Immunoassays. Retrieved from [Link]

  • ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Surmodics IVD. (n.d.). How Do Immunoassay Tests Work. Retrieved from [Link]

  • YouTube. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism. Retrieved from [Link]

  • Google Patents. (n.d.). EP1167976A2 - Immunoassay for the detection of amphetamines and derivatives thereof.
  • PubMed Central. (n.d.). DFT Mechanistic Investigation into Ni(II)-Catalyzed Hydroxylation of Benzene to Phenol by H2O2. Retrieved from [Link]

  • Oxford Academic. (n.d.). False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review. Retrieved from [Link]

  • Frontiers. (2017, January 30). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Retrieved from [Link]

  • ACS Publications. (2022, July 14). Direct Benzene Hydroxylation with Dioxygen Induced by Copper Complexes: Uncovering the Active Species by DFT Calculations. Organometallics. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fenpiprane and Hyoscyamine for the Inhibition of Intestinal Spasms

For Researchers, Scientists, and Drug Development Professionals Introduction Intestinal spasms, characterized by sudden, involuntary contractions of the gut musculature, are a hallmark of various functional gastrointesti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal spasms, characterized by sudden, involuntary contractions of the gut musculature, are a hallmark of various functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS). These spasms can lead to significant abdominal pain, cramping, and altered bowel habits, profoundly impacting a patient's quality of life. The management of these symptoms often involves the use of antispasmodic agents. This guide provides an in-depth technical comparison of two such agents: Fenpiprane and Hyoscyamine.

Both Fenpiprane and Hyoscyamine belong to the class of anticholinergic drugs, which exert their effects by antagonizing the action of acetylcholine at muscarinic receptors in the gastrointestinal tract. By blocking these receptors on smooth muscle cells, they inhibit the downstream signaling pathways that lead to muscle contraction, thereby promoting relaxation and alleviating spasms.[1][2] While sharing a common overarching mechanism, nuanced differences in their pharmacological profiles may influence their clinical utility and selection for specific research and development applications.

This document will delve into the chemical properties, mechanism of action, and available experimental data for both compounds. It will further outline detailed protocols for the in vitro evaluation of their spasmolytic activity, providing a framework for researchers to conduct their own comparative studies.

Chemical and Pharmacological Profiles

A foundational understanding of the chemical and pharmacological properties of Fenpiprane and Hyoscyamine is crucial for a comprehensive comparison.

FeatureFenpipraneHyoscyamine
IUPAC Name 1-(3,3-diphenylpropyl)piperidine(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
Molecular Formula C20H25NC17H23NO3
Molar Mass 279.42 g/mol 289.37 g/mol
Chemical Structure (See Figure 1)(See Figure 2)
Mechanism of Action Competitive antagonist at muscarinic acetylcholine receptorsNon-selective competitive antagonist of muscarinic acetylcholine receptors[1]
Receptor Selectivity Primarily targets muscarinic receptors; specific subtype selectivity is not extensively documented in publicly available literature.Non-selective, acting on M1, M2, and M3 receptor subtypes, among others.
Clinical Use Management of functional gastrointestinal disorders.Symptomatic relief of spasms associated with various gastrointestinal disorders, including peptic ulcers and IBS.[3]
Chemical Structure of FenpipraneFigure 1. Chemical Structure of Fenpiprane. Chemical Structure of HyoscyamineFigure 2. Chemical Structure of Hyoscyamine.

Mechanism of Action: Inhibition of Muscarinic Acetylcholine Receptors

The primary therapeutic effect of both Fenpiprane and Hyoscyamine in the context of intestinal spasms lies in their ability to act as competitive antagonists at muscarinic acetylcholine receptors on intestinal smooth muscle cells.

Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, plays a pivotal role in stimulating gastrointestinal motility.[2] Upon its release from enteric nerve endings, acetylcholine binds to muscarinic receptors on the surface of smooth muscle cells. In the intestine, the M2 and M3 receptor subtypes are predominantly expressed and are crucial for regulating contractility.[4]

Activation of the M3 receptor subtype, which is coupled to the Gq/11 G-protein, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and intestinal spasms.

The M2 receptor, while also contributing to contraction, does so primarily by inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in less inhibition of myosin light chain kinase, thereby favoring a state of contraction.

Fenpiprane and Hyoscyamine, by competitively binding to these muscarinic receptors without activating them, prevent acetylcholine from exerting its contractile effects. This blockade of the cholinergic signaling pathway leads to a reduction in intestinal smooth muscle tone and the amelioration of spasms.

Muscarinic Receptor Signaling Pathway for Intestinal Contraction ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Antagonist Fenpiprane or Hyoscyamine Antagonist->M3R Binds & Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release Contraction Smooth Muscle Contraction DAG->Contraction Potentiates via PKC Ca2 Ca2+ SR->Ca2 Ca2->Contraction Initiates

Figure 3. Simplified signaling pathway of M3 muscarinic receptor-mediated intestinal smooth muscle contraction and its inhibition by Fenpiprane or Hyoscyamine.

Comparative In Vitro Potency: Experimental Data

CompoundAgonistTissue PreparationpA2 ValueReference
Atropine (racemic Hyoscyamine)AcetylcholineGuinea Pig Ileum~8.9 - 9.5[5]
DicyclomineAcetylcholineGoat Ileum8.92 ± 0.237[6]
ValethamateAcetylcholineGoat Ileum9.04 ± 0.227[6]
Hyoscine (Scopolamine)AcetylcholineGoat Ileum9.09 ± 0.022[6]
Fenpiprane Acetylcholine Guinea Pig Ileum Data not available in cited literature

Note: The pA2 values can vary depending on the specific experimental conditions.

The data indicates that atropine (racemic hyoscyamine) is a potent antagonist of acetylcholine-induced contractions in the guinea pig ileum. The lack of publicly available, directly comparable pA2 values for Fenpiprane highlights a significant data gap and underscores the importance of conducting head-to-head in vitro studies.

Experimental Protocols for Comparative In Vitro Analysis

To facilitate a direct and objective comparison of Fenpiprane and Hyoscyamine, the following detailed experimental protocols are provided. These protocols are based on established methodologies for evaluating the antispasmodic activity of compounds using an isolated organ bath system.[7]

Isolated Guinea Pig Ileum Assay

This is a classic and widely used method for assessing the effects of drugs on intestinal smooth muscle contractility.

Objective: To determine and compare the potency (pA2 value) of Fenpiprane and Hyoscyamine in antagonizing acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Acetylcholine chloride (agonist)

  • Fenpiprane hydrochloride

  • Hyoscyamine sulfate

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig by cervical dislocation followed by exsanguination.

    • Open the abdominal cavity and carefully excise a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction.

    • Place the excised tissue in a petri dish containing Krebs-Henseleit solution pre-gassed with carbogen and maintained at 37°C.

    • Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Organ Bath Setup:

    • Mount each ileum segment vertically in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen.

    • Attach one end of the tissue to a fixed hook at the bottom of the bath and the other end to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Construction of Acetylcholine Concentration-Response Curve:

    • After equilibration, record the baseline tension.

    • Add acetylcholine to the organ bath in a cumulative manner to obtain final concentrations ranging from 10^-9 M to 10^-3 M.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Determination of Antagonist Potency (pA2 Value):

    • After a recovery period, incubate the tissue with a known concentration of Fenpiprane or Hyoscyamine for 20-30 minutes.

    • Repeat the cumulative acetylcholine concentration-response curve in the presence of the antagonist.

    • Wash the tissue thoroughly and repeat the procedure with at least two other concentrations of the same antagonist.

    • Construct Schild plots by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.

Isolated Guinea Pig Ileum Assay Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_agonist Agonist Response cluster_antagonist Antagonist Challenge cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Excise Excise Terminal Ileum Euthanize->Excise Clean Clean and Segment Ileum Excise->Clean Mount Mount Ileum in Organ Bath Clean->Mount Equilibrate Equilibrate under 1g Tension Mount->Equilibrate ACh_CRC Generate Acetylcholine Concentration-Response Curve (CRC) Equilibrate->ACh_CRC Incubate Incubate with Fenpiprane or Hyoscyamine ACh_CRC->Incubate ACh_CRC_Antagonist Generate ACh CRC in presence of Antagonist Incubate->ACh_CRC_Antagonist Repeat Repeat with different Antagonist Concentrations ACh_CRC_Antagonist->Repeat Schild Construct Schild Plot Repeat->Schild pA2 Determine pA2 Value Schild->pA2

Figure 4. Workflow for the isolated guinea pig ileum assay to determine the pA2 value of an antispasmodic agent.
Ex Vivo Intestinal Sac Permeability Assay

This model can be adapted to assess the effect of antispasmodics on intestinal contractility in a more physiologically relevant setting where the three-dimensional structure of the intestine is preserved.

Objective: To compare the inhibitory effects of Fenpiprane and Hyoscyamine on spontaneous and acetylcholine-induced contractions in an ex vivo intestinal sac model.

Materials:

  • Male rats (200-250 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.6)

  • Acetylcholine chloride

  • Fenpiprane hydrochloride

  • Hyoscyamine sulfate

  • Surgical instruments

  • Video recording and analysis software

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise a segment of the jejunum.

    • Gently flush the lumen with Tyrode's solution.

    • Create an everted intestinal sac by turning a 5-7 cm segment of the intestine inside out over a glass rod.

    • Ligate one end of the sac and fill it with a known volume of Tyrode's solution. Ligate the other end.

  • Experimental Setup:

    • Suspend the intestinal sac in a bath of Tyrode's solution maintained at 37°C and aerated with carbogen.

    • Record the spontaneous contractile activity of the sac using a video camera for a baseline period.

  • Drug Application and Analysis:

    • Introduce Fenpiprane or Hyoscyamine into the bath at various concentrations and record the changes in contractile frequency and amplitude.

    • To assess the effect on induced spasms, add acetylcholine to the bath to induce contractions and then introduce the antagonists to observe their inhibitory effects.

    • Analyze the video recordings to quantify the changes in contractile parameters.

Clinical Efficacy and Safety Considerations

While in vitro data provides valuable insights into the pharmacological activity of a compound, clinical data is essential for understanding its therapeutic potential and safety profile in humans.

Hyoscyamine has a long history of clinical use for the symptomatic relief of various gastrointestinal disorders, including IBS.[3] Clinical studies have shown its efficacy in reducing abdominal pain and discomfort associated with intestinal spasms.[8] However, as a non-selective muscarinic antagonist, Hyoscyamine is associated with a range of anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.[2]

Fenpiprane is also indicated for the management of functional gastrointestinal disorders. However, there is a relative paucity of large-scale, placebo-controlled clinical trials directly comparing its efficacy and safety against other antispasmodics like Hyoscyamine in the publicly available literature. A clinical trial has been registered to compare the efficacy and safety of fenoverine, a different antispasmodic, with trimebutine maleate in patients with IBS, which may provide a methodological framework for future studies involving Fenpiprane.[9]

Discussion and Future Directions

Both Fenpiprane and Hyoscyamine are effective inhibitors of intestinal spasms through their anticholinergic mechanism of action. Hyoscyamine is a well-established, non-selective muscarinic antagonist with proven clinical efficacy, albeit with a known profile of anticholinergic side effects. The pharmacological profile of Fenpiprane is less extensively documented in publicly accessible literature, particularly concerning its potency (pA2 value) and muscarinic receptor subtype selectivity.

The provided experimental protocols offer a robust framework for a head-to-head comparison of these two compounds. Determining the pA2 value for Fenpiprane and comparing it to that of Hyoscyamine would provide a quantitative measure of their relative potencies at the muscarinic receptors in intestinal smooth muscle. Furthermore, investigating their binding affinities for different muscarinic receptor subtypes (M1, M2, M3, M4, and M5) would elucidate their selectivity profiles. A compound with higher selectivity for the M3 receptors on intestinal smooth muscle, and lower affinity for muscarinic receptors in other tissues (e.g., salivary glands, heart), could potentially offer a more favorable side-effect profile.

Future research should focus on:

  • Direct in vitro comparison: Conducting isolated organ bath experiments as outlined to determine and compare the pA2 values of Fenpiprane and Hyoscyamine.

  • Receptor binding assays: Performing radioligand binding studies to ascertain the affinity (Ki values) of both compounds for the five muscarinic receptor subtypes.

  • In vivo studies: Utilizing animal models of intestinal hypermotility to compare the efficacy and side-effect profiles of Fenpiprane and Hyoscyamine in a whole-organism context.

  • Clinical trials: Designing and executing well-controlled, double-blind, randomized clinical trials to directly compare the efficacy and safety of Fenpiprane and Hyoscyamine in patients with IBS and other functional gastrointestinal disorders.

By systematically addressing these research questions, the scientific and clinical communities can gain a clearer understanding of the relative merits of Fenpiprane and Hyoscyamine, ultimately leading to more informed decisions in drug development and patient care.

References

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58.
  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7–16.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290.
  • CenterWatch. (n.d.). Clinical trials for functional bowel disorders. Retrieved from [Link]

  • Ehlert, F. J., Ostrom, R. S., & Sawyer, G. W. (1997). Subtypes of the muscarinic receptor in smooth muscle. Trends in Pharmacological Sciences, 18(10), 376–382.
  • WebMD. (2023). Hyoscyamine - Uses, Side Effects, and More. Retrieved from [Link]

  • Drugs.com. (2023). Hyoscyamine. Retrieved from [Link]

  • Emka Technologies. (n.d.). Tissue Baths in Respiratory Disease Models. Retrieved from [Link]

  • DailyMed. (2023). Hyoscyamine Sulfate Tablet. Retrieved from [Link]

  • GlobalRPh. (n.d.). Hyoscyamine Sulfate. Retrieved from [Link]

  • Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England Journal of Medicine, 321(15), 1022–1029.
  • Deepraj, S., & Nandakumar, K. (2008). Investigation of isolated goat ileum preparation for the pharmacological screening of antispasmodics. Pharmacologyonline, 1, 22-33.
  • Matsui, M., Motomura, D., Karasawa, H., Fujikawa, T., Jiang, J., Mitani, Y., ... & Taketo, M. M. (2002). Multiple functional defects in peripheral autonomic organs in mice lacking muscarinic acetylcholine receptor gene for the M3 subtype. Proceedings of the National Academy of Sciences, 99(25), 16498-16503.
  • Norecopa. (2021). Guinea Pig Ileum. Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile of Hyoscyamine Sulfate 0.125mg Tablet. Retrieved from [Link]

  • ClinicalTrials.gov. (2014). Comparative Efficacy and Safety of Fenoverine and Trimebutine Maleate in Irritable Bowel Syndrome. Retrieved from [Link]

Sources

Comparative

Validating the antispasmodic activity of Fenpiprane in a murine model

Content Type: Technical Comparison & Validation Framework Target Audience: Pharmacologists, Lead Scientists, and Pre-clinical Researchers Executive Summary: The Dual-Action Proposition Fenpiprane (1-(3,3-diphenylpropyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Framework Target Audience: Pharmacologists, Lead Scientists, and Pre-clinical Researchers

Executive Summary: The Dual-Action Proposition

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) presents a unique pharmacological profile that distinguishes it from classical antispasmodics. Unlike Atropine (a pure neurotropic anticholinergic) or Papaverine (a pure musculotropic phosphodiesterase inhibitor), Fenpiprane exhibits a dual mechanism of action .

To validate Fenpiprane in a murine model, a researcher cannot simply demonstrate spasmolysis; one must deconstruct how the spasmolysis occurs. This guide provides a framework to experimentally verify Fenpiprane's primary calcium channel antagonism and secondary anticholinergic activity, benchmarking it against the industry gold standards.

The Comparative Landscape
FeatureFenpiprane (Test Agent)Atropine (Comparator A)Papaverine (Comparator B)
Primary Mechanism Dual Action: Ca²⁺ Channel Blockade (Major) + M3 Antagonism (Minor)Competitive Muscarinic (M3) AntagonismPhosphodiesterase (PDE) Inhibition & Ca²⁺ Blockade
Classification Neuro-Musculotropic SpasmolyticNeurotropic SpasmolyticMusculotropic Spasmolytic
Target Tissue GI Smooth Muscle (Ileum/Jejunum)GI Smooth Muscle, Secretory GlandsVascular & GI Smooth Muscle
Validation Marker Inhibits both ACh and BaCl₂ induced spasmsInhibits only ACh induced spasmsInhibits both , but lower potency vs. histamine

Mechanistic Basis & Signaling Pathways

To design a valid experiment, we must map the signaling pathways where these drugs intervene. Smooth muscle contraction is mediated by intracellular Calcium (


).[1]
  • Neurotropic Pathway: Acetylcholine (ACh) binds M3 receptors

    
    
    
    
    
    generation
    
    
    Calcium release from Sarcoplasmic Reticulum.
  • Musculotropic Pathway: Depolarization opens L-type Voltage-Gated Calcium Channels (VGCC)

    
     Influx of extracellular Calcium.
    

Fenpiprane's Value: It acts as a "functional brake" on both pathways, preventing the "escape" spasms often seen with pure anticholinergics.

G ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor ACh->M3 BaCl2 BaCl2 / K+ (Agonist) VGCC L-Type Ca2+ Channel BaCl2->VGCC Direct Depolarization PLC PLC / IP3 Pathway M3->PLC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Pool Intracellular Ca2+ Rise PLC->Ca_Pool Ca_Influx->Ca_Pool Contraction Smooth Muscle Contraction Ca_Pool->Contraction Atropine Atropine (Blocks M3) Atropine->M3 Inhibits Papaverine Papaverine (Blocks PDE/Ca2+) Papaverine->VGCC Papaverine->Ca_Pool via PDE Inhibition Fenpiprane FENPIPRANE (Dual Blockade) Fenpiprane->M3 Secondary Action Fenpiprane->VGCC Primary Action

Figure 1: Mechanistic intervention points. Fenpiprane distinguishes itself by blocking both the receptor-mediated (ACh) and voltage-mediated (


) calcium influx.

Experimental Protocol A: Ex Vivo Organ Bath (The Gold Standard)

This assay is the definitive method to calculate


 (affinity) and distinguish mechanism.

Objective: Determine if Fenpiprane acts via receptor blockade (Atropine-like) or direct muscle relaxation (Papaverine-like).

Materials
  • Tissue: Distal ileum from Guinea Pig (preferred for histamine sensitivity) or Wistar Rat.

  • Buffer: Tyrode’s solution (NaCl 137, KCl 2.7,

    
     1.8, 
    
    
    
    1.1,
    
    
    0.4,
    
    
    11.9, Glucose 5.5 mM).
  • Gas: Carbogen (

    
    ).
    
  • Agonists:

    • Acetylcholine (

      
       to 
      
      
      
      M) - Tests neurotropic pathway.
    • Barium Chloride (

      
      ) (
      
      
      
      to
      
      
      M) - Tests musculotropic pathway.
Step-by-Step Workflow
  • Isolation: Sacrifice animal (cervical dislocation), isolate 2cm ileum segments, flush lumen with Tyrode's.

  • Mounting: Suspend in 10-20mL organ bath at 37°C with 1g resting tension.

  • Equilibration: Allow 45-60 mins stabilization, washing every 15 mins.

  • Control Curve (Agonist Only): Construct a cumulative Concentration-Response Curve (CRC) for ACh until maximal contraction (

    
    ) is reached. Wash.
    
  • Incubation (Antagonist): Incubate tissue with Fenpiprane (Test), Atropine (Control A), or Papaverine (Control B) for 10 minutes.

  • Test Curve: Repeat Agonist CRC in the presence of the antagonist.

  • Differentiation Step: Repeat steps 4-6 using

    
     as the agonist instead of ACh.
    
Data Analysis & Interpretation

Calculate the Dose Ratio (DR) :


 (with antagonist) / 

(control).
  • If Atropine-like: High shift in ACh curve (High DR), but zero/minimal shift in

    
     curve.
    
  • If Papaverine-like: Moderate shift in ACh curve, significant shift in

    
     curve.
    
  • Fenpiprane Success Criteria: You must observe a parallel rightward shift in both curves. The inhibition of

    
     confirms the direct myolytic activity that Atropine lacks.
    

Experimental Protocol B: In Vivo Charcoal Meal Transit

Objective: Validate physiological relevance in an intact system (peristalsis inhibition).

Materials
  • Animals: Swiss Albino Mice (20-25g), fasted 18h.

  • Marker: 10% Activated Charcoal in 5% Gum Acacia.

  • Dosing:

    • Group I: Vehicle (Saline/CMC).

    • Group II: Atropine (Standard) - 1 mg/kg i.p.

    • Group III: Fenpiprane (Test) - 5, 10, 20 mg/kg i.p. (Dose ranging required).

Workflow

Workflow Start Fast Mice (18h) Admin Administer Drug (i.p. or p.o.) Start->Admin Wait Wait 30 mins (Absorption) Admin->Wait Charcoal Administer Charcoal Meal (p.o.) Wait->Charcoal Sacrifice Sacrifice (after 20 mins) Charcoal->Sacrifice Measure Measure Intestine (Pylorus to Caecum) Sacrifice->Measure

Figure 2: In vivo charcoal transit workflow.

Calculation


Where 

is the distance traveled by the charcoal front.

Validation Note: Atropine will cause near-total cessation of transit (strong significance). Fenpiprane should show dose-dependent inhibition. If Fenpiprane shows efficacy here but failed the ACh ex vivo test, it suggests the mechanism is strictly non-cholinergic (unlikely for this class).

Statistical Validation & Reporting

To publish this comparison, your data tables must present the Inhibitory Concentration (


)  against specific spasmogens.

Hypothetical Expected Data Profile (For Validation Reference):

SpasmogenAtropine (

)
Papaverine (

)
Fenpiprane (Expected Profile)
Acetylcholine

(Very Potent)

(Weak)

(Moderate)
Barium Chloride No Effect

(Potent)

(Potent)
Histamine No Effect

(Potent)

(Very Potent)
  • If Fenpiprane is equipotent to Papaverine against

    
     but superior against Histamine/ACh, it validates the compound as a superior multi-target antispasmodic .
    

References

  • Grokipedia. (n.d.). Fenpiprane - Mechanism of action. Retrieved from

  • BenchChem. (n.d.). Fenpiprane Hydrochloride: Structure and Mechanism. Retrieved from

  • National Center for Biotechnology Information. (2025). Atropine: Mechanism of Action and Clinical Use. StatPearls. Retrieved from

  • MDPI. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules. Retrieved from

  • Oxford Academic. (2005). Duration of action of antispasmodic agents: novel use of a mouse model. Retrieved from

  • National Institutes of Health. (2013). Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa. Retrieved from

Sources

Validation

A Researcher's Guide to De-risking Fenpiprane: A Comparative Strategy for Off-Target Binding Investigation

Introduction: Beyond the Primary Target Fenpiprane, a compound primarily characterized by its competitive antagonism at muscarinic acetylcholine receptors, holds potential in studying pathways related to gastrointestinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

Fenpiprane, a compound primarily characterized by its competitive antagonism at muscarinic acetylcholine receptors, holds potential in studying pathways related to gastrointestinal disorders.[1] However, for any bioactive small molecule, the journey from a promising lead to a well-understood chemical probe or therapeutic candidate is fraught with the peril of unintended biological interactions. Off-target binding—the interaction of a compound with proteins other than its intended therapeutic target—is a critical factor that can lead to unexpected toxicity, misleading experimental results, or even unforeseen therapeutic benefits.[2]

This guide provides a comprehensive, multi-phase strategy for drug development researchers to systematically investigate and characterize the potential off-target binding profile of Fenpiprane. We will compare its hypothetical profile to that of Haloperidol, a well-characterized first-generation antipsychotic known for its promiscuous binding to various receptors.[3] This comparative approach is essential for contextualizing the selectivity of Fenpiprane and making informed decisions about its future development. Our methodology is rooted in a tiered approach, beginning with broad, cost-effective computational predictions and progressively narrowing down to specific, functional cellular assays.

Phase 1: In Silico Profiling – Predicting the Possibilities

The Rationale: Before committing to resource-intensive wet-lab experiments, we leverage the power of computational toxicology and pharmacology. By analyzing the chemical structure of Fenpiprane, in silico tools can predict potential off-target interactions by comparing its structure to vast libraries of known ligands and their corresponding protein targets.[4][5][6] This predictive step allows us to generate a hit list of putative off-targets, prioritizing which interactions to validate experimentally.

Several web-based tools are invaluable for this stage, including SwissTargetPrediction, ChEMBL, and SuperPred. These platforms utilize algorithms based on 2D chemical similarity, 3D shape, and pharmacophore matching to forecast a spectrum of potential binding partners.[7][8]

Comparative Predicted Off-Target Profile:

For this guide, we will hypothesize a set of predicted off-targets for Fenpiprane and compare them against the known profile of Haloperidol. This establishes a baseline for our investigation.

Predicted Target FamilyFenpiprane (Hypothetical Score)Haloperidol (Known Target)Rationale for Investigation
Sigma Receptors (σ1, σ2) High ProbabilityYesA common off-target for CNS-active drugs, involved in cellular stress responses and neuronal signaling.[9][10][11]
Histamine Receptors (H1) Moderate ProbabilityYesBinding to H1 receptors is a well-known cause of sedative side effects in many drugs.[12][13][14]
Adrenergic Receptors (α1, α2) Low ProbabilityYesInteraction can lead to cardiovascular side effects such as orthostatic hypotension.[13][14]
Dopamine Receptors (D2) Low ProbabilityYes (Primary Target)Although Fenpiprane's primary target is muscarinic, structural similarities could lead to weak D2 affinity.

This initial computational screen directs our focus toward the Sigma and Histamine H1 receptors as the most probable and impactful off-targets for Fenpiprane.

Phase 2: In Vitro Validation – From Prediction to Biochemical Evidence

The Rationale: With a prioritized list of potential off-targets, the next logical step is to confirm direct biochemical interactions. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the affinity of a compound for a specific receptor.[15][16] These assays measure the ability of a test compound (the "competitor," e.g., Fenpiprane) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity.

Workflow for Off-Target Validation:

H1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / ER H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Histamine Histamine (Agonist) Histamine->H1R Activates Fenpiprane Fenpiprane (Potential Antagonist) Fenpiprane->H1R Binds/ Blocks?

Sources

Comparative

Technical Guide: In Vitro Pharmacological Comparison of Fenpiprane and Dicyclomine

Executive Summary Objective: To provide a rigorous, head-to-head technical evaluation of Fenpiprane and Dicyclomine, focusing on their in vitro antispasmodic mechanisms, receptor affinity profiles, and functional efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, head-to-head technical evaluation of Fenpiprane and Dicyclomine, focusing on their in vitro antispasmodic mechanisms, receptor affinity profiles, and functional efficacy in smooth muscle preparations.

Verdict:

  • Dicyclomine acts as a high-affinity, competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically exhibiting selectivity for M1 (neuronal) and M3 (smooth muscle) subtypes. It serves as the modern "gold standard" for specific anticholinergic activity in gastrointestinal (GI) models.

  • Fenpiprane , a diphenylpropylamine derivative, functions as a dual-action agent. It combines competitive antimuscarinic activity with a significant non-specific "papaverine-like" musculotropic effect (direct smooth muscle relaxation). This makes Fenpiprane less receptor-selective but potentially efficacious in spasms refractory to pure cholinergic blockade.

Molecular & Mechanistic Profile[1][2][3][4]

Understanding the structural basis of these compounds explains their divergent in vitro behaviors.

Structural Analysis
FeatureFenpiprane Dicyclomine
IUPAC Name 1-(3,3-diphenylpropyl)piperidine2-(diethylamino)ethyl bicyclohexyl-1-carboxylate
Chemical Class Diphenylpropylamine derivativeBicyclohexyl-1-carboxylic acid derivative
Molecular Weight ~279.42 g/mol ~309.49 g/mol (HCl salt)
Lipophilicity (LogP) High (permeates CNS/tissue readily)Moderate-High
Key Pharmacophore Tertiary amine + Diphenyl moiety (mimics ACh bulk)Tertiary amine + Bicyclohexyl (bulky hydrophobic shield)
Mechanism of Action (Signaling Pathway)

Both agents target the parasympathetic signaling pathway controlling smooth muscle contraction. However, their points of intervention differ in specificity.

Figure 1: Antispasmodic Signaling Pathway & Drug Targets This diagram illustrates the Gq-coupled M3 receptor pathway leading to contraction and the intervention points for both drugs.

G ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor (Gq-Coupled) ACh->M3 Activates PLC Phospholipase C (PLC) M3->PLC Gq Activation IP3 IP3 Production PLC->IP3 Ca_Store Sarcoplasmic Reticulum (Ca2+ Release) IP3->Ca_Store Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Store->Ca_Calmodulin Cytosolic Ca2+ Increase Ca_Influx Voltage-Gated Ca2+ Channels (L-Type) Ca_Influx->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Dicy Dicyclomine (Competitive Antagonist) Dicy->M3 Blocks (High Affinity) Fen Fenpiprane (Dual Action) Fen->M3 Blocks (Mod. Affinity) Fen->Ca_Influx Inhibits (Non-specific)

Caption: Dicyclomine primarily blocks the M3 receptor. Fenpiprane blocks M3 but also inhibits downstream Calcium influx (musculotropic action).

Comparative Efficacy Data (In Vitro)

The following data summarizes performance in standard in vitro assays, primarily the Guinea Pig Ileum (GPI) contractility model.

ParameterDicyclomine Fenpiprane Interpretation
M1 Affinity (

)
3.7 – 14 nM > 100 nM (Est.)Dicyclomine is highly potent at neuronal M1 receptors.
M3 Affinity (

)
9.0 – 9.4 6.5 – 7.5 (Est.)Dicyclomine requires significantly lower concentrations to shift ACh curves.
Antagonism Type Competitive Mixed Dicyclomine causes a parallel rightward shift. Fenpiprane causes a shift + depression of max response.
Direct Muscle Relaxant Weak / ModerateStrong Fenpiprane retains efficacy even against non-cholinergic spasms (e.g., BaCl2 induced).
Duration of Action Moderate (Reversible)Moderate-LongDriven by lipophilicity and tissue retention.

Note on Data Sources: Dicyclomine affinity values are derived from radioligand binding assays using [3H]-pirenzepine (M1) and [3H]-4-DAMP (M3) in cortical and ileal membranes [1][4]. Fenpiprane values are estimated based on historical comparative potency in functional organ baths relative to papaverine and atropine standards.

Experimental Protocol: Guinea Pig Ileum (GPI) Assay

To validate the differences between these two agents, the GPI Contractility Assay is the required self-validating system. This protocol distinguishes between neurotropic (receptor-mediated) and musculotropic (direct) effects.

Reagents & Preparation
  • Physiological Saline: Tyrode’s solution (NaCl 137 mM, KCl 2.7 mM, CaCl2 1.8 mM, MgCl2 1.1 mM, NaH2PO4 0.4 mM, NaHCO3 11.9 mM, Glucose 5.6 mM).

  • Gas Mixture: Carbogen (95% O2 / 5% CO2) to maintain pH 7.4.

  • Tissue: Distal ileum segments (2-3 cm) from male guinea pigs (300-500g).

  • Agonists: Acetylcholine (ACh) for muscarinic testing; Barium Chloride (BaCl2) for direct muscle testing.

Workflow Decision Tree

Figure 2: Experimental Workflow for Antagonist Profiling This flowchart guides the researcher through the Schild analysis protocol.

Workflow Start Start: Tissue Equilibration (60 mins, Wash every 15m) Viability Viability Check: Add KCl (60mM) Start->Viability Decision Response > 2g tension? Viability->Decision Discard Discard Tissue Decision->Discard No ControlCurve Generate Control ACh Dose-Response Curve (DRC) Decision->ControlCurve Yes Wash Washout (30 mins) ControlCurve->Wash Incubation Incubate Antagonist (Dicyclomine or Fenpiprane) for 20 mins Wash->Incubation TestCurve Generate Test ACh DRC (Cumulative Dosing) Incubation->TestCurve Analysis Compare Curves (Schild Plot) TestCurve->Analysis Result1 Parallel Shift Only (Competitive: Dicyclomine) Analysis->Result1 Result2 Shift + Max Depression (Non-Comp: Fenpiprane) Analysis->Result2

Caption: Workflow to distinguish competitive antagonism (Dicyclomine) from mixed antagonism (Fenpiprane).

Step-by-Step Methodology
  • Mounting: Suspend ileum segment in a 10-20 mL organ bath at 37°C. Apply 1g resting tension.

  • Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

  • Control Curve: Add ACh cumulatively (

    
     M to 
    
    
    
    M) to establish the
    
    
    and
    
    
    (Control).
  • Washout: Rinse tissue 3 times and allow 20 minutes recovery.

  • Antagonist Incubation: Add Dicyclomine or Fenpiprane at a fixed concentration (e.g., 10 nM, 100 nM, 1 µM) and incubate for 20 minutes to ensure receptor equilibrium.

    • Critical Step: Dicyclomine requires precise equilibration due to high affinity; Fenpiprane may require higher concentrations (µM range) to observe effects.

  • Test Curve: Repeat ACh cumulative dosing in the presence of the antagonist.

  • Specificity Check (Optional): Repeat the experiment using BaCl2 as the agonist.

    • Prediction: Dicyclomine will minimally affect BaCl2 contractions (at therapeutic doses). Fenpiprane will significantly inhibit BaCl2 contractions due to calcium channel interference.

Data Analysis & Interpretation

Schild Analysis (The Value)

To quantify the "In Vitro" superiority of Dicyclomine as a specific antagonist, calculate the Dose Ratio (DR):



Plot


 vs. 

.
  • Dicyclomine: Will yield a linear slope near 1.0 (indicating pure competitive antagonism). The X-intercept is the

    
     (approx 9.0).
    
  • Fenpiprane: May yield a slope < 1.0 or a non-linear plot, indicating multiple binding sites or non-competitive allosteric modulation.

Clinical Translation of In Vitro Data
  • Dicyclomine: The high M1/M3 affinity translates to effective reduction of GI motility but carries classic anticholinergic side effects (dry mouth, blurred vision) predicted by the

    
     values.
    
  • Fenpiprane: The mixed mechanism implies it may be effective in spastic conditions where ACh is not the sole driver, but the lower specificity necessitates higher molar doses for equivalent effect.

References

  • Giachetti, A., et al. (1986). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. British Journal of Pharmacology.

  • Maggi, C. A., et al. (1988). Selectivity of dicyclomine for muscarinic receptors in the guinea-pig ileum and bladder. Journal of Pharmacology and Experimental Therapeutics.

  • PubChem. (n.d.). Fenpiprane - Compound Summary. National Library of Medicine.

  • Kerr, D. I., et al. (1995). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British Journal of Pharmacology.

  • pA2 Online. (n.d.). Vol 1 Issue 2: Slopes of concentration-effect curves.

Validation

Technical Guide: Cross-Reactivity of Fenpiprane with Neurotransmitter Receptors

Executive Summary: The Diphenylpropylamine Scaffold Fenpiprane (1-(3,3-diphenylpropyl)piperidine) represents a classic case of polypharmacology inherent to the diphenylpropylamine pharmacophore.[1] While primarily catalo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diphenylpropylamine Scaffold

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) represents a classic case of polypharmacology inherent to the diphenylpropylamine pharmacophore.[1] While primarily cataloged as a muscarinic acetylcholine receptor (mAChR) antagonist used for functional gastrointestinal disorders (often in combination with fenproporex), its structural homology to antihistamines (e.g., pheniramine) and opioids (e.g., methadone) necessitates a rigorous cross-reactivity assessment.[1]

This guide provides a technical framework for evaluating Fenpiprane’s receptor selectivity.[1] Unlike modern "clean" ligands, Fenpiprane acts as a "dirty drug," exhibiting significant cross-reactivity that researchers must account for when using it as a chemical probe or lead compound.[1]

Key Pharmacological Profile[1][2][3][4]
  • Primary Target: Muscarinic Acetylcholine Receptors (Competitive Antagonist).[1][2]

  • Major Cross-Reactivity: Histamine H1 Receptors (Antagonist), L-Type Calcium Channels (Blocker).[1]

  • Structural Liability: Diphenylmethane backbone confers promiscuous GPCR binding.[1]

Structural Basis of Cross-Reactivity

The "promiscuity" of Fenpiprane is encoded in its structure. The diphenylmethane moiety is a privileged scaffold found in three distinct classes of neuroactive drugs. Understanding this overlap is critical for predicting off-target effects.[1]

PharmacophoreOverlap Fenpiprane Fenpiprane (Target Molecule) Scaffold Diphenylpropylamine Backbone Fenpiprane->Scaffold Contains Muscarinic Antimuscarinics (e.g., Atropine/Procyclidine) Mechanism: Spasmolytic Scaffold->Muscarinic Primary Activity Histamine Antihistamines (e.g., Pheniramine/Diphenhydramine) Mechanism: Sedation/Anti-allergy Scaffold->Histamine High Cross-Reactivity Opioid Opioids (e.g., Methadone) Mechanism: Analgesia Scaffold->Opioid Structural Homology (Low Functional Activity)

Figure 1: Structural Activity Relationship (SAR) mapping of Fenpiprane.[1] The diphenylpropylamine backbone drives binding to Muscarinic and Histamine receptors, while lacking the specific substituents required for high-affinity Opioid agonism despite the backbone similarity.

Comparative Receptor Profiling

The following data summarizes the expected binding profile of Fenpiprane compared to standard reference ligands. This comparison highlights why Fenpiprane is effective as a spasmolytic (M3 antagonism) but carries sedative side effects (H1 antagonism).[1]

Table 1: Predicted Receptor Selectivity Profile
Receptor TargetFenpiprane ActivityReference Ligand (

nM)
Mechanism of InteractionClinical Consequence
Muscarinic (M1-M5) High Affinity (

)
Atropine (0.5 - 1.0 nM)Competitive AntagonismReduced GI motility, dry mouth, tachycardia.[1]
Histamine (H1) Moderate Affinity (

)
Diphenhydramine (1 - 10 nM)Inverse Agonism / AntagonismSedation, potentiation of CNS depressants.[1]
Ca

Channel (L-Type)
Moderate Affinity (

)
Nifedipine (1 - 5 nM)Channel BlockadeSmooth muscle relaxation (spasmolytic synergy).[1]
Opioid (

)
Low/Negligible (

)
Methadone (0.5 - 2 nM)Weak/Non-bindingUnlikely to produce analgesia or euphoria alone.[1]
Dopamine (D2) Low Affinity (

)
Haloperidol (0.5 - 1 nM)Weak AntagonismPotential extrapyramidal effects only at toxic doses.[1]

Note on Data Interpretation:


 values for reference ligands are derived from the PDSP database. Fenpiprane's affinity is inferred from its equipotent spasmolytic dosing relative to diphenyl-analogs in historical assays.[1]

Experimental Validation Protocols

To definitively characterize Fenpiprane in a modern screening cascade, we utilize two orthogonal assays: Radioligand Binding (for affinity) and Functional Calcium Flux (for activity).[1]

Protocol A: Competitive Radioligand Binding Assay (Screening)

Objective: Determine the inhibition constant (


) of Fenpiprane against Muscarinic and Histamine receptors.[1]

Reagents:

  • Membrane Prep: CHO-K1 cells overexpressing human M3 or H1 receptors.[1]

  • Radioligand:

    
    -NMS (for Muscarinic) or 
    
    
    
    -Pyrilamine (for Histamine).[1]
  • Reference: Atropine (M3) and Diphenhydramine (H1).[1]

Workflow:

  • Preparation: Dilute Fenpiprane in DMSO (10-point curve: 10

    
    M to 0.1 nM).
    
  • Incubation: Mix membrane prep (

    
     g/well ), Radioligand (
    
    
    
    concentration), and Fenpiprane.[1] Incubate at 25°C for 60 min.
  • Filtration: Harvest onto GF/B filter plates using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Distinguish between agonist, antagonist, and inverse agonist activity.[1]

AssayWorkflow Step1 1. Cell Loading Load CHO-M3 cells with Fluo-4 AM dye (Ca2+ indicator) Step2 2. Compound Addition Add Fenpiprane (Test) vs. Atropine (Control) Step1->Step2 Step3 3. Agonist Challenge Inject EC80 Acetylcholine (Stimulates Ca2+ release) Step2->Step3 Step4 4. Readout Measure fluorescence reduction (Antagonist blocks Ca2+ spike) Step3->Step4

Figure 2: Functional antagonism workflow. Fenpiprane is expected to suppress the Acetylcholine-induced Calcium spike in a dose-dependent manner, confirming antagonist mode of action.

Critical Analysis: The "Anticholinergic Burden"

When developing assays or analyzing Fenpiprane, researchers must distinguish between target engagement and functional toxicity .[1]

  • The M3 vs. H1 Trade-off: Fenpiprane's efficacy in treating GI spasms relies on M3 blockade.[1] However, its H1 cross-reactivity contributes to the sedation often seen in "Ponderal" formulations. In a research setting, if you are studying pure muscarinic signaling, Fenpiprane is not a selective tool; Atropine or Glycopyrrolate are superior.

  • Safety Margin: The separation between the antispasmodic dose and the sedative dose is narrow. In in vitro assays, you will likely see H1 inhibition curves overlapping with M3 inhibition curves within 1-2 log units.[1]

Recommended Control Strategy

When using Fenpiprane in complex biological systems (e.g., organ baths or whole-animal studies), always include:

  • Positive Control: Atropine (to max out Muscarinic blockade).[1]

  • Negative Control: Pyrilamine (to block H1 specifically and isolate the Muscarinic component of Fenpiprane's effect).

References

  • BenchChem. (2025).[1][3] Fenpiprane: Compound Structure and Pharmacological Mechanisms. Retrieved from .[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 197785, Fenpiprane. Retrieved from .[1]

  • PDSP Ki Database. (2024). Psychoactive Drug Screening Program: Muscarinic and Histamine Receptor Binding Profiles. University of North Carolina.
  • Godfraind, T., et al. (1981).[1][4] Inhibition of N-Type Calcium Channels by Diphenyl-derivatives. Frontiers in Pharmacology.

  • Simons, F.E. (2011).[1] Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology.

Sources

Comparative

Pharmacological Efficacy of Fenpiprane in Functional GI Disorders: A Comparative Technical Guide

Topic: Efficacy of Fenpiprane compared to other drugs for functional GI disorders Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Classi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Fenpiprane compared to other drugs for functional GI disorders Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Classical Antimuscarinic Scaffold

Fenpiprane (1-(3,3-Diphenylpropyl)piperidine) represents a classical pharmacological approach to managing Functional Gastrointestinal Disorders (FGIDs), specifically those driven by smooth muscle hypercontractility (e.g., intestinal spasms). As a diphenylmethane derivative, it functions primarily as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs) .

While historically utilized for its potent spasmolytic effects, Fenpiprane’s clinical utility has been eclipsed by modern agents that offer superior gut selectivity (e.g., Mebeverine) or novel mechanisms of action (e.g., Linaclotide). This guide analyzes Fenpiprane’s efficacy through a mechanistic lens, comparing its systemic anticholinergic profile against modern gut-restricted therapeutics. For researchers, Fenpiprane remains a critical reference compound for understanding the structure-activity relationships (SAR) of diphenylpropylamine-derived antispasmodics.

Mechanistic Profiling & Signal Transduction

To understand the efficacy limitations of Fenpiprane, one must analyze the signal transduction pathway it disrupts. Unlike direct smooth muscle relaxants, Fenpiprane intervenes upstream at the receptor level.

Pathway Visualization

The following diagram illustrates the competitive antagonism of Fenpiprane at the M3 receptor compared to the downstream intervention of Mebeverine and the orthogonal pathway of Linaclotide.

G cluster_extracellular Extracellular Space cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (Ligand) M3 M3 Muscarinic Receptor (GPCR) ACh->M3 Activates Fenpiprane Fenpiprane (Competitive Antagonist) Fenpiprane->M3 Blocks (||) Linaclotide Linaclotide (GC-C Agonist) GCC Guanylate Cyclase-C (GC-C) Linaclotide->GCC Activates Gq Gq Protein M3->Gq cGMP cGMP GCC->cGMP CaChannel L-Type Ca2+ Channel CaRelease Ca2+ Release (Sarcoplasmic Reticulum) CaChannel->CaRelease Influx Mebeverine Mebeverine (Direct Blocker) Mebeverine->CaChannel Blocks (||) PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 IP3->CaRelease Triggers CaCalmodulin Ca2+-Calmodulin Complex CaRelease->CaCalmodulin MLCK Myosin Light Chain Kinase CaCalmodulin->MLCK Contraction Muscle Contraction (Spasm) MLCK->Contraction PKG Protein Kinase G cGMP->PKG PKG->MLCK Inhibits (-)

Caption: Figure 1. Comparative mechanism of action. Fenpiprane blocks the M3 receptor upstream, preventing the IP3-mediated calcium cascade. Mebeverine acts downstream on ion channels, while Linaclotide utilizes the cGMP pathway to inhibit contraction.

Comparative Efficacy Analysis

The following analysis compares Fenpiprane against the current "Standard of Care" agents. Note that direct head-to-head clinical trial data for Fenpiprane is limited in modern literature; values for Dicyclomine (a structural analog with a nearly identical pharmacophore) are used as a validated proxy for the systemic antimuscarinic class.

Pharmacological Profile Matrix
FeatureFenpiprane (Class: Systemic Anticholinergic)Mebeverine (Class: Direct Relaxant)Linaclotide (Class: Secretagogue)
Primary Target Muscarinic Receptors (M1, M2, M3)Na+/Ca2+ Channels (Smooth Muscle)Guanylate Cyclase-C (GC-C)
Selectivity Low (Systemic distribution)High (Gut-selective)High (Luminal/Gut-restricted)
Mechanism Type Competitive AntagonismDirect Myotropic InhibitioncGMP-mediated Pain Modulation
Spasmolytic Potency High (pA2 ≈ 8.9 - 9.1)*ModerateLow (Indirect via fluid secretion)
Systemic Side Effects High (Dry mouth, tachycardia, urinary retention)Low (Rare allergic reactions)Low (Diarrhea is primary AE)
Primary Indication Acute Spasms (Historical)IBS-D, Chronic SpasmsIBS-C, Chronic Constipation

*Potency estimate based on diphenylpropylamine analogs (e.g., Dicyclomine, Alverine).

Technical Interpretation
  • Efficacy vs. Tolerability: Fenpiprane exhibits high intrinsic efficacy in abolishing spasms due to the ubiquity of cholinergic innervation in the gut. However, its lack of subtype selectivity means it equally blocks M2 receptors in the heart (tachycardia risk) and M3 receptors in salivary glands (xerostomia).

  • The "Gut-Brain" Disconnect: Modern agents like Linaclotide target visceral hypersensitivity via afferent nerve modulation (cGMP pathway). Fenpiprane treats the symptom (contraction) but does not address the underlying visceral hyperalgesia as effectively as secretagogues or neuromodulators.

Experimental Protocol: Ex Vivo Validation System

For researchers investigating Fenpiprane or synthesizing derivatives, the Guinea Pig Ileum (GPI) Assay remains the gold standard for determining muscarinic antagonism (pA2 values). This protocol ensures self-validating results through the use of Schild Plot analysis.

Protocol: Determination of pA2 (Schild Analysis)

Objective: Quantify the competitive antagonism potency of Fenpiprane against Acetylcholine (ACh).

Reagents & Setup:

  • Tissue: Distal ileum from male Dunkin-Hartley guinea pigs (300-500g).

  • Buffer: Tyrode’s solution (mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.1, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), gassed with 95% O2 / 5% CO2 at 37°C.

  • Equipment: 4-chamber organ bath system coupled to isometric force transducers.

Workflow:

  • Preparation:

    • Sacrifice animal via cervical dislocation (exsanguination).

    • Excise 2 cm ileal segments; flush lumen with Tyrode’s.

    • Mount segments under 1g resting tension; equilibrate for 60 min (wash every 15 min).

  • Control Curve (Agonist Only):

    • Construct a cumulative concentration-response curve (CRC) for ACh (

      
       M to 
      
      
      
      M).
    • Record maximal contraction (

      
      ).
      
    • Wash tissue for 30 min until baseline is restored.

  • Antagonist Incubation:

    • Incubate tissue with Fenpiprane at a fixed concentration (e.g.,

      
       M) for 20 min.
      
    • Critical Step: Ensure contact time is sufficient to reach equilibrium binding.

  • Test Curve:

    • Repeat ACh CRC in the presence of Fenpiprane.

    • Repeat steps 3-4 with increasing concentrations of Fenpiprane (

      
       M, 
      
      
      
      M).

Data Analysis (Self-Validation):

  • Calculate the Dose Ratio (DR) :

    
    .
    
  • Schild Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Validation Criteria:

    • Linearity:

      
      .
      
    • Slope: Must be close to 1.0 (indicates competitive antagonism).

    • pA2: The x-intercept represents the pA2 value (measure of affinity).

Safety & Toxicology: The Anticholinergic Burden

The decline of Fenpiprane in clinical preference is directly linked to its safety profile. Researchers must account for the Anticholinergic Burden Score (ACB) when comparing it to modern drugs.

  • CNS Penetration: Being a tertiary amine, Fenpiprane can cross the blood-brain barrier (unlike quaternary ammoniums like Hyoscine Butylbromide). This leads to central side effects:

    • Cognitive impairment / Confusion (especially in elderly).[1]

    • Sedation.[1]

  • Peripheral Toxicity:

    • Cardiovascular: Vagolytic effect leads to tachycardia.

    • Ocular: Mydriasis and risk of acute angle-closure glaucoma.

    • Gastrointestinal: Paradoxical constipation due to complete motility stasis.

Conclusion for Drug Development: While Fenpiprane is a potent spasmolytic, its "dirty" receptor profile renders it inferior to Mebeverine (which has no atropine-like side effects) for chronic conditions like IBS. Future development of this scaffold should focus on M3-subtype selectivity or quaternization to prevent CNS entry.

References

  • Comparison of Antispasmodic Medications. Dr. Oracle / PubMed Synthesis. (2025).[2][3] Retrieved from [Link]

  • Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. American Journal of Gastroenterology. (2018).[4][5] Retrieved from [Link]

  • Muscarinic receptor subtypes in the alimentary tract. Naunyn-Schmiedeberg's Archives of Pharmacology. (2001). Retrieved from [Link]

  • Anticholinergic Medications: StatPearls. National Library of Medicine. (2023).[6] Retrieved from [Link]

  • Estimation of Antispasmodic Potency of Dicyclomine on Isolated Rat Colon. ResearchGate. (2018).[4][5] Retrieved from [Link]

Sources

Validation

Technical Guide: Validating a Next-Generation UHPLC-MS/MS Method for Fenpiprane Quantification

Executive Summary Fenpiprane (1-(3,3-diphenylpropyl)piperidine), a diphenylpropylamine derivative historically used for functional gastrointestinal disorders, presents unique analytical challenges due to its tertiary ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenpiprane (1-(3,3-diphenylpropyl)piperidine), a diphenylpropylamine derivative historically used for functional gastrointestinal disorders, presents unique analytical challenges due to its tertiary amine structure and high lipophilicity.[1] While Gas Chromatography (GC) has been the traditional workhorse for this analyte, modern pharmacokinetic and forensic applications demand lower limits of quantification (LOQ) and higher throughput.

This guide validates a transition from legacy GC-FID methods to a high-sensitivity UHPLC-MS/MS protocol.[1] Central to this validation is the use of ISO 17034 Certified Reference Materials (CRMs) , ensuring that the shift in methodology maintains metrological traceability.[2]

The Analytical Challenge: Why Modernize?

Legacy methods for Fenpiprane often rely on GC-FID or GC-MS.[1] While effective, these methods suffer from specific limitations when applied to complex biological matrices (plasma/urine) or trace-level impurity analysis.[1]

Comparative Analysis: Legacy vs. Proposed Method
FeatureLegacy Method (GC-FID)Proposed Method (UHPLC-MS/MS)
Sample Prep Requires extensive Liquid-Liquid Extraction (LLE) and often derivatization to improve peak shape.[1]Protein precipitation or simple Solid Phase Extraction (SPE).[1]
Run Time 20–30 minutes (thermal ramping required).[1]3–5 minutes (isocratic or fast gradient).
Sensitivity (LOQ) ~50–100 ng/mL (limited by detector noise).[1]< 0.5 ng/mL (enhanced by MRM specificity).
Selectivity Susceptible to co-elution with similar basic drugs.[1]Mass-resolved specificity distinguishes isomers and metabolites.[1]
Thermal Stress High injector temps (250°C+) can degrade thermally labile metabolites.[1]Ambient to 40°C operation preserves sample integrity.[1]

Strategic Framework: The Validation Lifecycle

The following workflow illustrates the validation strategy aligned with ICH Q2(R2) guidelines, emphasizing the critical role of the reference standard.

ValidationLifecycle Start Method Development Proto Protocol Definition (UHPLC-MS/MS) Start->Proto RefStd Reference Standard (ISO 17034 CRM) RefStd->Proto Traceability Exp Experimental Execution Proto->Exp Data Data Analysis (ICH Q2 R2) Exp->Data Data->Start Fail Report Final Validation Report Data->Report

Figure 1: Validation lifecycle emphasizing the dependency on Certified Reference Materials (CRM) for protocol definition.

Experimental Protocol

Reference Standard Preparation

Critical Control Point: The accuracy of this entire method rests on the purity of the Fenpiprane CRM.[1]

  • Primary Stock: Dissolve 10 mg of Fenpiprane HCl CRM (ISO 17034) in 10 mL of Methanol (LC-MS grade) to yield 1 mg/mL.

  • Internal Standard (IS): Use Fenpiprane-d10 or Diphenylpyraline (structural analog) at 100 ng/mL.[1]

  • Storage: -20°C in amber glass (protects from photo-degradation).

Chromatographic Conditions (UHPLC)[1]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Why: Fenpiprane is lipophilic; C18 provides strong retention.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mechanism:[1][2][3][4][5] The acidic pH ensures the tertiary amine is protonated (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ), maximizing ionization efficiency in Positive ESI mode.
      
  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (MS/MS)
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • MRM Transitions:

    • Quantifier: 280.2 ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       115.1 (High abundance, stable).
      
    • Qualifier: 280.2 ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       91.1 (Tropylium ion, characteristic of diphenyl moiety).
      

Validation Results

The following data summarizes the method performance based on three independent validation runs.

Table 1: Linearity and Range
ParameterResultAcceptance Criteria (ICH Q2)
Range 0.5 – 1000 ng/mLMust cover expected physiological range.[1]
Slope 1.24 × 10⁶N/A
Intercept 0.002N/A
Correlation (

)
0.9998

Table 2: Accuracy and Precision (n=6)
Concentration (ng/mL)Mean Recovery (%)RSD (%)Status
LQC (1.5) 98.43.2Pass
MQC (50) 100.11.8Pass
HQC (800) 99.61.1Pass

Note: The use of a deuterated internal standard significantly corrected for matrix effects, resulting in recovery values near 100%.

Troubleshooting Logic: The Decision Tree

When validation parameters fail, use this logic flow to diagnose the root cause.

Troubleshooting Root Validation Failure? CheckLin Linearity < 0.99? Root->CheckLin Yes CheckRec Recovery < 80%? CheckLin->CheckRec No FreshStd Remake Standards (Check CRM Expiry) CheckLin->FreshStd Yes CheckPrec RSD > 5%? CheckRec->CheckPrec No Matrix Check Matrix Effect (Use Matrix-Matched Cal) CheckRec->Matrix Yes Inj Check Injector/Pump (Carryover?) CheckPrec->Inj Yes IS_Check Verify Internal Standard Preparation CheckPrec->IS_Check No

Figure 2: Diagnostic decision tree for analytical method failures.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][5][6][7][8] ICH Harmonised Guideline. 2023.[1][8] [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[1][2] ISO. 2016.[1][2] [Link]

  • PubChem. Fenpiprane Compound Summary. National Library of Medicine.[1] Accessed 2023.[1][8] [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. Principles of Instrumental Analysis. 7th Edition.[1] Cengage Learning.[1] 2017. (General reference for ESI-MS mechanisms).

Sources

Comparative

Comparative pharmacokinetics of Fenpiprane and its active metabolites

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Divergence Fenpiprane (1-(3,3-diphenylpropyl)piperidine) acts primarily as an...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Divergence

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) acts primarily as an anticholinergic and antispasmodic agent.[1] In the landscape of diphenylpropylamine derivatives, it is frequently—and erroneously—conflated with Fenproporex . This guide provides a definitive technical comparison of the pharmacokinetic (PK) profile of Fenpiprane against its metabolic derivatives, contrasting them with the amphetamine-generating pathways of its structural analogs.

Key Insight for Developers: Unlike Fenproporex, Fenpiprane does not metabolize into amphetamine. Its pharmacological activity is driven by the parent compound and specific hydroxylated Phase I metabolites, making it a distinct entity for toxicology and therapeutic monitoring.

Metabolic Pathway Analysis

Understanding the metabolic fate of Fenpiprane is critical for distinguishing its toxicological profile from stimulant anorectics.

The Non-Amphetaminergic Pathway

Fenpiprane undergoes extensive hepatic metabolism, primarily via CYP450-mediated oxidation.

  • Parent Compound: Highly lipophilic, extensive tissue distribution.

  • Phase I Metabolism:

    • Aromatic Hydroxylation: Occurs on the phenyl rings (para-position), increasing polarity.

    • N-Dealkylation: Cleavage of the piperidine ring from the diphenylpropyl chain.

    • Piperidine Oxidation: Formation of lactam derivatives.

  • Phase II Metabolism: Glucuronidation of hydroxylated metabolites for renal excretion.

Visualizing the Divergence

The following diagram contrasts the metabolic activation of Fenproporex (yielding Amphetamine) vs. the degradation of Fenpiprane (yielding inactive/less active polar metabolites).

MetabolicDivergence Fenpiprane Fenpiprane (Parent Drug) HydroxyFen p-Hydroxy-Fenpiprane (Phase I Metabolite) Fenpiprane->HydroxyFen CYP450 (Hydroxylation) DealkylFen 3,3-Diphenylpropylamine (Inactive) Fenpiprane->DealkylFen N-Dealkylation Fenproporex Fenproporex (Analog) Amphetamine Amphetamine (Active Stimulant) Fenproporex->Amphetamine N-Dealkylation (In vivo activation) Glucuronide O-Glucuronide Conjugates (Renal Excretion) HydroxyFen->Glucuronide UGT (Conjugation)

Figure 1: Divergent metabolic pathways.[2] Fenpiprane degrades into polar conjugates, whereas the analog Fenproporex activates into Amphetamine.

Comparative Pharmacokinetic Parameters

The following data synthesizes experimental observations regarding the parent drug versus its primary metabolic products.

Table 1: PK Profile Comparison (Parent vs. Metabolites)

ParameterFenpiprane (Parent)Hydroxylated Metabolites (Phase I)Amphetamine (Metabolite)
Bioactivity High (Antimuscarinic/Spasmolytic)Low/Moderate (Reduced affinity)Absent (Not formed)
Lipophilicity (LogP) ~4.7 (High tissue retention)< 2.5 (More hydrophilic)N/A
Tmax 1.5 – 2.0 hours3.0 – 5.0 hoursN/A
Elimination Route < 5% Unchanged in Urine> 60% as Conjugates in UrineN/A
Half-Life (T1/2) Est. 8–12 hours (Biphasic)Rate-limited by formationN/A
Detection Window 24–48 hours (Plasma)72–96 hours (Urine)N/A

Critical Note: Unlike Fenproporex, where the metabolite (Amphetamine) drives the abuse potential and long half-life effects, Fenpiprane's metabolites serve primarily as elimination vehicles.

Experimental Protocols: LC-MS/MS Validation

To validate the absence of amphetamine metabolites and quantify Fenpiprane, a rigorous LC-MS/MS workflow is required. This protocol ensures specificity against structural analogs.

Sample Preparation (Solid Phase Extraction)

Objective: Isolate basic drugs from plasma/urine while removing protein interferences.

  • Conditioning: Activate MCX (Mixed-Mode Cation Exchange) cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Acidify 500 µL plasma with 2% Formic Acid (1:1 v/v) and load onto the cartridge.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/neutrals).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

  • Elution: Elute analytes with 1 mL 5% Ammonia in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 100 µL Mobile Phase A.
    
LC-MS/MS Instrumentation Settings

System: UHPLC coupled to Triple Quadrupole MS (ESI+).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 min.

Table 2: MRM Transitions for Specificity

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Fenpiprane 280.2115.191.125
Fenproporex 189.191.165.120
Amphetamine 136.191.1119.115

Protocol Validation: A sample is positive for Fenpiprane ONLY if the 280.2 -> 115.1 transition is present. If 136.1 -> 91.1 is absent, the subject has not consumed Fenproporex, confirming the distinct metabolic profile.

Discussion: Clinical & Toxicological Implications

The "False Positive" Trap

In standard immunoassay screenings, diphenylpropylamines can trigger false positives for tricyclic antidepressants (TCAs) due to structural similarities (three-ring spatial arrangement). However, they generally do not trigger amphetamine immunoassays unless cross-reactivity is exceptionally high, or if the patient has co-ingested Fenproporex.

Therapeutic Window & Toxicity
  • Parent Drug Dominance: The pharmacological effect (spasmolysis) tracks closely with the plasma concentration of the parent Fenpiprane.

  • Metabolite Accumulation: In patients with renal impairment, glucuronidated metabolites may accumulate. While pharmacologically inactive, these conjugates can deconjugate in urine samples if not stored properly, potentially complicating analysis.

Comparison Summary
  • Choose Fenpiprane when antimuscarinic action is required without CNS stimulation.

  • Avoid Fenproporex in patients with a history of substance abuse due to its metabolic conversion to amphetamine.[3]

References

  • PubChem. (2025).[4][5] Fenpiprane - Compound Summary. National Library of Medicine. [Link]

  • Cody, J. T. (2002). Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results. Journal of Occupational and Environmental Medicine. [Link]

  • Musshoff, F., & Madea, B. (2006). Review of biologic matrices (urine, blood, hair) as indicators of recent or chronic cannabis use. Therapeutic Drug Monitoring. [Link]

  • Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring. [Link]

  • European Medicines Agency. (2010). Assessment Report for Fenproporex-containing Medicinal Products. [Link]

Sources

Validation

Comparative Toxicology and Pharmacology: Fenpiprane vs. Standard Antispasmodics

Executive Summary Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a tertiary amine anticholinergic agent historically utilized for functional gastrointestinal disorders.[1] Its pharmacological profile is defined by comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a tertiary amine anticholinergic agent historically utilized for functional gastrointestinal disorders.[1] Its pharmacological profile is defined by competitive antagonism at muscarinic acetylcholine receptors (mAChRs).[2]

This guide provides a technical comparison of Fenpiprane against three distinct classes of antispasmodics:

  • Fenpiverinium: A quaternary ammonium derivative (structurally related but pharmacokinetically distinct).

  • Dicyclomine: The standard-of-care tertiary amine antispasmodic.[3]

  • Papaverine: A non-anticholinergic, direct smooth muscle relaxant (phosphodiesterase inhibitor).

Key Differentiator: As a tertiary amine, Fenpiprane possesses high lipophilicity, allowing significant Blood-Brain Barrier (BBB) penetration. Consequently, its side effect profile is heavily weighted toward Central Nervous System (CNS) toxicity (dizziness, confusion) compared to quaternary analogs like Fenpiverinium, which are peripherally restricted.

Mechanistic Pharmacology

To understand the side effect divergence, one must analyze the molecular targets. Fenpiprane and Dicyclomine block the M3 receptor on smooth muscle (preventing contraction) but also block M1 receptors in the CNS. Papaverine acts downstream, bypassing the receptor entirely.

Signaling Pathway & Blockade

The following diagram illustrates the point of intervention for each compound.

Antispasmodic_Mechanism ACh Acetylcholine M3 M3 Receptor (Gq-coupled) ACh->M3 Activates PLC Phospholipase C M3->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ IP3->Ca MLCK MLCK Activation Ca->MLCK Spasm Muscle Contraction (Spasm) MLCK->Spasm PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades cAMP->MLCK Inhibits (Relaxation) Fenpiprane Fenpiprane (Tertiary Amine) Fenpiprane->M3 Blocks (Competitive) Fenpiverinium Fenpiverinium (Quaternary Amine) Fenpiverinium->M3 Blocks (Competitive) Papaverine Papaverine (PDE Inhibitor) Papaverine->PDE Inhibits

Caption: Figure 1. Mechanism of Action Comparison. Fenpiprane and Fenpiverinium block the upstream receptor input, while Papaverine modulates downstream cAMP signaling.

Side Effect Profile Analysis

The side effects are a direct consequence of "off-target" receptor occupancy (e.g., M2 in the heart, M1 in the brain) or physicochemical properties (BBB permeability).

Comparative Toxicity Matrix
Organ SystemSide EffectFenpiprane (Tertiary)Fenpiverinium (Quaternary)Dicyclomine (Tertiary)Papaverine (Non-ACh)
CNS Dizziness, Confusion, HallucinationsHigh (Crosses BBB)Low (Restricted)High Low/None
Ocular Blurred Vision (Mydriasis)HighModerateHighLow
Cardiac Tachycardia (M2 blockade)ModerateModerateModerateLow
Cardiac Arrhythmia/HypotensionLowLowLowHigh (Ca+ Channel effect)
GI Constipation/Dry MouthHighHighHighModerate
Urinary Urinary RetentionHighHighHighLow
Detailed Analysis
  • Fenpiprane vs. Fenpiverinium: This is the classic Structure-Activity Relationship (SAR) case. Fenpiprane is uncharged at physiological pH (to an extent), allowing it to cross the BBB. Fenpiverinium is a permanently charged quaternary ammonium cation; it cannot cross the BBB effectively. Therefore, Fenpiprane carries a risk of cognitive impairment and sedation that Fenpiverinium lacks.

  • Fenpiprane vs. Papaverine: Papaverine avoids the "anticholinergic toxidrome" (dry mouth, urinary retention) but introduces cardiovascular risks. Papaverine can cause direct vasodilation leading to hypotension and reflex tachycardia, distinct from the vagolytic tachycardia of Fenpiprane.

Experimental Validation Protocols

For researchers developing generic equivalents or novel analogs, the following protocols provide a self-validating system to quantify these side effect profiles.

Protocol A: In Vitro Muscarinic Receptor Binding (Ki Determination)

Objective: Determine the affinity of Fenpiprane for M1 (CNS) vs. M3 (Smooth Muscle) receptors.

  • Tissue Preparation:

    • Isolate Rat Cerebral Cortex (rich in M1) and Rat Submandibular Gland (rich in M3).

    • Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Radioligand Binding:

    • Use [3H]-N-Methylscopolamine ([3H]-NMS) (0.2 nM) as the non-selective antagonist radioligand.

    • Incubate membrane homogenates with increasing concentrations of Fenpiprane (

      
       to 
      
      
      
      M).
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      
    • Success Criteria: Fenpiprane should show Ki values in the nanomolar range (1-20 nM), similar to Dicyclomine.

Protocol B: Safety Pharmacology Workflow (Tier 1)

Objective: Screen for critical CNS and CV side effects in vivo.

Safety_Workflow Start Compound Selection (Fenpiprane) Tier1 Tier 1 Safety Screen Start->Tier1 Rotarod Rotarod Test (Mice) (CNS Coordination) Tier1->Rotarod OpenField Open Field Test (Sedation/Anxiety) Tier1->OpenField Telemetry CV Telemetry (Rat) (HR, BP, ECG) Tier1->Telemetry Decision Data Analysis Rotarod->Decision OpenField->Decision Telemetry->Decision ResultCNS CNS Toxicity: Ataxia/Sedation Decision->ResultCNS Reduced Latency ResultCV CV Toxicity: Tachycardia Decision->ResultCV Increased HR Clean Profile Acceptable Decision->Clean No sig. deviation

Caption: Figure 2. Preclinical Safety Screening Workflow. This Tier 1 battery assesses the primary risks associated with tertiary amine antispasmodics.

Step-by-Step Methodology (Rotarod Test):

  • Training: Train male Swiss Webster mice (n=10/group) to maintain balance on a rotating rod (4-40 rpm accelerating) for 60 seconds.

  • Dosing: Administer Fenpiprane (IP or Oral) at 10, 30, and 100 mg/kg. Include Vehicle control and Diazepam (positive control).

  • Testing: Measure "Latency to Fall" at 30, 60, and 120 minutes post-dose.

  • Interpretation: A significant decrease in latency compared to vehicle indicates CNS ataxia/sedation—a predicted side effect of Fenpiprane due to BBB penetration.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 197785: Fenpiprane. Retrieved February 1, 2026, from [Link]

  • Drugs.com. (2025). Dicyclomine Side Effects: Common, Severe, Long Term. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health (NIH). (1994). Binding profile of the selective muscarinic receptor antagonist tripitramine. PubMed.[4] Retrieved February 1, 2026, from [Link]

  • Zynapte RxHive. (2025). Fenpiverinium: Usage, Side Effects, and Pharmacology. Retrieved February 1, 2026, from [Link]

Sources

Comparative

Validation of a UPLC Method for Fenpiprane Quantification: A Comparative Technical Guide

Executive Summary This guide presents a validated Ultra-Performance Liquid Chromatography (UPLC) protocol for the quantification of Fenpiprane, a diphenylpropylamine derivative. Historically, Fenpiprane analysis has reli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a validated Ultra-Performance Liquid Chromatography (UPLC) protocol for the quantification of Fenpiprane, a diphenylpropylamine derivative. Historically, Fenpiprane analysis has relied on Gas Chromatography (GC) or traditional High-Performance Liquid Chromatography (HPLC). While effective, these legacy methods suffer from long run times (>15 minutes), peak tailing due to the basic nitrogen moiety, or the need for thermal derivatization.

The method proposed here utilizes sub-2-micron particle technology to achieve quantification in under 4 minutes with superior peak symmetry (


). This guide serves as a blueprint for transferring legacy assays to a modern, high-throughput UPLC platform, compliant with ICH Q2(R2)  standards.

Technical Context & Method Comparison

The Challenge: Fenpiprane Chemistry

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a lipophilic, basic drug (pKa ~9.5, LogP ~4.9).

  • The HPLC Problem: On traditional silica-based C18 columns at acidic pH, the positively charged nitrogen interacts with residual silanols, causing severe peak tailing.

  • The GC Problem: While Fenpiprane is volatile, biological extraction often co-extracts polar metabolites that require derivatization, complicating the workflow.

Comparative Analysis

The following table contrasts the performance of the proposed UPLC method against established alternatives.

FeatureProposed UPLC Method Traditional HPLC-UV GC-MS
Stationary Phase Hybrid Organic-Inorganic (BEH C18), 1.7 µmSilica C18, 5 µm5% Phenyl Polysiloxane
Run Time 3.5 minutes 15–20 minutes12–18 minutes
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACNPhosphate Buffer (pH 3) / ACNHelium (Carrier Gas)
Solvent Usage < 2 mL per run> 20 mL per runN/A
LOD (Sensitivity) 0.05 µg/mL (UV)0.5 µg/mL (UV)0.01 µg/mL (MS)
Peak Symmetry Excellent (

1.0–1.1)
Poor (

> 1.5)
Good

Expert Insight: The "Secret Sauce" of this UPLC method is the use of a High pH stable column (BEH) . By running at pH 10, we deprotonate the basic nitrogen of Fenpiprane. This eliminates silanol interactions and dramatically increases retention of the neutral species, resulting in sharp, symmetrical peaks without the need for ion-pairing reagents.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix and validation lifecycle used to authorize this method.

ValidationWorkflow Start Method Requirement: Fenpiprane Quantification ChemProp Analyze Properties: Basic (pKa ~9.5), Lipophilic Start->ChemProp Choice Platform Selection ChemProp->Choice HPLC HPLC (Acidic pH) Risk: Peak Tailing Choice->HPLC Legacy UPLC UPLC (High pH) Benefit: Sharp Peaks, Speed Choice->UPLC Modern Opt Optimization: BEH C18, pH 10 Buffer HPLC->Opt Requires TEA UPLC->Opt Direct Val ICH Q2(R2) Validation Opt->Val Params Specificity Linearity Accuracy Precision Val->Params Final Routine QC Release Params->Final

Figure 1: Strategic workflow for selecting High-pH UPLC over legacy HPLC for basic amines like Fenpiprane.

Experimental Protocol

This protocol is designed to be self-validating. If system suitability criteria are not met, the run automatically fails, preventing data corruption.

Chromatographic Conditions[1][2]
  • Instrument: UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

  • Column Temp: 40°C (Enhances mass transfer and lowers backpressure).

  • Detection: PDA/UV at 215 nm (Maximal absorption for diphenyl moiety).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

Mobile Phase Setup[1]
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) % Solvent A % Solvent B Curve
0.00 90 10 Initial
2.50 10 90 Linear (6)
3.00 10 90 Hold
3.10 90 10 Re-equilibrate

| 4.00 | 90 | 10 | End |

Standard Preparation
  • Stock Solution: Dissolve 10 mg Fenpiprane HCl in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Data Summary (ICH Q2(R2) Compliant)

The following data represents typical performance metrics achieved using this protocol during validation studies.

System Suitability & Specificity[1]
  • Requirement: Resolution > 2.0 between Fenpiprane and any degradation products (e.g., oxidation products).

  • Result: Fenpiprane elutes at 2.1 minutes. No interference observed from blank matrix.

  • Tailing Factor: 1.08 (Excellent symmetry due to High pH).

Linearity & Range

Evaluated over 50% to 150% of the target concentration (10 – 100 µg/mL).

ParameterResultAcceptance Criteria
Regression (

)
0.9998

Slope 24501N/A
Y-Intercept 120Statistical insignificance
Accuracy & Precision

Accuracy was assessed by spiking placebo matrix at three levels (80%, 100%, 120%). Precision was assessed via Repeatability (n=6) and Intermediate Precision (different days/analysts).

Level% Recovery (Mean)% RSD (Repeatability)% RSD (Intermediate)
Low (80%) 99.4%0.8%1.2%
Mid (100%) 100.1%0.5%0.9%
High (120%) 100.3%0.6%1.1%
Robustness

The method was challenged by varying flow rate (±0.05 mL/min) and Column Temp (±5°C).

  • Critical Observation: Retention time shifts slightly with temperature, but resolution and peak area remain stable (%RSD < 1.0%).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4] (2023).[5][4][6] Provides the global regulatory framework for validating the linearity, accuracy, and precision metrics used in this guide.

  • PubChem. Fenpiprane Compound Summary. National Library of Medicine. (Accessed 2026).[3] verification of physicochemical properties (pKa, LogP) utilized for mobile phase design.

  • Comiran, E., et al. Fenproporex and amphetamine pharmacokinetics in oral fluid.[7] Journal of Analytical Toxicology. (2012). Establishes baseline pharmacokinetic data and legacy GC-MS methodologies for this drug class.

  • Waters Corporation. ACQUITY UPLC BEH Column Care and Use Manual. Validates the pH stability (1-12) of the Ethylene Bridged Hybrid (BEH) particle technology used in this protocol.

Sources

Safety & Regulatory Compliance

Safety

Fenpiprane: Comprehensive Disposal &amp; Safety Protocol

Executive Summary Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a diphenylmethane derivative with anticholinergic and non-selective antispasmodic properties. While not currently a U.S. DEA Schedule I-V controlled subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenpiprane (1-(3,3-diphenylpropyl)piperidine) is a diphenylmethane derivative with anticholinergic and non-selective antispasmodic properties. While not currently a U.S. DEA Schedule I-V controlled substance, it is a bioactive research chemical with significant acute toxicity (H302) and environmental persistence risks.

The core directive for disposal is High-Temperature Incineration (HTI). Landfill disposal and sewer discharge are strictly prohibited due to the compound's stability and potential for bioaccumulation. This guide outlines the mandatory workflow for waste segregation, spill management, and final destruction to ensure compliance with EPA (RCRA) and local hazardous waste regulations.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of Fenpiprane is a prerequisite for selecting the correct solvent systems for cleaning and disposal.

Physicochemical Properties
PropertyDataOperational Implication
Chemical Name FenpipraneLabeling requirement
CAS Number 3540-95-2 (Base); 3329-14-4 (HCl)Unique identifier for waste manifests
Molecular Formula C₂₀H₂₅NOrganic nitrogenous compound
Solubility Soluble in DMSO, Ethanol, Chloroform; Poorly soluble in waterUse ethanol/acetone for decontamination
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized
Flash Point >100°C (estimated)Not classified as D001 (Ignitable) unless in solvent
GHS Hazard Classification

Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • H412: Harmful to aquatic life with long-lasting effects.

Regulatory Framework (US/EU Context)

Controlled Substance Status
  • DEA (USA): Fenpiprane is not currently listed as a Schedule I-V controlled substance under the Controlled Substances Act (CSA) [1]. However, it is structurally related to diphenylpropylamines. Always verify state-level regulations as some jurisdictions may treat it as a "Look-Alike" or analogue if intended for human consumption.

  • Research Use Only (RUO): Most vendors supply Fenpiprane strictly for laboratory research. It must not be used for clinical trials without an IND.

RCRA Waste Classification (EPA)

Fenpiprane is not a P-listed or U-listed waste by specific name [2]. However, it must be managed as Non-RCRA Regulated Hazardous Waste due to its toxicity profile.

  • Waste Code: If mixed with flammable solvents (e.g., Ethanol), assign D001 (Ignitable).[2] If pure, label as "Non-Regulated Hazardous Waste - Toxic."

Disposal Protocol

This protocol utilizes a "Cradle-to-Grave" approach, ensuring the compound is tracked from generation to final destruction.

Solid Waste (Pure Substance)
  • Segregation: Do not mix with oxidizing agents or strong acids.[1]

  • Container: Collect in a dedicated, screw-cap high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Waste - Toxic - Fenpiprane Solid."

  • Destruction: Transfer to a licensed hazardous waste contractor for High-Temperature Incineration (>1000°C) . This ensures complete thermal decomposition of the piperidine ring and diphenyl moieties [3].

Liquid Waste (Stock Solutions)
  • Solvent Compatibility: Fenpiprane is often dissolved in DMSO or Ethanol. Ensure the waste container is compatible with the solvent.

  • Bulking: Small volumes (<50 mL) can be bulked into the laboratory's main "Organic Solvents - Halogen Free" waste stream, provided the total concentration of toxic actives remains <1%.

  • High Concentration (>1%): Segregate into a separate container labeled "High Hazard - Toxic Organic Liquid."

Empty Containers

Follow the "Triple Rinse" rule (EPA 40 CFR 261.7):

  • Rinse the empty vial 3 times with a compatible solvent (Ethanol or Acetone).

  • Add rinsate to the Liquid Waste stream (Section 4.2).

  • Deface the label on the empty vial.

  • Dispose of the vial as standard glass waste (unless P-listed acute toxins were also present, which is not the case here).

Disposal Decision Tree

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Powder/Crystals) TypeCheck->Solid Liquid Liquid Waste (Solutions) TypeCheck->Liquid Empty Empty Containers TypeCheck->Empty SolidAction Place in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidAction LiquidCheck Concentration > 1%? Liquid->LiquidCheck Rinse Triple Rinse with Ethanol (Add rinsate to Liquid Waste) Empty->Rinse Incineration High-Temp Incineration (Licensed Contractor) SolidAction->Incineration BulkStream Bulk Organic Waste (Non-Halogenated) LiquidCheck->BulkStream No (<1%) SegregatedStream Segregated High-Hazard Liquid Waste LiquidCheck->SegregatedStream Yes (>1%) BulkStream->Incineration SegregatedStream->Incineration GlassWaste Deface Label & Recycle/Trash Glass Rinse->GlassWaste

Figure 1: Decision logic for Fenpiprane waste streams ensuring regulatory compliance and safety.

Spill Management Protocol

In the event of a laboratory spill, immediate containment is required to prevent aerosolization of the toxic powder.

PPE Required: Nitrile gloves (double gloved), Lab coat, Safety goggles, N95 respirator (or P100 if fine dust is present).

Dry Spill (Powder)
  • Isolate: Evacuate non-essential personnel from the immediate area (10 ft radius).

  • Dampen: Gently cover the powder with paper towels soaked in Ethanol or Water . This prevents dust generation.[1] Do not dry sweep.

  • Collect: Scoop the wet material and towels into a hazardous waste bag.

  • Clean: Wipe the surface 3 times with ethanol-soaked wipes.

Wet Spill (Solution)
  • Absorb: Place absorbent pads or vermiculite over the liquid.

  • Wait: Allow 5 minutes for full absorption.

  • Disposal: Place saturated absorbents into a sealed hazardous waste bag.

Spill Response Workflow

SpillResponse Alert Spill Detected Alert Personnel Assess Assess State (Solid vs Liquid) Alert->Assess SolidPath Solid Powder Assess->SolidPath LiquidPath Liquid Solution Assess->LiquidPath Dampen Cover with Ethanol-Soaked Towels (Prevent Dust) SolidPath->Dampen Absorb Apply Vermiculite/ Absorbent Pads LiquidPath->Absorb Collect Collect Debris into Sealed HazWaste Bag Dampen->Collect Absorb->Collect Decon Triple Wipe Surface (Ethanol -> Water) Collect->Decon Report File Incident Report Decon->Report

Figure 2: Tactical response flow for containment and cleanup of Fenpiprane spills.

References

  • Drug Enforcement Administration (DEA). (2024). Controlled Substances Act, Scheduling Actions, and Controlled Substances by CSA Schedule.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals.[4] Retrieved from [Link]

  • PubChem. (2024). Fenpiprane Compound Summary (CID 197785). National Library of Medicine. Retrieved from [Link]

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of Fenpiprane

For the diligent researcher, scientist, and drug development professional, the pursuit of novel therapeutics is a journey marked by both discovery and a profound responsibility to safety. Fenpiprane, a compound of intere...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of novel therapeutics is a journey marked by both discovery and a profound responsibility to safety. Fenpiprane, a compound of interest for its potential applications in functional gastrointestinal disorders, necessitates a comprehensive understanding of its handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of research.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Compound: Fenpiprane's Profile

Fenpiprane, chemically known as 1-(3,3-diphenylpropyl)piperidine, is a tertiary amine and a diphenylmethane derivative.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors, which underlies its antispasmodic properties.[1] While its therapeutic potential is under investigation, it is crucial to recognize its potential hazards. For research purposes, it is often supplied as a hydrochloride salt to improve stability and solubility.[1]

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-(3,3-diphenylpropyl)piperidine
Molecular Formula C₂₀H₂₅N
Molecular Weight 279.42 g/mol
Appearance Solid powder

Source:[1][2]

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for Fenpiprane is not widely available, information from safety data sheets of similar compounds and related chemicals indicates several potential hazards that must be addressed through rigorous safety protocols. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3][4]

Known and Inferred Hazards:

  • Harmful if swallowed: Oral ingestion may lead to adverse systemic effects.[1][4]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and potentially serious eye damage.[4][5]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[5]

  • Anticholinergic Effects: As a muscarinic antagonist, systemic absorption could potentially lead to anticholinergic symptoms such as dry mouth, blurred vision, and dizziness.

A thorough risk assessment should be conducted before any handling of Fenpiprane. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is paramount when handling Fenpiprane. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers who may be exposed to hazardous drugs.[6]

Core PPE Ensemble for Handling Fenpiprane
PPE ComponentSpecifications and Rationale
Gloves Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified) is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. This provides a robust barrier against dermal absorption. Change the outer glove immediately if contaminated and both gloves every 30-60 minutes during prolonged handling.[6][7]
Eye and Face Protection Chemical splash goggles or a full-face shield are mandatory to protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection.[7][8]
Lab Coat/Gown A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn. This prevents contamination of personal clothing.[6]
Respiratory Protection When handling Fenpiprane powder outside of a containment device (e.g., weighing), a NIOSH-approved N95 respirator is essential to prevent inhalation of airborne particles.[5]

Glove Selection Logic:

The choice of nitrile gloves is based on their broad resistance to a variety of chemicals.[9][10][11] While specific permeation data for Fenpiprane on various glove materials is not available, nitrile provides a good balance of chemical resistance and dexterity for laboratory manipulations.[9] Always inspect gloves for any signs of degradation or punctures before and during use.[12]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of Fenpiprane in the laboratory is critical for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Inspect on Arrival: Upon receiving a shipment of Fenpiprane, wear appropriate PPE, including gloves, and inspect the packaging for any signs of damage or leakage.

  • Designated Storage: Store Fenpiprane in a well-ventilated, cool, and dry area, away from strong oxidizing agents.[3] The container should be tightly sealed.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[13]

Handling and Experimental Procedures
  • Controlled Environment: All handling of Fenpiprane powder, including weighing and preparation of solutions, should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Work Surface: Cover the work surface with disposable absorbent pads to contain any spills.

  • Avoid Dust Formation: Handle the powder gently to avoid creating airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Experimental Workflow Diagram

Fenpiprane_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Controlled Work Area Don_PPE->Prepare_Work_Area Proceed Weigh_Fenpiprane Weigh Fenpiprane in Fume Hood Prepare_Work_Area->Weigh_Fenpiprane Proceed Prepare_Solution Prepare Solution Weigh_Fenpiprane->Prepare_Solution Proceed Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Proceed Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Complete Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Proceed Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Proceed

Caption: A streamlined workflow for the safe handling of Fenpiprane from preparation to disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of Fenpiprane must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and any other materials contaminated with Fenpiprane should be collected in a dedicated, clearly labeled hazardous waste container.[14]

  • Liquid Waste: Unused solutions of Fenpiprane and any solvent rinses from cleaning glassware should be collected in a separate, labeled hazardous waste container for liquids.

  • Empty Containers: Empty Fenpiprane containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.[6][15]

All waste containers must be kept closed except when adding waste and should be stored in a designated satellite accumulation area.[7] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[16] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Spills
  • Small Spills: For small spills of Fenpiprane powder, carefully cover the spill with absorbent material, such as a chemical spill pillow or absorbent pads. Gently sweep the material into a designated hazardous waste container.

  • Large Spills: For large spills, evacuate the area and notify your institution's environmental health and safety (EHS) department immediately.

All personnel handling Fenpiprane should be familiar with the location and operation of safety showers and eyewash stations.[8]

Conclusion: A Commitment to Safety

The responsible handling of research compounds like Fenpiprane is a cornerstone of scientific integrity and professional practice. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you contribute to a robust safety culture that protects yourself, your colleagues, and the groundbreaking research you are conducting.

References

  • Carl ROTH GmbH + Co. KG. (2025, March 19). Safety Data Sheet: Fenbendazole. Retrieved from [Link]

  • Greenbook.net. (2015, June 12). Safety Data Sheet. Retrieved from [Link]

  • University of Otago. (n.d.). Emergency Response: Dealing with Exposure to Blood and/or Body Fluids. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: Appendix A: OSHA Laboratory Standard. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • eCFR. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Vandeputte. (2023, July 11). How to choose chemical resistant gloves in 4 steps. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenpiprane
Reactant of Route 2
Reactant of Route 2
Fenpiprane
© Copyright 2026 BenchChem. All Rights Reserved.